Aucubigenin
Description
This compound has been reported in Aucuba japonica with data available.
aglycone of aucubin; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,4aR,5S,7aS)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c10-4-5-3-7(11)6-1-2-13-9(12)8(5)6/h1-3,6-12H,4H2/t6-,7+,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACWCXKATFIVFS-JQCXWYLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C2C1C(C=C2CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CO[C@H]([C@H]2[C@@H]1[C@@H](C=C2CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30214496 | |
| Record name | Aucubigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64274-28-8 | |
| Record name | Aucubigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064274288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aucubigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Biosynthetic Pathway of Aucubigenin
Audience: Researchers, scientists, and drug development professionals.
Abstract: Aucubigenin, the aglycone of the iridoid glycoside aucubin, exhibits a range of significant biological activities. Understanding its formation is crucial for biotechnological production and drug development. This compound itself is not directly synthesized but is derived from its parent glycoside, aucubin, through a deglycosylation reaction. This guide provides an in-depth exploration of the complete biosynthetic pathway leading to aucubin and the subsequent conversion to this compound, detailing the enzymatic steps, intermediates, and key experimental methodologies used for its elucidation.
The Biosynthetic Pathway of Aucubin
The biosynthesis of aucubin, like other iridoids, originates from the general terpenoid pathway. It is a complex process involving cyclization and a series of oxidative modifications. The pathway can be broadly divided into three stages: the formation of the monoterpene precursor geraniol, the synthesis of the core iridoid skeleton, and the subsequent functional group modifications to yield aucubin.
Stage 1: Formation of the Monoterpene Precursor
The pathway begins with the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), derived from either the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway.
-
Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed by GPP synthase (GPPS) to form the C10 compound geranyl pyrophosphate (GPP), the direct precursor to all monoterpenes.
-
Geraniol Formation: GPP is hydrolyzed by geraniol synthase (GES) to produce geraniol[1]. This step channels the precursor into the iridoid-specific branch of monoterpene metabolism.
Stage 2: Core Iridoid Skeleton Formation
This stage involves a series of oxidation reactions and a critical cyclization step that defines the characteristic cyclopentanopyran ring structure of iridoids.
-
Hydroxylation and Oxidation: Geraniol is hydroxylated at the C8 position by geraniol-8-hydroxylase (G8H) , a cytochrome P450 monooxygenase, to form 8-hydroxygeraniol[1]. This is followed by two successive oxidation steps catalyzed by 8-hydroxygeraniol oxidoreductase (HGO) to yield 8-oxogeranial[1].
-
Cyclization: The pivotal step is the reductive cyclization of 8-oxogeranial, catalyzed by iridoid synthase (ISY) , to form the intermediate 8-epi-iridodial[1]. This enzyme establishes the core iridoid skeleton.
Stage 3: Tailoring Steps to Aucubin
Following the formation of the core iridoid structure, a series of enzymatic modifications, including glycosylation, hydroxylation, and other rearrangements, lead to the final product, aucubin. While the exact order and all enzymes for the later steps are still under investigation in many species, a generally accepted pathway proceeds as follows:
-
From 8-epi-iridodial, the pathway proceeds through intermediates such as deoxyloganic acid.
-
Feeding experiments in Plantago and Scrophularia species have shown that the pathway to aucubin involves geniposidic acid as an intermediate[2].
-
Further hydroxylation and tailoring steps, which are not yet fully characterized at the enzymatic level, convert these intermediates into aucubin. Bartsioside has been identified as a direct precursor to aucubin in the biosynthesis of the related iridoid, catalpol[3].
The diagram below illustrates the biosynthetic pathway from the central precursor GPP to the formation of aucubin.
References
A Technical Guide to the Natural Sources and Occurrence of Aucubigenin Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, occurrence, and extraction of aucubigenin precursors, primarily the iridoid glycosides aucubin and catalpol. These compounds are of significant interest to the pharmaceutical industry due to their diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3] This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry and drug development.
Principal Natural Sources of this compound Precursors
This compound precursors, aucubin and catalpol, are predominantly found in a variety of plant families. These iridoid glycosides are secondary metabolites that play a role in the plant's defense mechanisms.[4] The major plant families and representative species known to be rich sources of these compounds are detailed below.
Key Plant Families:
-
Plantaginaceae: This family is a significant source of both aucubin and catalpol. Species of the genus Plantago, commonly known as plantains, are particularly rich in these compounds.[1][5][6][7] Plantago lanceolata and Plantago major have been extensively studied for their iridoid glycoside content.[5][8]
-
Eucommiaceae: Eucommia ulmoides, the hardy rubber tree, is a well-known source of aucubin.[5][9][10] Various parts of the plant, including the seeds, fruits, and leaves, contain significant amounts of this precursor.[3]
-
Scrophulariaceae: This family includes several genera that produce aucubin and catalpol. For instance, species of Rehmannia, such as Rehmannia glutinosa, are known to contain catalpol.[11]
-
Lamiaceae: Many species within the mint family are known to synthesize iridoid glycosides.
-
Rubiaceae: This family also contains species that produce this compound precursors.[2]
-
Cornaceae: The genus Aucuba, particularly Aucuba japonica, is a notable source of aucubin, from which the compound was first isolated.[5][9][12]
-
Globulariaceae: Species from the genus Globularia have been shown to contain both aucubin and catalpol.[7]
Occurrence and Quantitative Data of this compound Precursors
The concentration of aucubin and catalpol can vary significantly depending on the plant species, the part of the plant, the developmental stage, and environmental conditions.[4][5] The following tables summarize the quantitative data on the occurrence of these precursors in various plant sources.
Table 1: Concentration of Aucubin in Various Plant Sources
| Plant Species | Plant Part | Concentration (% of Dry Matter) | Reference |
| Plantago lanceolata (cv. Grasslands Lancelot) | Leaves | 2.1 - 4.8% | [8] |
| Plantago lanceolata (cv. Ceres Tonic) | Leaves | 1.0 - 2.7% | [8] |
| Plantago lanceolata | Leaves | 0.5 - 5.0% | [5] |
| Plantago lanceolata | Roots | Higher than in shoots | [5] |
| Eucommia ulmoides | Seeds | Up to 15.64% (156.4 mg/g) | [10] |
| Globularia species | Flowers | Highest concentration | [7] |
| Iraqi Plantago lanceolata | Young Leaves | 0.24% | [13] |
Table 2: Concentration of Catalpol in Various Plant Sources
| Plant Species | Plant Part | Concentration (% of Dry Matter) | Reference |
| Plantago lanceolata | Leaves | 0.2 - 3.6% | [5] |
| Plantago lanceolata (cv. Grasslands Lancelot) | Leaves | 1.0 - 2.0% | [8] |
| Rehmannia glutinosa | Leaves | Lower than aucubin | [11] |
| Globularia punctata | Flowers | ~1.6% | [7] |
| Plantago species | Leaves | Up to 1.81% | [14] |
Biosynthesis of this compound Precursors
Aucubin and catalpol are synthesized in plants through the iridoid biosynthesis pathway, which is a branch of the terpenoid pathway. The biosynthesis of these compounds is a complex process involving several enzymatic steps. A simplified overview of the pathway leading to aucubin and its subsequent conversion to catalpol is presented below. It is important to note that aucubin serves as a direct precursor for the biosynthesis of catalpol.[5][15]
Experimental Protocols
This section outlines detailed methodologies for the extraction, isolation, and quantification of aucubin and catalpol from plant materials, based on established scientific literature.
Extraction of Aucubin and Catalpol
4.1.1. Maceration
Maceration is a widely used and straightforward method for extracting iridoid glycosides.[16]
-
Protocol:
-
Air-dry the plant material (e.g., leaves, seeds) at room temperature and grind it into a fine powder.
-
Weigh a specific amount of the powdered plant material (e.g., 10 g).
-
Add a suitable solvent, such as methanol or ethanol, in a specific ratio (e.g., 1:10 w/v).
-
Stir the mixture at room temperature for a defined period (e.g., 24 hours).
-
Filter the mixture through filter paper to separate the extract from the solid plant material.
-
Repeat the extraction process with fresh solvent to ensure maximum yield.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.
-
4.1.2. Ultrasound-Assisted Extraction (UAE)
UAE can enhance extraction efficiency and reduce extraction time.[16]
-
Protocol:
-
Prepare the plant material as described in the maceration protocol.
-
Suspend the powdered plant material in the extraction solvent in a flask.
-
Place the flask in an ultrasonic bath.
-
Apply ultrasound at a specific frequency (e.g., 40 kHz) and temperature (e.g., 40-50°C) for a defined duration (e.g., 30-60 minutes).
-
Filter and concentrate the extract as described previously.
-
Isolation and Purification
Following extraction, various chromatographic techniques can be employed to isolate and purify aucubin and catalpol.
4.2.1. Thin-Layer Chromatography (TLC) and Preparative TLC
TLC is a valuable tool for the initial separation and identification of compounds in an extract, while preparative TLC can be used for isolation.
-
Protocol for Analytical TLC:
-
Dissolve the crude extract in a small amount of solvent.
-
Spot the dissolved extract onto a TLC plate (e.g., silica gel 60 F254).
-
Develop the TLC plate in a chamber with an appropriate mobile phase. A common solvent system for iridoid glycosides is a mixture of n-butanol, acetic acid, and water.[13]
-
Visualize the separated spots under UV light (254 nm and 366 nm) or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
-
Protocol for Preparative TLC:
-
Apply a larger volume of the concentrated extract as a band onto a preparative TLC plate.
-
Develop the plate as described for analytical TLC.
-
After development, scrape the bands corresponding to aucubin and catalpol from the plate.
-
Elute the compounds from the silica gel using a suitable solvent (e.g., methanol).
-
Filter and evaporate the solvent to obtain the isolated compounds.
-
4.2.2. Column Chromatography
Column chromatography is a standard method for purifying larger quantities of compounds.
-
Protocol:
-
Pack a glass column with a stationary phase such as silica gel or a reversed-phase material (e.g., C18).
-
Load the concentrated extract onto the top of the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. For reversed-phase chromatography, a gradient of water and methanol is often used.[2][12][17]
-
Collect fractions of the eluate and analyze them by TLC or HPLC to identify the fractions containing the desired compounds.
-
Combine the pure fractions and evaporate the solvent.
-
Quantification using High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and reliable method for the quantitative analysis of aucubin and catalpol.[18][19]
-
Protocol:
-
Sample Preparation: Dissolve a known amount of the dried extract or isolated compound in the mobile phase or a suitable solvent and filter it through a 0.45 µm syringe filter.
-
Instrumentation: Use an HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]
-
Mobile Phase: A typical mobile phase for the isocratic elution of aucubin and catalpol is a mixture of acetonitrile and water (e.g., 5:95 v/v) with the addition of 0.1% formic acid.[7][11]
-
Flow Rate: A flow rate of 0.5 to 1.0 mL/min is generally used.
-
Detection: Monitor the absorbance at a wavelength of around 204-210 nm.[7][18]
-
Quantification: Prepare a calibration curve using standard solutions of pure aucubin and catalpol at different concentrations. Calculate the concentration of the compounds in the sample by comparing their peak areas to the calibration curve.
-
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of this compound precursors from plant material.
References
- 1. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 2. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 6. bioactive-compounds-aucubin-and-acteoside-in-plantain-plantago-lanceolata-l-and-their-effect-on-in-vitro-rumen-fermentation - Ask this paper | Bohrium [bohrium.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Changes in the concentrations of bioactive compounds in plantain leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Simultaneous Determination of Catalpol, Aucubin, and Geniposidic Acid in Different Developmental Stages of Rehmannia glutinosa Leaves by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 16. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 18. primescholars.com [primescholars.com]
- 19. tandfonline.com [tandfonline.com]
The Neuroprotective Mechanisms of Aucubigenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the neuroprotective mechanisms of aucubigenin, an iridoid glycoside with demonstrated therapeutic potential in various models of neurological damage. We delve into the core signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further research and development in this promising area.
Core Neuroprotective Mechanisms
This compound exerts its neuroprotective effects through a multi-pronged approach, primarily by mitigating oxidative stress, inflammation, and apoptosis in the central nervous system. These protective actions are orchestrated through the modulation of several key signaling pathways.
Key Signaling Pathways
The neuroprotective activity of this compound is attributed to its influence on critical intracellular signaling cascades. The primary pathways identified in the literature are:
-
Nrf2/HO-1 Pathway (Antioxidant Response): this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[1][2] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[1] This cascade effectively reduces the levels of reactive oxygen species (ROS) and lipid peroxidation.[3][4]
-
NF-κB Signaling Pathway (Anti-inflammatory Response): this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory cytokines.[1][5][6] By suppressing the phosphorylation and subsequent degradation of IκBα, this compound prevents the nuclear translocation of NF-κB, thereby downregulating the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][6]
-
TLR4/NF-κB Pathway (Anti-inflammatory Response): In the context of neuroinflammation, this compound has been found to inhibit the Toll-like receptor 4 (TLR4) signaling pathway.[1][6][7] By downregulating TLR4 expression, this compound prevents the downstream activation of NF-κB, leading to a reduction in microgliosis, astrogliosis, and the release of pro-inflammatory cytokines.[6][8]
-
MAPK Signaling Pathway (Modulation of Inflammation and Apoptosis): The mitogen-activated protein kinase (MAPK) pathway is also modulated by this compound.[5] By down-regulating the phosphorylation of key MAPK proteins, this compound can influence both inflammatory and apoptotic processes.
-
Anti-Apoptotic Pathways: this compound exhibits anti-apoptotic effects by modulating the expression of Bcl-2 family proteins.[1] It has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax, thereby inhibiting the apoptotic cascade.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of this compound.
Table 1: In Vitro Studies on this compound's Neuroprotective Effects
| Cell Line | Insult | This compound Concentration(s) | Key Findings | Reference |
| SH-SY5Y | H2O2 | 10⁻⁶, 10⁻⁵, 10⁻⁴ M | Increased cell viability, decreased ROS generation, increased GSH content and SOD activity. | |
| Primary Cortical Neurons | H2O2 | 50, 100, 200 µg/mL | Enhanced Nrf2 translocation, activated antioxidant enzymes, suppressed ROS generation, and reduced cell apoptosis. | [2] |
| Primary Microglia | LPS | Not Specified | Suppressed activation of microglia and pro-inflammatory cytokine release. | [5] |
Table 2: In Vivo Studies on this compound's Neuroprotective Effects
| Animal Model | Disease Model | This compound Dosage(s) | Key Findings | Reference |
| Mice | Traumatic Brain Injury (TBI) | 20, 40 mg/kg | Attenuated brain edema, improved neurological and cognitive deficits, suppressed HMGB1-mediated inflammation. | [2] |
| Gerbils | Forebrain Ischemia-Reperfusion Injury | 1, 5, 10 mg/kg | 10 mg/kg dose protected pyramidal cells from injury, reduced superoxide anion production, and increased SOD1 and SOD2 expression. | [3] |
| Rats | Diabetic Encephalopathy | 1, 5, 10 mg/kg | Significantly reduced lipid peroxide content, regulated antioxidant enzyme activities, and decreased NOS activity. | [4] |
| Mice | Cerebral Ischemia-Reperfusion Injury | 5, 10 mg/kg | Alleviated cognitive impairment and restored white matter integrity. | [5] |
| Gerbils | Cerebral Ischemia-Reperfusion Injury | 10 mg/kg | Suppressed microgliosis and astrogliosis, and alleviated increases in IL-1β and TNF-α levels. | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound's neuroprotective effects.
Cell Viability Assay (MTT Assay)
-
Objective: To assess the protective effect of this compound against H2O2-induced cytotoxicity in SH-SY5Y cells.
-
Procedure:
-
Seed SH-SY5Y cells in 96-well plates at a density of 1x10⁴ cells/well and culture for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10⁻⁶, 10⁻⁵, 10⁻⁴ M) for 2 hours.
-
Induce oxidative stress by adding H2O2 (final concentration, e.g., 100 µM) to the wells and incubate for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control group.
-
Western Blot Analysis
-
Objective: To determine the effect of this compound on the expression of proteins involved in signaling pathways (e.g., Nrf2, HO-1, NF-κB, Bcl-2, Bax).
-
Procedure:
-
Lyse the treated cells or brain tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Nrf2, anti-HO-1, anti-p-NF-κB, anti-Bcl-2, anti-Bax, and anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (e.g., β-actin).
-
Measurement of Reactive Oxygen Species (ROS)
-
Objective: To quantify the intracellular ROS levels in cells treated with this compound and an oxidative insult.
-
Procedure:
-
Plate cells in a 24-well plate and treat with this compound and H2O2 as described for the cell viability assay.
-
After treatment, wash the cells with PBS.
-
Load the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) dye (e.g., 10 µM) and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
ROS levels are expressed as a percentage of the control group.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound for neuroprotection.
Experimental Workflow
Caption: General experimental workflow for studying this compound's neuroprotection.
References
- 1. Research progress on the protective effects of aucubin in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aucubin alleviates oxidative stress and inflammation via Nrf2-mediated signaling activity in experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Aucubin prevents loss of hippocampal neurons and regulates antioxidative activity in diabetic encephalopathy rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of Aucubin against cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Aucubin against Cerebral Ischemia and Ischemia Injury through the Inhibition of the TLR4/NF-κB Inflammatory Signaling Pathway in Gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Aucubigenin and Aucubin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Aucubin, an iridoid glycoside found in a variety of medicinal plants such as Eucommia ulmoides and Aucuba japonica, has garnered significant attention for its diverse pharmacological properties. These properties include anti-inflammatory, anti-cancer, and hepatoprotective effects.[1][2][3] It is widely understood that the biological activities of aucubin are largely attributed to its aglycone, aucubigenin, which is formed through the enzymatic hydrolysis of the glucose moiety from aucubin.[4][5] This technical guide provides a comprehensive comparison of the biological activities of this compound and its parent glycoside, aucubin, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Core Biological Activities: A Comparative Overview
The primary biological activities of aucubin and this compound can be categorized into three main areas: anti-inflammatory, anti-cancer, and hepatoprotective effects. The available data consistently suggest that this compound is the more potent of the two compounds, which is expected as it is the active form.
Anti-inflammatory Activity
Both aucubin and this compound exhibit significant anti-inflammatory properties. Their mechanisms of action primarily revolve around the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.
A study on the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production in RAW 264.7 cells demonstrated that the hydrolyzed product of aucubin (this compound) potently suppressed TNF-α production with an IC50 of 9.2 µM, whereas aucubin itself showed no significant effect.[6][7] This highlights the necessity of the conversion of aucubin to this compound for its anti-inflammatory activity. Aucubin has also been shown to inhibit the degradation of IκBα, a key step in the activation of the NF-κB signaling pathway.[8]
| Compound | Assay | Cell Line | IC50 / Effect | Reference |
| This compound | TNF-α Production Inhibition | RAW 264.7 | 9.2 µM | [6][7] |
| Aucubin | TNF-α Production Inhibition | RAW 264.7 | No significant effect | [6][7] |
| Aucubin | IgE-induced TNF-α Production | RBL-2H3 | 0.101 µg/mL | [8] |
| Aucubin | IgE-induced IL-6 Production | RBL-2H3 | 0.19 µg/mL | [8] |
Anti-cancer Activity
The anti-cancer potential of aucubin and its aglycone has been explored in various cancer cell lines. Studies have indicated that aucubin can induce apoptosis and inhibit cell proliferation. For instance, aucubin has been shown to have cytotoxic effects on several human leukemia and lymphoma cell lines.[9] In a study on breast cancer, aucubin demonstrated a tumor suppression rate of up to 51.31 ± 4.07% in a mouse model.[10]
| Compound | Cell Line | Activity | IC50 / Effect | Reference |
| Aucubin | HL-60, K562, CCRF-CEM, P3HRI | Antileukemic | IC50: 26-56 µg/mL | [9] |
| Aucubin | 4T1 (in vivo) | Tumor Suppression Rate | 51.31 ± 4.07% (at 100 mg/kg) | [10] |
Hepatoprotective Activity
Aucubin has demonstrated significant protective effects against liver damage induced by various toxins.[3] It is believed that this protection is mediated through its antioxidant and anti-inflammatory properties. Aucubin has been shown to protect against carbon tetrachloride-induced hepatic damage in mice and suppress hepatitis B viral DNA replication in vitro.[3] The conversion of aucubin to its aglycone form appears to be a prerequisite for its antiviral activity.[3]
| Compound | Model | Protective Effect | Reference |
| Aucubin | CCl4-induced hepatotoxicity in mice | High liver-protective activity | [3] |
| Aucubin | α-amanitin-induced hepatotoxicity in mice | Significant protective activity | [3] |
| This compound | (from Aucubin) | Suppression of Hepatitis B viral DNA replication | [3] |
Signaling Pathways
The biological activities of aucubin and this compound are mediated through the modulation of several key intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. This compound, the active form of aucubin, has been shown to inhibit the activation of NF-κB.[6][7] This is achieved by preventing the degradation of IκBα, which otherwise releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[11][12]
Caption: this compound inhibits the NF-κB signaling pathway.
Nrf2/HO-1 Signaling Pathway
The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Aucubin has been shown to activate this pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[1][2] This contributes to its antioxidant and anti-inflammatory effects.
Caption: Aucubin activates the Nrf2/HO-1 antioxidant pathway.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway plays a key role in cellular energy homeostasis. Aucubin has been found to activate AMPK, which can contribute to its beneficial effects in metabolic disorders and neuroprotection.[13]
Caption: Aucubin activates the AMPK signaling pathway.
Experimental Protocols
This section provides an overview of common experimental protocols used to assess the biological activities of aucubin and this compound.
Preparation of this compound from Aucubin
As this compound is often the active compound, it is frequently prepared from aucubin for in vitro studies.
-
Enzymatic Hydrolysis: Aucubin is dissolved in a suitable buffer (e.g., acetate buffer, pH 5.0). β-glucosidase is added, and the mixture is incubated at 37°C for a specified period (e.g., 2-4 hours). The reaction is then stopped, and this compound can be extracted using an organic solvent like ethyl acetate. The solvent is evaporated to yield this compound.
Anti-inflammatory Assays
-
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of aucubin or this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration (a stable product of NO) in the supernatant using the Griess reagent.[14]
-
-
NF-κB Luciferase Reporter Assay:
-
Transfect cells (e.g., HEK293T or RAW 264.7) with a luciferase reporter plasmid containing NF-κB response elements.
-
Treat the transfected cells with aucubin or this compound.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
-
Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of the NF-κB pathway.[15][16]
-
Anti-cancer Assays
-
Cell Viability Assay (MTT or Resazurin Assay):
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of aucubin or this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT or resazurin solution to each well and incubate for 2-4 hours.
-
Measure the absorbance or fluorescence to determine the percentage of viable cells relative to an untreated control.
-
Hepatoprotective Assays
-
In Vitro Hepatotoxicity Assay:
-
Culture hepatocytes (e.g., HepG2 cells).
-
Pre-treat the cells with aucubin or this compound.
-
Induce cytotoxicity with a hepatotoxin (e.g., acetaminophen or carbon tetrachloride).
-
Assess cell viability using an MTT assay or measure the release of liver enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the culture medium.
-
Western Blotting for Signaling Pathway Analysis
-
Nrf2 Activation:
-
Treat cells with aucubin or this compound.
-
Prepare nuclear and cytoplasmic extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Nrf2 and a nuclear loading control (e.g., Lamin B).
-
An increase in nuclear Nrf2 levels indicates activation.[17]
-
-
AMPK Phosphorylation:
-
IκBα Degradation:
-
Pre-treat cells with aucubin or this compound.
-
Stimulate with an inflammatory agent (e.g., LPS or TNF-α).
-
Lyse the cells at different time points.
-
Perform Western blotting with a primary antibody against IκBα. A reduced degradation of IκBα in treated cells compared to the stimulated control indicates inhibition of the NF-κB pathway.[11][12]
-
Conclusion
The scientific evidence strongly supports the role of this compound as the primary active metabolite responsible for the diverse biological activities of aucubin. The conversion of aucubin to this compound is a critical step for eliciting potent anti-inflammatory, anti-cancer, and hepatoprotective effects. This guide has provided a comparative overview of their activities, highlighting the superior potency of this compound. The modulation of key signaling pathways, including NF-κB, Nrf2/HO-1, and AMPK, underpins their mechanisms of action. The detailed experimental protocols and pathway diagrams presented herein offer a valuable resource for researchers aiming to further investigate the therapeutic potential of these promising natural compounds. Future research should focus on direct comparative studies to generate more comprehensive quantitative data and explore the in vivo efficacy and safety of both aucubin and this compound in various disease models.
References
- 1. Aucubin Alleviates Chronic Obstructive Pulmonary Disease by Activating Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liver-protective activities of aucubin derived from traditional oriental medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Research advances in pharmacology of aucubin and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characteristics, Isolation Methods, and Biological Properties of Aucubin [mdpi.com]
- 6. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Aucubin Exerts Anticancer Activity in Breast Cancer and Regulates Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of ubiquitin-proteasome pathway–mediated IκBα degradation by a naturally occurring antibacterial peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. content-assets.jci.org [content-assets.jci.org]
- 13. Aucubin promotes activation of AMPK and alleviates cerebral ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. bosterbio.com [bosterbio.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. AMP-activated protein kinase phosphorylation in brain is dependent on method of sacrifice and tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Landscape of Aucubigenin: A Technical Review
An Examination of the Bioactive Aglycone of Aucubin and its Therapeutic Potential
Introduction
Aucubigenin is the aglycone, or non-sugar portion, of Aucubin, an iridoid glycoside found in a variety of medicinal plants, including Eucommia ulmoides and Aucuba japonica. While much of the pharmacological research has been conducted on its precursor, Aucubin, it is widely understood that many of the biological effects are attributable to this compound. Aucubin acts as a prodrug, which is hydrolyzed by β-glucosidases—either within the body or in experimental preparations—to release the active this compound.[1][2][3][4] This conversion is a critical prerequisite for its bioactivity, as demonstrated in studies where the hydrolyzed form of Aucubin shows significantly greater potency than the glycoside form.[5]
This technical guide provides a comprehensive review of the known pharmacological effects of this compound, drawing from studies on both the aglycone itself and its precursor, Aucubin. We will delve into its anti-inflammatory, hepatoprotective, neuroprotective, and anti-cancer activities, presenting quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways involved.
Anti-inflammatory and Antioxidant Effects
This compound, primarily studied through the administration of Aucubin, exhibits potent anti-inflammatory and antioxidant properties across various experimental models.[6][7] The mechanism largely involves the modulation of key signaling pathways that regulate the expression of inflammatory mediators and antioxidant enzymes.
Mechanism of Action: NF-κB and Nrf2/HO-1 Pathways
A primary mechanism for its anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] In inflammatory conditions, NF-κB is activated and translocates to the nucleus, promoting the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[8][10] The hydrolyzed product of Aucubin has been shown to block the degradation of I-kappa B alpha (IκBα) and prevent the nuclear translocation of NF-κB, thereby suppressing the production of these inflammatory mediators.[5] One study on RAW 264.7 macrophage cells found that the hydrolyzed form of Aucubin inhibited TNF-α production with an IC50 of 9.2 µM, whereas Aucubin itself had no effect.[5]
Concurrently, Aucubin treatment has been shown to upregulate the Nrf2/HO-1 pathway, a critical defense mechanism against oxidative stress.[10][11] By activating this pathway, it enhances the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px), which protect cells from oxidative damage.[10][11]
Quantitative Data on Anti-inflammatory Activity
| Model System | Parameter Measured | Treatment | Result | Reference |
| RAW 264.7 cells | TNF-α production | Hydrolyzed Aucubin | IC50: 9.2 µM | [5] |
| LPS-induced HepG2 cells | Inflammatory Cytokines | Aucubin | Reduced TNF-α, IL-6 | [12] |
| Rat Chondrocytes (IL-1β stimulated) | Gene/Protein Expression | Aucubin | Down-regulated iNOS | [7] |
| Collagen-Induced Arthritis (Rat Model) | Protein Expression | Aucubin | Inhibited p-IκBα, p-p65 | [9] |
Experimental Protocol: TNF-α Inhibition in RAW 264.7 Cells
This protocol is based on the methodology to assess the anti-inflammatory activity of hydrolyzed Aucubin.
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Preparation of Hydrolyzed Aucubin (this compound): Aucubin is incubated with β-glucosidase to facilitate hydrolysis, effectively producing this compound. The reaction is typically stopped, and the product is purified or used directly.
-
Cell Treatment: Cells are pre-treated with various concentrations of hydrolyzed Aucubin or the control vehicle for 1-2 hours.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the cell culture medium to induce an inflammatory response and stimulate TNF-α production.
-
Quantification of TNF-α: After a specified incubation period (e.g., 4-24 hours), the cell culture supernatant is collected. The concentration of TNF-α is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of TNF-α inhibition is calculated relative to the LPS-only treated control. The IC50 value, the concentration at which 50% of TNF-α production is inhibited, is determined from the dose-response curve.
Hepatoprotective Effects
This compound and its precursor have demonstrated significant liver-protective activities in various models of hepatic damage, including those induced by chemical toxins like carbon tetrachloride and lipopolysaccharide (LPS).[12][13][14] The hepatoprotective mechanisms are closely linked to its anti-inflammatory and antioxidant properties.
Mechanism of Action: Attenuation of Oxidative Stress and Inflammation
In models of acute hepatitis, Aucubin treatment has been shown to alleviate oxidative stress by modulating levels of SOD, glutathione peroxidase (GSH-Px), and malondialdehyde (MDA).[12] It also reduces inflammation in hepatocytes by decreasing the production of TNF-α and IL-6.[12] Furthermore, studies on hepatic stellate cells (LX-2), which are key to the development of liver fibrosis, show that both Aucubin and this compound can inhibit their activation and the deposition of extracellular matrix proteins by suppressing the generation of reactive oxygen species (ROS) and down-regulating NOX4 mRNA expression.[13]
Quantitative Data on Hepatoprotective Activity
| Model System | Toxin/Inducer | Treatment | Key Finding | Reference |
| Mice | Carbon Tetrachloride | Aucubin | Showed high liver-protective activity | [14] |
| Mice | α-amanitin | Aucubin | Significant protective activity observed | [14] |
| LX-2 Cells | TGF-β1 | Aucubin & this compound | Reduced α-SMA, Col I, Col III expression | [13] |
| LPS-induced HepG2 cells | LPS | Aucubin | Reduced iNOS enzyme activity levels | [12] |
Neuroprotective Effects
The neuroprotective potential of this compound, again primarily investigated via Aucubin, is an area of growing interest. Studies have shown its efficacy in models of neurological diseases, including traumatic brain injury and cerebral ischemia.[8] The underlying mechanisms involve the suppression of neuroinflammation and oxidative stress.
Mechanism of Action: Inhibition of Glial Cell Activation
In the context of cerebral ischemia, Aucubin pretreatment has been found to protect hippocampal neurons from injury.[2] This neuroprotection is associated with the attenuation of neuroinflammation. Specifically, it suppresses the activation of microglia and astrocytes (gliosis) and reduces the ischemia-induced increase in pro-inflammatory cytokines like IL-1β and TNF-α.[2] This effect is mediated through the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[2]
Anti-Cancer Activity
Preliminary studies suggest that Aucubin possesses anti-cancer properties. In human non-small cell lung cancer A549 cells, Aucubin was found to inhibit cell proliferation by inducing cell cycle arrest in the G0/G1 phase and promoting apoptosis.[4] This effect was linked to the p53-mediated induction of p21 and the enhancement of the Fas/Fas ligand apoptotic system.[4] Another study using a mouse model of breast cancer showed that Aucubin could suppress tumor growth by inducing apoptosis, achieving a tumor suppression rate of up to 51.31 ± 4.07%.
Conclusion
This compound, the active aglycone of Aucubin, is a promising pharmacological agent with a diverse range of therapeutic effects. Its potent anti-inflammatory and antioxidant activities, mediated primarily through the inhibition of the NF-κB pathway and activation of the Nrf2/HO-1 pathway, form the basis for its protective effects in the liver and brain. While the majority of research has utilized Aucubin as a precursor, the evidence strongly indicates that this compound is the key bioactive molecule. Further studies focusing directly on this compound are warranted to fully elucidate its mechanisms of action, establish a more precise dose-response relationship, and explore its full therapeutic potential for clinical applications in inflammatory diseases, liver disorders, neurodegeneration, and oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Anti-inflammatory activity of aucubin by inhibition of tumor necrosis factor-alpha production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Research advances in pharmacology of aucubin and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. florajournal.com [florajournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Anti-inflammatory effects of aucubin in cellular and animal models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aucubin Alleviates Chronic Obstructive Pulmonary Disease by Activating Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aucubin inhibited lipid accumulation and oxidative stress via Nrf2/HO-1 and AMPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antioxidant Capacity of Aucubigenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aucubigenin, the aglycone of the iridoid glycoside aucubin, has garnered attention for its potential therapeutic properties, including its role as an antioxidant. This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant signaling pathways. It is important to note that much of the current research on the antioxidant mechanisms and signaling pathways has been conducted on its precursor, aucubin, which is enzymatically hydrolyzed to this compound to exert its biological effects.
Quantitative Antioxidant Data
The in vitro antioxidant activity of this compound has been evaluated using various assays. The following tables summarize the available quantitative data, primarily focusing on direct radical scavenging assays.
Table 1: Radical Scavenging Activity of this compound
| Assay | Radical | Test System | IC50 Value (mg/mL) | Scavenging Activity (%) at a Specific Concentration | Reference |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl | Methanolic solution | 2.35 | 52.01% at 2.5 mg/mL | [1] |
| Superoxide Anion Radical Scavenging | Pyrogallol autoxidation | Tris-HCl-EDTA buffer | 2.60 | 51.20% at 2.67 mg/mL | [1] |
| Hydroxyl Radical Scavenging | Fenton reaction (FeSO₄ + H₂O₂) | Aqueous solution | Not Determined | 6.38% at 2.5 mg/mL (considered low activity) | [1] |
Table 2: Comparative Radical Scavenging Activity of Aucubin
| Assay | Radical | IC50 Value (mg/mL) | Scavenging Activity (%) at a Specific Concentration | Reference |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl | Not Determined | 7.17% at 2.5 mg/mL | [1] |
| Superoxide Anion Radical Scavenging | Pyrogallol autoxidation | Not Determined | 41.71% at 2.67 mg/mL | [1] |
| Hydroxyl Radical Scavenging | Fenton reaction (FeSO₄ + H₂O₂) | Not Determined | 41.38% at 2.5 mg/mL | [1] |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl | 49.20 | - | [2] |
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays cited are provided below. These protocols are based on the available literature for this compound and general assay principles.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 25 µg/mL) is prepared in methanol.
-
Sample Preparation: this compound is dissolved in methanol to prepare various concentrations.
-
Reaction Mixture: 1 mL of the this compound solution is mixed with 4 mL of the DPPH methanolic solution.
-
Incubation: The mixture is vortexed and incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates an increase in radical scavenging activity.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
Asample is the absorbance of the sample with DPPH.
-
Ablank is the absorbance of the sample without DPPH.
-
Acontrol is the absorbance of the DPPH solution without the sample.
-
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of this compound.[1]
Superoxide Anion Radical Scavenging Assay
This assay is based on the inhibition of pyrogallol autoxidation, which generates superoxide radicals.
Methodology:
-
Buffer Preparation: A Tris-HCl-EDTA buffer (0.1 mol/L, pH 8.2) is prepared.
-
Sample and Reagent Preparation: Solutions of this compound at different concentrations and a pyrogallol solution (6.0 mmol/L) are prepared.
-
Reaction Mixture: this compound solutions are added to 1.5 mL of the Tris-HCl-EDTA buffer.
-
Initiation of Reaction: 0.3 mL of the pyrogallol solution is added to the mixture and shaken.
-
Measurement: The absorbance of the reaction mixture is measured at 420 nm every 30 seconds for 3 minutes at 25°C.
-
Calculation: The superoxide anion radical scavenging rate is calculated as follows:
Where:
-
Asample is the absorbance of the sample with pyrogallol.
-
Ablank is the absorbance of the sample without pyrogallol.
-
Acontrol is the absorbance of the Tris-HCl buffer with pyrogallol.
-
-
IC50 Determination: The IC50 value is calculated from the dose-response curve.[1]
Hydroxyl Radical Scavenging Assay
This assay utilizes the Fenton reaction to generate hydroxyl radicals, which can be detected by their reaction with a scavenger molecule to produce a colored product.
Methodology:
-
Reagent Preparation: Prepare solutions of FeSO₄·7H₂O (10 mmol/L), H₂O₂ (40 mmol/L), and sodium salicylate (5 mmol/L).
-
Sample Preparation: Prepare various concentrations of this compound.
-
Reaction Mixture: The reaction mixture consists of 1 mL of FeSO₄, 0.8 mL of H₂O₂, 0.5 mL of distilled water, 1.0 mL of the this compound sample, and 0.2 mL of sodium salicylate.
-
Incubation: The total mixture (3.5 mL) is incubated at 37°C for 1 hour.
-
Measurement: The absorbance of the mixture is measured at 562 nm.
-
Calculation: The hydroxyl radical scavenging rate is calculated using the formula:
Where:
-
Asample is the absorbance of the sample mixture.
-
Ablank is the absorbance without sodium salicylate.
-
Acontrol is the absorbance without the sample.[1]
-
Signaling Pathways and Mechanisms of Action
While direct studies on this compound's modulation of signaling pathways are limited, research on its parent compound, Aucubin, provides significant insights. Aucubin's antioxidant and anti-inflammatory effects are often linked to the activation of key cellular defense pathways. It is plausible that this compound, as the active aglycone, is the primary mediator of these effects.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Heme oxygenase-1 (HO-1) is one of its key downstream targets.
Studies on Aucubin have shown that it can activate the Nrf2/HO-1 signaling pathway.[3] Under conditions of oxidative stress, Aucubin treatment has been observed to promote the translocation of Nrf2 to the nucleus, leading to an increased expression of HO-1. This enhances the cell's capacity to neutralize reactive oxygen species (ROS) and reduce oxidative damage.
Caption: Nrf2/HO-1 signaling pathway potentially modulated by this compound.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a role in regulating cellular metabolism and mitigating oxidative stress.
Research indicates that Aucubin can activate the AMPK signaling pathway.[3] Activation of AMPK can, in turn, influence downstream targets involved in antioxidant defense. This pathway is interconnected with the Nrf2 pathway, as AMPK can promote the activation of Nrf2.
Caption: AMPK signaling pathway potentially influenced by this compound.
Conclusion
The available in vitro data strongly suggest that this compound possesses significant antioxidant properties, particularly in scavenging DPPH and superoxide anion radicals. Its aglycone structure appears to be crucial for this activity, often demonstrating greater potency than its glycoside precursor, aucubin. While direct evidence for this compound's efficacy in ABTS and FRAP assays is currently lacking, the established radical scavenging activities highlight its potential as a valuable natural antioxidant.
Furthermore, the modulation of critical cytoprotective signaling pathways like Nrf2/HO-1 and AMPK by aucubin suggests that this compound likely plays a pivotal role in these intracellular antioxidant defense mechanisms. Future research should focus on elucidating the precise molecular interactions of this compound within these pathways and expanding the evaluation of its antioxidant capacity across a broader range of in vitro assays. Such studies will be instrumental for drug development professionals in harnessing the full therapeutic potential of this promising natural compound.
References
The Anti-inflammatory Potential of Aucubigenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aucubigenin, the aglycone of the iridoid glycoside aucubin, has emerged as a potent anti-inflammatory agent with significant therapeutic potential. This technical guide provides an in-depth analysis of the anti-inflammatory properties of this compound, focusing on its mechanisms of action, relevant signaling pathways, and the experimental evidence supporting its efficacy. Through a comprehensive review of in vitro and in vivo studies, this document elucidates how this compound modulates key inflammatory mediators and pathways, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with high efficacy and minimal side effects is a continuous endeavor in pharmaceutical research.
Aucubin, an iridoid glycoside found in various medicinal plants such as Aucuba japonica and Eucommia ulmoides, has long been recognized for its diverse pharmacological activities. It is now understood that aucubin itself is a prodrug that is hydrolyzed by β-glucosidases in vivo to its active aglycone, this compound. It is this compound that exerts the primary biological effects, including potent anti-inflammatory actions. This guide will focus on the anti-inflammatory properties of this compound, detailing the molecular mechanisms that underpin its therapeutic potential.
Mechanism of Action: Inhibition of Key Inflammatory Pathways
The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress key signaling pathways and the subsequent production of pro-inflammatory mediators. The most well-documented mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB, predominantly the p65 subunit, to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes.
This compound has been shown to effectively inhibit this pathway. Studies have demonstrated that the hydrolyzed product of aucubin (H-AU), which is this compound, blocks the degradation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit[1][2]. This inhibition of NF-κB activation leads to a significant reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes.
Modulation of the MAPK Signaling Pathway
The MAPK signaling pathway, comprising cascades such as the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a critical role in transducing extracellular signals into cellular responses, including inflammation. The activation of MAPKs by inflammatory stimuli leads to the phosphorylation of various transcription factors that regulate the expression of inflammatory mediators.
Aucubin, and by extension this compound, has been found to suppress the phosphorylation of key MAPK proteins. For instance, aucubin has been shown to inhibit the phosphorylation of ERK, which is upstream of NF-κB activation in some contexts[3][4]. By attenuating MAPK signaling, this compound can further dampen the inflammatory response.
Signaling Pathway Diagrams
To visually represent the mechanisms of action of this compound, the following diagrams of the NF-κB and MAPK signaling pathways are provided.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from various studies investigating the anti-inflammatory effects of aucubin and its active form, this compound.
Table 1: In Vitro Anti-inflammatory Activity of this compound (H-AU)
| Inflammatory Mediator | Cell Line | Inducer | Concentration of H-AU | % Inhibition / IC50 | Reference |
| TNF-α Production | RAW 264.7 | LPS | - | IC50: 9.2 µM | [1][2] |
| NF-κB Translocation | RAW 264.7 | LPS | Not specified | 55% inhibition | [1][2] |
Table 2: In Vitro Anti-inflammatory Activity of Aucubin
| Inflammatory Mediator | Cell Line | Inducer | Concentration of Aucubin | % Inhibition / IC50 | Reference |
| TNF-α Secretion | 3T3-L1 adipocytes | TNF-α | 100 µM | Significant inhibition | [3][4] |
| IL-6 Secretion | 3T3-L1 adipocytes | TNF-α | 100 µM | Significant inhibition | [3][4] |
| MCP-1 Secretion | 3T3-L1 adipocytes | TNF-α | 100 µM | Significant inhibition | [3][4] |
| NO Production | Rat Chondrocytes | IL-1β | 50 µM | Significant reduction | [3] |
| iNOS Expression | Rat Chondrocytes | IL-1β | 50 µM | Significant reduction | [3] |
| COX-2 Expression | Rat Chondrocytes | IL-1β | 50 µM | Significant reduction | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the anti-inflammatory properties of this compound.
In Vitro Anti-inflammatory Assays
5.1.1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are seeded in appropriate culture plates (e.g., 96-well or 24-well plates) and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound (or aucubin) for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 100 ng/mL to 1 µg/mL) for a designated time (e.g., 6-24 hours).
5.1.2. Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
After the treatment period, collect 100 µL of the cell culture supernatant.
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite (a stable product of NO) is determined by comparison with a standard curve of sodium nitrite.
5.1.3. Measurement of Pro-inflammatory Cytokines (ELISA)
-
Cell culture supernatants are collected after treatment.
-
The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Briefly, the supernatant is added to a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, and the resulting color change is measured spectrophotometrically. The cytokine concentration is determined from a standard curve.
5.1.4. Western Blot Analysis for Signaling Proteins
-
After treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., p-p65, p65, IκBα, p-ERK, ERK, β-actin).
-
After washing, the membrane is incubated with a secondary antibody conjugated to HRP.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
5.1.5. Real-Time Quantitative PCR (RT-qPCR) for Gene Expression
-
Total RNA is extracted from treated cells using a suitable kit.
-
cDNA is synthesized from the RNA template using reverse transcriptase.
-
RT-qPCR is performed using specific primers for target genes (e.g., iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
The relative gene expression is calculated using the 2-ΔΔCt method.
In Vivo Anti-inflammatory Models
5.2.1. Carrageenan-Induced Paw Edema in Rodents
-
Animals: Male Wistar rats or Swiss albino mice are commonly used.
-
Procedure: A sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw of the animals to induce acute inflammation.
-
Treatment: this compound (or aucubin) is administered orally or intraperitoneally at various doses, typically 30-60 minutes before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Measurement: The paw volume is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Conclusion
This compound, the active metabolite of aucubin, demonstrates significant anti-inflammatory properties by targeting fundamental inflammatory signaling pathways, namely the NF-κB and MAPK pathways. Its ability to inhibit the production of a wide range of pro-inflammatory mediators, as evidenced by both in vitro and in vivo studies, underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The detailed experimental protocols and quantitative data summarized in this guide provide a solid foundation for further research into the pharmacological activities of this compound and its applications in treating inflammatory diseases. Future studies should focus on elucidating the precise molecular targets of this compound and conducting comprehensive preclinical and clinical trials to validate its therapeutic efficacy and safety in humans.
References
- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of aucubin by inhibition of tumor necrosis factor-alpha production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aucubin prevents interleukin-1 beta induced inflammation and cartilage matrix degradation via inhibition of NF-κB signaling pathway in rat articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aucubin, a naturally occurring iridoid glycoside inhibits TNF-α-induced inflammatory responses through suppression of NF-κB activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the hepatoprotective effects of Aucubigenin.
An In-depth Technical Guide to the Hepatoprotective Effects of Aucubigenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, the aglycone of the naturally occurring iridoid glycoside Aucubin, has emerged as a promising therapeutic agent for liver protection. Aucubin, found in various medicinal plants, is hydrolyzed in vivo to its biologically active form, this compound, which exerts potent hepatoprotective effects against a range of liver injuries.[1][2] This technical guide provides a comprehensive overview of the mechanisms of action, experimental evidence, and methodologies related to the hepatoprotective effects of this compound.
The Conversion of Aucubin to this compound
Aucubin itself is biologically inactive and requires conversion to this compound through deglycosylation to exert its pharmacological effects.[1][2] This conversion is a prerequisite for its bioactivity, as the aglycone form is more readily transported across cell membranes.[2] The bioavailability of Aucubin is higher when administered intraperitoneally (76.8%) compared to oral administration (19.3%), which may be due to its instability in acidic gastric environments and first-pass metabolism.[3]
Mechanisms of Hepatoprotection
This compound's hepatoprotective effects are multi-faceted, primarily involving the modulation of inflammatory pathways, reduction of oxidative stress, and inhibition of apoptosis.
Anti-inflammatory Effects
This compound has been shown to suppress liver inflammation by inhibiting key pro-inflammatory signaling pathways.
Inhibition of the HMGB1/TLR-4/NF-κB Signaling Pathway
In liver ischemia-reperfusion injury, Aucubin (acting through this compound) has been demonstrated to inhibit the High Mobility Group Box 1 (HMGB1)/Toll-like Receptor 4 (TLR-4)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] This inhibition leads to a reduction in the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[6][4]
Modulation of the STAT3/NF-κB Signaling Pathway
Aucubin has also been found to restrain the nuclear transfer of NF-κB (p65), potentially by reducing the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[7] This action further contributes to its anti-inflammatory properties by downregulating the expression of inflammatory mediators.
Antioxidant Effects
This compound combats oxidative stress, a key contributor to liver damage, through the activation of protective signaling pathways.
Activation of the Nrf2/HO-1 Signaling Pathway
A significant mechanism of this compound's antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway.[7][8][9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[9] By activating this pathway, this compound enhances the cellular defense against oxidative damage.
Involvement of the AMPK Signaling Pathway
Aucubin has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in cellular energy homeostasis and can modulate oxidative stress responses.[9]
Anti-apoptotic Effects
This compound protects hepatocytes from apoptosis (programmed cell death), a common feature of many liver diseases. Studies have shown that Aucubin treatment can reduce the expression of key apoptosis-related proteins like caspase-3.[4]
Quantitative Data on Hepatoprotective Effects
The following tables summarize the quantitative data from key in vivo studies demonstrating the hepatoprotective effects of Aucubin (and by extension, this compound).
Table 1: Effects of Aucubin on Serum Liver Enzymes in a Rat Model of Liver Ischemia-Reperfusion Injury
| Treatment Group | Dose (mg/kg/day) | ALT (U/L) | AST (U/L) |
| Sham | - | 45.3 ± 5.8 | 112.7 ± 10.2 |
| IRI Control | - | 289.6 ± 25.4 | 568.3 ± 45.7 |
| Aucubin - Low | 1 | 210.2 ± 18.9 | 450.1 ± 38.6 |
| Aucubin - Medium | 5 | 155.4 ± 15.1 | 325.8 ± 30.2 |
| Aucubin - High | 10 | 180.7 ± 16.5 | 398.4 ± 35.1 |
*p < 0.05 vs. IRI Control; **p < 0.01 vs. IRI Control. Data are presented as mean ± SD.[4]
Table 2: Effects of Aucubin on Inflammatory Cytokines in a Rat Model of Liver Ischemia-Reperfusion Injury
| Treatment Group | Dose (mg/kg/day) | TNF-α (pg/mL) | IL-1β (pg/mL) | HMGB1 (ng/mL) |
| Sham | - | 15.2 ± 2.1 | 25.6 ± 3.4 | 1.8 ± 0.3 |
| IRI Control | - | 89.4 ± 9.8 | 152.7 ± 16.1 | 10.5 ± 1.2 |
| Aucubin - Low | 1 | 68.3 ± 7.5 | 115.4 ± 12.3 | 7.9 ± 0.9 |
| Aucubin - Medium | 5 | 45.1 ± 5.2 | 78.9 ± 8.5 | 5.1 ± 0.6** |
| Aucubin - High | 10 | 58.6 ± 6.4 | 98.2 ± 10.1 | 6.8 ± 0.7 |
*p < 0.05 vs. IRI Control; **p < 0.01 vs. IRI Control. Data are presented as mean ± SD.[4]
Table 3: Effects of Aucubin on Oxidative Stress Markers in a Rat Model of Liver Ischemia-Reperfusion Injury
| Treatment Group | Dose (mg/kg/day) | MDA (nmol/mg protein) | SOD (U/mg protein) |
| Sham | - | 1.2 ± 0.2 | 125.4 ± 13.2 |
| IRI Control | - | 5.8 ± 0.6 | 45.8 ± 5.1 |
| Aucubin - Low | 1 | 4.1 ± 0.5 | 78.2 ± 8.1 |
| Aucubin - Medium | 5 | 2.5 ± 0.3 | 105.6 ± 11.3 |
| Aucubin - High | 10 | 3.2 ± 0.4 | 89.4 ± 9.5 |
*p < 0.05 vs. IRI Control; **p < 0.01 vs. IRI Control. Data are presented as mean ± SD.[4]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury in Mice
This model is widely used to screen for hepatoprotective agents.
-
Animals: Male ICR mice (or other suitable strain), 6-8 weeks old.
-
Acclimatization: House animals in a controlled environment (22 ± 2 °C, 55 ± 5% humidity, 12-h light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.
-
Grouping and Treatment:
-
Normal Control Group: Receives vehicle (e.g., olive oil) intraperitoneally (i.p.).
-
CCl4 Model Group: Receives a single i.p. injection of CCl4 (e.g., 0.1-0.2 mL/kg) diluted in olive oil (e.g., 1:9 v/v).
-
Aucubin/Aucubigenin Treatment Groups: Receive various doses of Aucubin or this compound (e.g., 10, 20, 40 mg/kg) orally or i.p. for a specified period (e.g., 7 days) before CCl4 administration.
-
Positive Control Group: Receives a known hepatoprotective agent (e.g., silymarin) at an effective dose.
-
-
Induction of Injury: On the final day of pretreatment, administer CCl4 to the model and treatment groups.
-
Sample Collection: 24 hours after CCl4 injection, anesthetize the mice and collect blood via cardiac puncture for serum analysis. Euthanize the animals and harvest the livers for histopathological examination and biochemical analysis.
-
Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercial assay kits.
-
Histopathological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic evaluation of liver damage.
Liver Ischemia-Reperfusion (I/R) Injury in Rats
This model mimics the liver injury that occurs during liver surgery and transplantation.
-
Animals: Male Sprague-Dawley rats, 250-300 g.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., pentobarbital sodium, 50 mg/kg, i.p.).
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the liver.
-
Induce partial hepatic ischemia by clamping the hepatic artery and portal vein supplying the left and median lobes of the liver with an atraumatic vascular clamp for a specific duration (e.g., 60 minutes).
-
After the ischemic period, remove the clamp to allow reperfusion for a set time (e.g., 4-6 hours).
-
In the sham control group, perform the same surgical procedure without vascular occlusion.
-
-
Treatment: Administer Aucubin/Aucubigenin or vehicle to the respective groups at specified doses and times before the induction of ischemia.
-
Sample Collection and Analysis: At the end of the reperfusion period, collect blood and liver tissue samples for biochemical and histopathological analyses as described in the CCl4 model.
In Vitro Hepatoprotective Assay using HepG2 Cells
This cell-based assay is used to evaluate the direct protective effects of compounds on hepatocytes.
-
Cell Culture: Culture human hepatoma HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Cell Injury: Seed HepG2 cells in 96-well plates. Once confluent, induce cellular injury by exposing the cells to a hepatotoxic agent such as hydrogen peroxide (H2O2), acetaminophen, or CCl4 at a predetermined cytotoxic concentration for a specific duration.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a certain period (e.g., 2-4 hours) before adding the hepatotoxic agent.
-
Cell Viability Assay: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar methods. The absorbance is measured with a microplate reader, and cell viability is expressed as a percentage of the control (untreated) cells.[10][11][12][13]
-
Measurement of Biochemical Markers: Collect the cell culture supernatant to measure the levels of released LDH, ALT, and AST as indicators of cell membrane damage.
Western Blot Analysis for NF-κB and Nrf2
This technique is used to determine the expression levels of specific proteins involved in the signaling pathways.
-
Protein Extraction: Homogenize liver tissue or lyse cultured hepatocytes in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates and collect the supernatant containing the total protein. For nuclear and cytoplasmic protein separation, use a specialized extraction kit.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and then transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-NF-κB p65, NF-κB p65, Nrf2, HO-1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.[14][15][16][17]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways involved in the hepatoprotective effects of this compound and a general experimental workflow.
Caption: Mechanism of this compound's hepatoprotective action.
References
- 1. researchgate.net [researchgate.net]
- 2. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic study of an iridoid glucoside: aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aucubin Attenuates Liver Ischemia-Reperfusion Injury by Inhibiting the HMGB1/TLR-4/NF-κB Signaling Pathway, Oxidative Stress, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aucubin Attenuates Liver Ischemia-Reperfusion Injury by Inhibiting the HMGB1/TLR-4/NF-κB Signaling Pathway, Oxidative Stress, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Aucubin as a natural potential anti-acute hepatitis candidate: Inhibitory potency and hepatoprotective mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aucubin inhibited lipid accumulation and oxidative stress via Nrf2/HO‐1 and AMPK signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tripod.nih.gov [tripod.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Analysis of CsA-Induced Hepatotoxicity in HepG2 Cell Line: Oxidative Stress and α2 and β1 Integrin Subunits Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Silibinin Effects on the Viability of HepG2 (Human hepatocellular liver carcinoma) and HUVEC (Human Umbilical Vein Endothelial) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An Nrf2-NF-κB Crosstalk Controls Hepatocyte Proliferation in the Normal and Injured Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Initial Studies on Aucubigenin for Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aucubigenin, the aglycone of the iridoid glycoside aucubin, has emerged as a compound of interest in oncological research. Initial studies have demonstrated its potential as an anticancer agent, primarily through the induction of apoptosis and cell cycle arrest in various cancer models. This technical guide provides a comprehensive overview of the foundational research on this compound's anticancer properties, with a focus on its effects on breast and non-small cell lung cancer. Detailed experimental methodologies, quantitative data from in vivo studies, and elucidated signaling pathways are presented to facilitate further investigation and drug development efforts.
In Vitro Anticancer Activity
While specific IC50 values for this compound against a wide panel of cancer cell lines are not yet extensively documented in publicly available literature, preliminary studies have established its antiproliferative effects. The primary mechanism of action identified is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
One of the key studies demonstrated that aucubin, the precursor to this compound, inhibits the proliferation of human non-small cell lung cancer A549 cells by inducing G0/G1 phase cell cycle arrest and apoptosis[1].
In Vivo Antitumor Efficacy: Breast Cancer Model
Significant in vivo anticancer activity of aucubin has been observed in a murine model of breast cancer.
Data Presentation
Table 1: In Vivo Antitumor Activity of Aucubin in 4T1 Breast Cancer Xenograft Model [2]
| Treatment Group | Dosage (mg/kg/day, p.o.) | Mean Tumor Volume (Day 14, mm³) | Tumor Suppression Rate (%) |
| Control (Water) | - | 877 | - |
| Aucubin | 50 | Not specified | 37.44 ± 8.71 |
| Aucubin | 100 | Not specified | 51.31 ± 4.07 |
| Aucubin | 200 | Not specified | 50.34 ± 6.37 |
Table 2: Daily Mean Tumor Volume in 4T1 Xenograft Model Treated with Aucubin [2]
| Day | Control (Water) (mm³) | Aucubin (50 mg/kg) (mm³) | Aucubin (100 mg/kg) (mm³) | Aucubin (200 mg/kg) (mm³) |
| 0 | ~50-100 | ~50-100 | ~50-100 | ~50-100 |
| ... | ... | ... | ... | ... |
| 8 | Increasing | Slower Increase | Slower Increase | Slower Increase |
| ... | ... | ... | ... | ... |
| 14 | 877 | Significantly Lower | Significantly Lower | Significantly Lower |
Molecular Mechanisms of Action
Initial research has elucidated two primary signaling pathways through which this compound exerts its anticancer effects: the p53-p21 pathway and the Fas/FasL pathway. Evidence also suggests the involvement of oxidative stress as an upstream activator.
Induction of Oxidative Stress
Studies have shown that aucubin can induce oxidative DNA damage, a known trigger for apoptosis[2]. This is a plausible upstream mechanism for the activation of the p53 tumor suppressor protein.
p53-p21 Mediated Cell Cycle Arrest
This compound's ability to induce G0/G1 cell cycle arrest in non-small cell lung cancer cells is attributed to the activation of the p53 signaling pathway[1]. Activated p53 acts as a transcription factor for the cyclin-dependent kinase inhibitor p21, which in turn halts the cell cycle, preventing cancer cell proliferation.
Fas/FasL Mediated Apoptosis
The apoptotic effects of this compound in A549 cells are also mediated by the enhancement of the Fas death receptor and its ligand (FasL)[1]. The binding of FasL to the Fas receptor initiates a signaling cascade that culminates in the activation of caspases and execution of apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Protein Expression
This protocol outlines the general steps for detecting changes in protein levels of p53 and p21 following this compound treatment.
-
Cell Lysis: Treat cancer cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities relative to the loading control.
In Vivo Tumor Xenograft Model
This protocol describes the establishment and monitoring of a breast cancer xenograft model to evaluate the in vivo efficacy of this compound.
-
Cell Preparation: Culture 4T1 mouse breast cancer cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS or Matrigel.
-
Tumor Implantation: Subcutaneously inject 1x10⁵ to 1x10⁶ 4T1 cells into the mammary fat pad of 6-8 week old female BALB/c mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every other day. The tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment Initiation: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer aucubin (e.g., 50, 100, 200 mg/kg) or vehicle control daily via oral gavage for a specified period (e.g., 14 days).
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
Conclusion and Future Directions
The initial studies on this compound reveal its promising potential as an anticancer agent, particularly in breast and non-small cell lung cancers. Its mechanisms of action, involving the induction of cell cycle arrest and apoptosis through the p53-p21 and Fas/FasL pathways, provide a solid foundation for further research. The in vivo efficacy demonstrated in a breast cancer model is particularly encouraging.
Future research should focus on:
-
Determining the IC50 values of this compound against a broad panel of cancer cell lines to establish its potency and selectivity.
-
Further elucidating the upstream signaling events that lead to the activation of p53 and the Fas/FasL pathway, including a more detailed investigation of the role of reactive oxygen species.
-
Conducting more extensive in vivo studies in various cancer models to confirm its therapeutic potential and to evaluate its pharmacokinetic and pharmacodynamic properties.
-
Investigating the potential for combination therapies with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.
This technical guide summarizes the current understanding of this compound's anticancer properties and provides a framework for the next phase of research and development in this promising area of oncology.
References
The Stability of Aucubigenin in Solution: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the stability of aucubigenin in various solution-based environments. Tailored for researchers, scientists, and professionals in drug development, this document summarizes the current understanding of this compound's stability profile, outlines detailed experimental protocols for its assessment, and visualizes relevant biological pathways.
Executive Summary
This compound, the aglycone of the iridoid glycoside aucubin, is a molecule of significant interest for its potential therapeutic properties. However, its inherent instability presents a critical challenge for research and development. This guide reveals that while quantitative stability data for this compound is not extensively available in current literature, the stability of its precursor, aucubin, offers valuable insights. Aucubin is known to be unstable in acidic conditions, readily undergoing deglycosylation to form this compound.[1] It is understood that this compound itself is susceptible to degradation under acidic conditions and at elevated temperatures. This document provides a framework for systematically evaluating the stability of this compound through forced degradation studies and chromatographic analysis.
Quantitative Stability Data
While specific kinetic data for this compound stability remains an area for further investigation, the stability of its glycoside precursor, aucubin, has been characterized. The degradation of aucubin to this compound is pH-dependent, with increased rates in acidic environments.[1]
Table 1: Half-life of Aucubin at Various pH Levels [1]
| pH | Half-life (hours) |
| 1.2 | 5.02 |
| 1.6 | 5.78 |
| 2.0 | 14.84 |
| >3.0 | > 48 (several days) |
Data derived from studies on aucubin degradation.
It is critical to note that the biological activity of aucubin is often attributed to its conversion to this compound.[2] Therefore, understanding the conditions that favor this conversion is crucial for in-vitro and in-vivo studies.
Experimental Protocols for Stability Assessment
A comprehensive assessment of this compound stability can be achieved through a systematic forced degradation study. This involves subjecting the molecule to a range of stress conditions to identify potential degradation pathways and determine its intrinsic stability.
General Experimental Workflow for Forced Degradation Studies
The following workflow outlines a standard procedure for conducting forced degradation studies on this compound.
Caption: Workflow for Forced Degradation Studies of this compound.
Detailed Methodologies
Objective: To determine the degradation profile of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphate buffers
-
HPLC system with a UV detector
-
LC-MS/MS system for identification of degradation products
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Withdraw samples at each time point, neutralize with an appropriate amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for specified time intervals. Withdraw samples, neutralize with 0.1 M HCl, and dilute.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for a specified duration. Withdraw samples at time points and quench the reaction if necessary.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70°C) in a temperature-controlled oven. Withdraw samples at various time points.
-
Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber. A control sample should be kept in the dark at the same temperature.
-
-
Sample Analysis (HPLC Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 20 µL.
-
Quantification: The concentration of this compound in the stressed samples is determined by comparing the peak area with that of an unstressed control sample. The percentage degradation is calculated.
-
-
Identification of Degradation Products (LC-MS/MS):
Signaling Pathway Involvement
While direct evidence for signaling pathways specifically modulated by this compound is limited, the biological activities of its precursor, aucubin, are well-documented to involve key inflammatory and metabolic pathways. It is hypothesized that these effects are mediated by the in-vivo conversion of aucubin to this compound.
NF-κB Signaling Pathway
Aucubin has been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] This pathway is a central regulator of the inflammatory response.
Caption: Inhibition of the NF-κB Pathway by this compound.
SIRT1/SIRT3-FOXO3a Signaling Pathway
Aucubin has also been implicated in the amelioration of diabetic nephropathy through the induction of the SIRT1/SIRT3-FOXO3a signaling pathway.[6] This pathway is crucial for cellular stress resistance and metabolism.
Caption: Activation of the SIRT1/SIRT3-FOXO3a Pathway.
Conclusion
The stability of this compound is a critical parameter influencing its viability as a therapeutic agent. While direct quantitative data on its stability is sparse, this guide provides a comprehensive framework for its evaluation. The provided experimental protocols for forced degradation studies will enable researchers to systematically investigate its degradation pathways and establish its stability profile. Furthermore, the elucidation of its presumed interaction with key signaling pathways, based on the activity of its precursor aucubin, offers a foundation for further mechanistic studies. Future research should focus on generating precise kinetic data for this compound degradation under various conditions to facilitate its development into a clinically relevant molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Enzymatic Hydrolysis of Aucubin to Aucubigenin
Audience: Researchers, scientists, and drug development professionals.
Introduction Aucubin is an iridoid glycoside found in various medicinal plants, including those from the Plantago, Eucommia, and Aucuba genera.[1][2] While aucubin itself possesses a range of biological activities, its aglycone form, aucubigenin, is often more potent and biologically active.[3][4] This increased activity is partly because the aglycone form is more readily transported across cell membranes.[3] The conversion of aucubin to this compound is achieved through the enzymatic hydrolysis of its O-glycosidic bond, a reaction catalyzed by the β-glucosidase enzyme.[3][5] This protocol provides a detailed methodology for performing this enzymatic conversion, followed by product extraction and analysis.
Principle of the Reaction The enzymatic hydrolysis of aucubin involves the cleavage of the β-D-glucopyranosyl unit from the aucubin molecule. The enzyme β-glucosidase acts as a catalyst, breaking the O-glycosidic linkage and yielding this compound and a glucose molecule. This biotransformation is crucial for activating the pharmacological properties of aucubin.
Experimental Protocols
I. Materials and Reagents
-
Substrate: Aucubin (≥98% purity)
-
Enzyme: β-glucosidase (e.g., from almonds, such as Emulsin)
-
Buffer: 0.1 M Sodium Phosphate Buffer or Acetate Buffer
-
Extraction Solvent: Ethyl Acetate (ACS grade)
-
HPLC Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Standards: this compound (≥98% purity) for analytical quantification
-
Acids/Bases: Phosphoric acid or acetic acid for mobile phase pH adjustment
-
Reaction Termination: Sodium carbonate solution (e.g., 1 M) or heat source
II. Equipment
-
Thermostatic water bath or incubator
-
pH meter
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Syringe filters (0.22 µm)
III. Step-by-Step Methodology
A. Reagent Preparation
-
Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to the optimal range for the chosen β-glucosidase (typically pH 5.0 - 6.0). Filter the buffer through a 0.45 µm filter.
-
Substrate Solution: Accurately weigh aucubin and dissolve it in the prepared buffer to achieve the desired final concentration (e.g., 1-10 mg/mL).
-
Enzyme Solution: Prepare a fresh solution of β-glucosidase in the same buffer. The concentration will depend on the specific activity of the enzyme batch (e.g., 100-200 U/mL).[6] Keep the enzyme solution on ice until use.
B. Enzymatic Hydrolysis Reaction
-
Add the aucubin substrate solution to a reaction vessel (e.g., a glass flask or tube).
-
Place the vessel in a water bath pre-heated to the optimal temperature for the enzyme (e.g., 37°C).[6] Allow the solution to equilibrate for 5-10 minutes.
-
Initiate the reaction by adding the β-glucosidase solution to the substrate solution.
-
Incubate the reaction mixture for a specified duration (e.g., 60 minutes), with occasional gentle agitation.[6] The reaction time can be optimized by taking aliquots at different time points to monitor product formation.
C. Reaction Termination and Product Extraction
-
Termination: Stop the reaction by either rapidly heating the mixture (e.g., in a boiling water bath for 5-10 minutes) to denature the enzyme or by adding a basic solution like sodium carbonate to shift the pH away from the optimal range.
-
Extraction:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of ethyl acetate. It has been noted that extraction at low temperatures can improve the stability of this compound.[6]
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The organic (ethyl acetate) layer will contain the this compound.
-
Collect the upper organic layer. Repeat the extraction process on the aqueous layer two more times to maximize the recovery of this compound.
-
Combine all organic extracts.
-
-
Drying and Concentration: Dry the pooled ethyl acetate extracts over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound product.
D. Analytical Quantification by HPLC
-
Sample Preparation: Re-dissolve the dried extract in a known volume of the HPLC mobile phase (or methanol) and filter through a 0.22 µm syringe filter before injection.
-
Standard Curve: Prepare a series of standard solutions of aucubin and this compound of known concentrations to generate a calibration curve for quantification.
-
HPLC Analysis: Inject the sample onto the HPLC system. The separation and quantification of aucubin and this compound can be performed using a C18 column.[1][2] The progress of the hydrolysis is monitored by the decrease in the aucubin peak area and the increase in the this compound peak area.
Data Presentation
Table 1: Summary of Typical Reaction Conditions for Aucubin Hydrolysis
| Parameter | Condition | Reference |
| Enzyme | Emulsin (source of β-glucosidase) | [6] |
| Enzyme Specific Activity | 174 U·mg⁻¹ | [6] |
| Substrate | Aucubin | [6] |
| Temperature | 37°C | [6] |
| Reaction Time | 60 minutes | [6] |
| Extraction Solvent | Ethyl Acetate | [6] |
| Product Yield | 31.41% | [6] |
| Product Purity | >93.23% | [6] |
Table 2: Example HPLC Parameters for Analysis
| Parameter | Condition | Reference |
| Instrument | Agilent 1100 series with DAD | [7] |
| Column | C18 Reversed-Phase (e.g., Prodigy 250mm x 4.6mm, 5µm) | [7] |
| Mobile Phase | Isocratic: 98% Sodium Dihydrogen Phosphate Buffer (A), 2% Acetonitrile (B) | [7] |
| Detection Wavelength | 204 nm (for Aucubin) | [7] |
| Flow Rate | 1.0 mL/min (Typical) | - |
| Injection Volume | 10-20 µL (Typical) | - |
Note: The mobile phase and detection wavelength should be optimized for simultaneous detection of both aucubin and this compound.
Visualizations
Caption: Workflow for the enzymatic conversion of aucubin to this compound.
Caption: Signaling pathway of Aucubin hydrolysis.
References
- 1. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. florajournal.com [florajournal.com]
- 4. Inhibition of P-450 by aucubin: is the biological activity of aucubin due to its glutaraldehyde-like aglycone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 6. Analysis of conversion of aucubin into this compound by emulsin: Ingenta Connect [ingentaconnect.com]
- 7. primescholars.com [primescholars.com]
Application Notes and Protocols: Utilizing Aucubigenin in Neuronal Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aucubigenin, an iridoid glycoside, has garnered significant attention in the field of neuroscience for its potent neuroprotective, anti-inflammatory, and neurotrophic properties.[1][2][3] In vitro studies utilizing neuronal cell culture models have demonstrated its efficacy in promoting neuronal survival, enhancing neurite outgrowth, and attenuating neuronal damage induced by various stressors.[4][5] Furthermore, emerging evidence highlights its role in directing the differentiation of neural precursor cells towards a GABAergic lineage, suggesting its therapeutic potential in disorders characterized by inhibitory neuron loss.[6]
This document provides detailed application notes and experimental protocols for researchers interested in investigating the effects of this compound in neuronal cell culture models. The protocols outlined below cover the assessment of neuroprotection, neuroinflammation, and neuronal differentiation.
Key Applications and Mechanisms of Action
This compound exerts its effects on neuronal cells through multiple signaling pathways. A primary mechanism involves the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, a key regulator of the inflammatory response in the central nervous system.[7][8][9] By downregulating this pathway, this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β in microglia, thereby mitigating neuroinflammation.[7][8][10] Additionally, this compound has been shown to modulate the MAPK signaling pathway and upregulate the expression of anti-apoptotic proteins like Bcl-2, contributing to its neuroprotective effects against oxidative stress-induced cell death.[11][12]
Data Presentation: Summary of Quantitative Data
The following tables summarize representative quantitative data from studies investigating the effects of this compound in neuronal cell culture models. These values can serve as a reference for dose-response studies and experimental design.
Table 1: Effective Concentrations of this compound for Neuroprotection and Neuronal Differentiation
| Application | Cell Model | Effective Concentration Range | Observed Effect | Reference |
| Neuroprotection (against H₂O₂-induced toxicity) | SH-SY5Y cells | 1 µM - 100 µM | Increased cell viability, reduced ROS production | [11] |
| Neuroprotection (against ischemia-reperfusion injury) | Gerbil model (in vivo) | 10 mg/kg (i.p.) | Protected pyramidal neurons from injury | [8][13][14] |
| Neuronal Differentiation (GABAergic) | Rat embryonic hippocampal NPCs | 0.01 µM - 10 µM | Increased number of GAD65/67 positive cells | [6] |
| Neurite Outgrowth | Rat embryonic hippocampal stem cells | 1 µg/mL - 10 µg/mL | Promoted neurite extension | [15] |
| Cell Survival (differentiated neurons) | HiB5 neural precursor cells | 10 µg/mL - 200 µg/mL | Promoted cell survival | [16][17] |
Table 2: Reported Effects of this compound on Key Biomarkers
| Biomarker | Cell/Animal Model | Treatment Condition | Fold Change/Percentage Change | Reference |
| TLR4 Protein Expression | Gerbil model of ischemia | Ischemia + this compound (10 mg/kg) | Significant prevention of upregulation | [7][8] |
| NF-κB p65 Nuclear Translocation | Gerbil model of ischemia | Ischemia + this compound (10 mg/kg) | Reversed IR-induced translocation | [7][8] |
| TNF-α and IL-1β Levels | Gerbil model of ischemia | Ischemia + this compound (10 mg/kg) | Significantly alleviated increase | [7][8] |
| GAD65/67 Protein Expression | Rat embryonic hippocampal NPCs | This compound (0.01 µM - 10 µM) | Over three-fold upregulation | [6] |
| Bax/Bcl-2 Ratio | SH-SY5Y cells | H₂O₂ + this compound (1 µM - 100 µM) | Significant decrease compared to H₂O₂ group | [11] |
Experimental Protocols
Protocol 1: Assessment of this compound's Neuroprotective Effect Against Oxidative Stress
This protocol details the use of the MTT assay to quantify cell viability in a neuronal cell line (e.g., SH-SY5Y) subjected to oxidative stress.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in sterile water or DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent used for the stock solution). Incubate for 2 hours.
-
Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in serum-free medium. Add a final concentration of H₂O₂ (e.g., 100-500 µM, to be optimized for your cell line) to the wells, except for the untreated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Assay:
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.[9]
Protocol 2: Evaluation of this compound's Anti-Neuroinflammatory Effects in a Microglia-Neuron Co-culture Model
This protocol describes a method to assess the anti-inflammatory properties of this compound by measuring pro-inflammatory cytokine release from activated microglia and its subsequent effect on neuronal viability.
Materials:
-
Primary microglia or BV-2 microglial cell line
-
Primary hippocampal or cortical neurons (or a neuronal cell line like SH-SY5Y)
-
Appropriate culture media for each cell type
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α and IL-1β
-
Reagents for cell viability assay (e.g., MTT or Calcein-AM/Propidium Iodide)
Procedure:
-
Microglia Seeding and Treatment:
-
Seed microglia (e.g., BV-2) in a 24-well plate at a density of 5 x 10⁴ cells/well.
-
Allow cells to adhere for 24 hours.
-
Pre-treat the microglia with various concentrations of this compound for 2 hours.
-
Stimulate the microglia with LPS (e.g., 100 ng/mL) for 24 hours. Include untreated and LPS-only controls.
-
-
Collection of Conditioned Media: Collect the supernatant (conditioned media) from the microglia cultures. Centrifuge to remove any cell debris.
-
Neuronal Culture Treatment:
-
Seed primary neurons or SH-SY5Y cells in a 96-well plate.
-
Once the neurons are adhered and differentiated (if applicable), replace their culture medium with the collected microglial conditioned media.
-
Incubate the neurons with the conditioned media for 24-48 hours.
-
-
Analysis:
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-1β in the collected conditioned media using ELISA kits according to the manufacturer's instructions.
-
Neuronal Viability: Assess the viability of the neurons treated with the conditioned media using an appropriate assay (e.g., MTT).
-
Protocol 3: Investigating the Role of this compound in Neuronal Differentiation
This protocol uses immunofluorescence to visualize the differentiation of neural precursor cells (NPCs) into GABAergic neurons, as promoted by this compound.
Materials:
-
Primary neural precursor cells (e.g., from embryonic rat hippocampus)
-
NPC proliferation and differentiation media
-
This compound
-
Coverslips coated with Poly-D-Lysine and Laminin
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies: anti-GAD65/67, anti-MAP2 (neuronal marker)
-
Fluorescently-labeled secondary antibodies
-
DAPI (nuclear stain)
-
Fluorescence microscope
Procedure:
-
NPC Culture and Differentiation:
-
Culture NPCs on coated coverslips in proliferation medium.
-
To induce differentiation, switch to differentiation medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM). Include a vehicle control.
-
Culture for 7-14 days, changing the medium every 2-3 days.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (anti-GAD65/67 and anti-MAP2) diluted in blocking buffer overnight at 4°C.[19][20]
-
Wash three times with PBS.
-
Incubate with appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature, protected from light.[19]
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope.
-
Quantify the percentage of MAP2-positive cells that are also positive for GAD65/67 to determine the extent of GABAergic differentiation.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for this compound's neuroprotective effects.
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Caption: Workflow for evaluating this compound-induced neuronal differentiation.
References
- 1. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 2. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 3. tandfonline.com [tandfonline.com]
- 4. Culture of mouse/rat primary neurons [bio-protocol.org]
- 5. In Vitro Differentiation of Human Neural Progenitor Cells Into Striatal GABAergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aucubin Promotes Differentiation of Neural Precursor Cells into GABAergic Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective Effects of Aucubin against Cerebral Ischemia and Ischemia Injury through the Inhibition of the TLR4/NF-κB Inflammatory Signaling Pathway in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Aucubin mitigates the elevation of microglial aerobic glycolysis and inflammation in diabetic neuropathic pain via aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Neuroprotective effects of Aucubin against cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Aucubin Exerts Neuroprotection against Forebrain Ischemia and Reperfusion Injury in Gerbils through Antioxidative and Neurotrophic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of aucubin on neural precursor cell survival during neuronal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Immunofluorescent staining for neuronal marker MAP2 [protocols.io]
- 20. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Aucubigenin Administration in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aucubigenin, the aglycone of the iridoid glycoside aucubin, is emerging as a potent anti-inflammatory agent. While most in vivo research has been conducted using its glycoside precursor, aucubin, evidence strongly suggests that this compound is the active metabolite responsible for the observed therapeutic effects.[1] In vitro studies have demonstrated that the hydrolyzed form of aucubin, this compound, effectively suppresses the production of pro-inflammatory mediators.[1] This document provides detailed application notes and protocols based on the administration of aucubin in various animal models of inflammation, with the understanding that its efficacy is likely attributable to its conversion to this compound in vivo.[2]
Data Presentation: Quantitative Effects of Aucubin Administration
The following tables summarize the quantitative data from key studies on the effects of aucubin administration in animal models of inflammation. These findings are presented as a proxy for the effects of this compound.
Table 1: Effects of Aucubin on Inflammatory Cytokines and Mediators
| Animal Model | Inflammatory Stimulus | Aucubin Dosage & Route | Measured Parameters | Results |
| Diabetic Neuropathic Pain (Mice) | Streptozotocin (STZ) | Not Specified | IL-1β, IL-6, TNF-α (spinal cord) | Significant reduction in all three cytokines with aucubin treatment. |
| Rheumatoid Arthritis (Rats) [3] | Collagen-Induced Arthritis (CIA) | Not Specified | IL-1β, IL-6, MMP-9, ICAM-1, VEGF (synovial tissue) | Significant decrease in the mRNA levels of all measured inflammatory markers.[4] |
| Acute Lung Injury (Mice) [4] | Lipopolysaccharide (LPS) | 10 mg/kg, Intraperitoneal (i.p.) | Pro-inflammatory cytokines, p-NF-κB (lung tissue) | Inhibition of pro-inflammatory cytokines and phosphorylated-NF-κB expression.[4] |
| Cerebral Ischemia/Reperfusion (Gerbils) [5] | Transient forebrain ischemia | 10 mg/kg/day for 7 days, i.p. | IL-1β, TNF-α (hippocampal CA1 region and serum) | Significant alleviation of IR-induced increases in IL-1β and TNF-α levels.[5][6] |
Table 2: Effects of Aucubin on NF-κB Signaling Pathway Components
| Animal Model | Inflammatory Stimulus | Aucubin Dosage & Route | Measured Parameters | Results |
| Diabetic Neuropathic Pain (Mice) | Streptozotocin (STZ) | Not Specified | Nuclear and cytoplasmic NF-κB p65 (spinal cord) | Reversed STZ-induced nuclear translocation of NF-κB p65. |
| Rheumatoid Arthritis (Rats) [3] | Collagen-Induced Arthritis (CIA) | Not Specified | p-IκBα, p-p65 (synovial tissue) | Effectively inhibited the expression of phosphorylated IκBα and p65.[3] |
| Cerebral Ischemia/Reperfusion (Gerbils) [5] | Transient forebrain ischemia | 10 mg/kg/day for 7 days, i.p. | TLR4, IκBα, nuclear and cytoplasmic NF-κB p65 (hippocampus) | Prevented IR-induced upregulation of TLR4 and downregulation of IκBα; reversed nuclear translocation of NF-κB.[5][6] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Rats
This model is highly relevant for studying rheumatoid arthritis.[3][7]
Materials:
-
Male Wistar rats (6-8 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Aucubin (to be metabolized to this compound)
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
Protocol:
-
Immunization: Emulsify bovine type II collagen in CFA at a 1:1 ratio. On day 0, inject 100 µL of the emulsion intradermally at the base of the tail of each rat.
-
Booster Immunization: On day 7, administer a booster injection of 100 µL of an emulsion of CII in IFA.
-
Aucubin Administration: From day 14 onwards (or upon onset of arthritis), administer aucubin at the desired dose (e.g., specific mg/kg) or vehicle to the respective groups daily via oral gavage or intraperitoneal injection.
-
Assessment of Arthritis: Monitor the rats daily for signs of arthritis. Arthritis severity can be scored based on erythema and swelling of the paws. Paw volume can be measured using a plethysmometer.
-
Endpoint Analysis: At the end of the study (e.g., day 28), euthanize the animals and collect blood for serum analysis of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA. Collect synovial tissues for histological analysis and for molecular analysis of NF-κB pathway components (p-IκBα, p-p65) via Western blot or immunohistochemistry.[3]
Lipopolysaccharide (LPS)-Induced Inflammation in Mice
This is a widely used model for acute systemic inflammation and sepsis.[4]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Aucubin (to be metabolized to this compound)
-
Sterile, pyrogen-free saline
Protocol:
-
Aucubin Pre-treatment: Administer aucubin at the desired dose (e.g., 10 mg/kg) or saline (vehicle) to the mice via intraperitoneal injection.
-
LPS Challenge: After a set pre-treatment time (e.g., 1 hour), induce inflammation by injecting LPS (e.g., 5 mg/kg) intraperitoneally.
-
Monitoring: Monitor the animals for signs of endotoxemia, such as lethargy, piloerection, and huddling behavior.
-
Endpoint Analysis: At a specified time point post-LPS injection (e.g., 6 hours), euthanize the mice. Collect blood via cardiac puncture for serum cytokine analysis (TNF-α, IL-1β, IL-6) by ELISA. Harvest tissues of interest (e.g., lung, liver, spleen) for histological examination and for analysis of inflammatory gene expression (e.g., via RT-qPCR) and NF-κB activation (e.g., via Western blot for p65 translocation).[4]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: General experimental workflow for in vivo studies.
References
- 1. Anti-inflammatory activity of aucubin by inhibition of tumor necrosis factor-alpha production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of aucubin in cellular and animal models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. cjnmcpu.com [cjnmcpu.com]
Application Note: Gas Chromatography Techniques for the Analysis of Iridoid Aglycones
Introduction
Iridoid aglycones are a class of monoterpenoids that exhibit a wide range of biological activities, making them of significant interest to researchers in drug discovery and natural product chemistry. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), offers a powerful analytical tool for the separation and quantification of these compounds. However, due to their polarity and low volatility, derivatization is a critical step to enable their analysis by GC.[1][2] This application note provides an overview of the methodologies and protocols for the successful analysis of iridoid aglycones using GC-MS.
Challenges in Iridoid Aglycone Analysis by GC
Direct analysis of iridoid aglycones by gas chromatography is challenging due to the presence of polar functional groups, such as hydroxyl and carboxyl groups. These groups lead to low volatility and potential thermal degradation in the GC inlet and column.[1] To overcome these limitations, derivatization techniques are employed to convert the polar analytes into more volatile and thermally stable derivatives.[2] Silylation is the most common derivatization method, where active hydrogens are replaced by a trimethylsilyl (TMS) group.[1]
Derivatization Strategy: Two-Step Silylation
A robust and effective method for the derivatization of iridoids involves a two-step silylation process.[3][4] This approach ensures complete derivatization of all active hydrogens, leading to improved chromatographic peak shape and detection sensitivity. The two-step process typically involves:
-
Initial Silylation with HMDS: Hexamethyldisilazane (HMDS) is used in the first step for a partial and gentle silylation of the most reactive hydroxyl groups.[3][4]
-
Complete Silylation with BSTFA + TMCS: In the second step, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst is added to complete the derivatization of all remaining active hydrogens, including those that are more sterically hindered.[3][4]
This two-step method has been shown to be highly efficient, with reported average recoveries of 97%.[3]
Experimental Protocols
1. Sample Preparation and Extraction
For plant materials, a representative sample should be dried and finely ground. The extraction of iridoid aglycones can be performed using organic solvents such as methanol or ethanol.
-
Protocol:
-
Weigh approximately 1 g of the dried, powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol.
-
Vortex for 1 minute and then sonicate for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
2. Derivatization Protocol (Two-Step Silylation)
This protocol is adapted from a method developed for the simultaneous analysis of iridoids and flavonoids.[3][4]
-
Materials:
-
Dried sample extract or standard
-
Hexamethyldisilazane (HMDS)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Trifluoroacetic acid (TFA)
-
Anhydrous pyridine or other suitable solvent
-
Heating block or oven
-
GC vials with inserts
-
-
Procedure:
-
Reconstitute the dried extract or a known amount of standard in a suitable solvent. For in situ derivatization of plant material, approximately 50 mg of the ground sample can be used directly.[4]
-
Step 1: To the vial containing the sample, add 350 µL of HMDS and 35 µL of TFA.[3]
-
Heat the mixture at 45 °C for 30 minutes.[3]
-
Step 2: After cooling, add 100-400 µL of BSTFA + 1% TMCS to the vial.[3]
-
Heat the mixture at 80 °C for 30 minutes.[3]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
3. GC-MS Analysis Protocol
The following GC-MS conditions are recommended for the analysis of derivatized iridoid aglycones.[4]
-
Gas Chromatograph: Agilent 7890A GC system or equivalent
-
Mass Spectrometer: Agilent 5975C MS detector or equivalent
-
Column: DB-1 (100% polydimethylsiloxane), 30 m x 0.53 mm ID, 0.10 µm film thickness[4]
-
Injector: Splitless mode, 280 °C[4]
-
Oven Temperature Program:
-
Initial temperature: 120 °C
-
Ramp: 15 °C/min to 350 °C
-
Hold: 1 minute at 350 °C[4]
-
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min[4]
-
MS Transfer Line: 320 °C[4]
-
Ion Source Temperature: 230 °C[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[4]
-
Mass Range: 45–800 amu[4]
Data Presentation
The following table summarizes hypothetical quantitative data for the GC-MS analysis of two common iridoid aglycones, aucubin and catalpol, after derivatization. This data is illustrative and may vary depending on the specific instrumentation and experimental conditions.
| Analyte (as TMS derivative) | Retention Time (min) | Limit of Detection (LOD) (mg·kg⁻¹) | Limit of Quantification (LOQ) (mg·kg⁻¹) | Key Mass Fragments (m/z) |
| Aucubin-TMS | 18.9 | 2-35[3] | - | 245, 217, 147, 73 |
| Catalpol-TMS | 19.5 | 2-35[3] | - | 363, 245, 217, 147, 73 |
Note: The LOD range is for the overall method including both iridoids and flavonoids as reported in the source.[3]
Visualization
Experimental Workflow for GC-MS Analysis of Iridoid Aglycones
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Caption: Workflow for the GC-MS analysis of iridoid aglycones.
Logical Relationship of Derivatization
The following diagram illustrates the purpose and outcome of the derivatization process.
Caption: The role of derivatization in GC analysis of iridoids.
References
Application of Aucubigenin in Wound Healing Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aucubigenin, the aglycone of the iridoid glycoside aucubin, has demonstrated significant potential in promoting wound healing. Found in various medicinal plants, aucubin is hydrolyzed to its active form, this compound, which exerts a range of biological effects conducive to tissue repair. These include anti-inflammatory, antioxidant, and pro-proliferative activities that accelerate wound closure and improve the quality of healed tissue. This document provides detailed application notes and experimental protocols for assessing the efficacy of this compound and its precursor, aucubin, in wound healing assays. The information is intended to guide researchers in designing and executing robust in vitro and in vivo studies to explore the therapeutic potential of these compounds.
Mechanism of Action
This compound's pro-healing effects are attributed to a multi-targeted mechanism of action that influences various stages of the wound healing cascade. Key mechanisms include:
-
Anti-inflammatory Effects: this compound has been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This is achieved, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.
-
Antioxidant Activity: The compound enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, which protect cells from oxidative stress-induced damage, a common feature of wounded tissue.
-
Modulation of Cellular Processes: this compound has been observed to promote the proliferation and migration of key cell types involved in wound repair, such as fibroblasts and keratinocytes. This contributes to faster re-epithelialization and granulation tissue formation.
-
Collagen Synthesis: Studies have indicated that treatment with aucubin leads to increased collagen deposition in the wound bed, which is crucial for providing tensile strength to the newly formed tissue.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies investigating the effects of aucubin on wound healing.
Table 1: In Vivo Wound Healing in Hyperglycemic Rat Models
| Treatment Group | Dose | % Wound Closure (Day 21) | Healing Time (Days) | Reference |
| Negative Control (Gel Base) | - | 83% | 24.4 | [2][3] |
| Aucubin Gel | 20 µg | 100% | 11.7 | [2][3] |
| Aucubin Gel | 40 µg | 100% | 11.7 | [2][3] |
| Positive Control (Bioplacenton®) | - | 100% | - | [2] |
Table 2: In Vivo Wound Healing in Oral Mucosal Wound Model (Mice)
| Treatment Group | Dose | Wound Area Reduction (Day 3) | Inflammatory Cell Count (Day 5) | Reference |
| Control (Saline) | - | - | Higher | [1][4] |
| Aucubin Solution | 0.1% | Significant | Lower | [1][4] |
Experimental Protocols
In Vitro Assays
1. Cell Viability/Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound/aucubin on the viability and proliferation of fibroblasts or keratinocytes.
-
Materials:
-
Human dermal fibroblasts (HDFs) or human epidermal keratinocytes (HEKs)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound/Aucubin stock solution (dissolved in DMSO or sterile PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells (5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound/aucubin (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of DMSO or PBS used for the stock solution) and a positive control (e.g., a known growth factor).
-
Incubate the plates for 24, 48, or 72 hours.
-
At the end of the incubation period, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. Cell Migration Assay (Scratch Assay)
This protocol assesses the effect of this compound/aucubin on the migratory capacity of fibroblasts or keratinocytes.
-
Materials:
-
Human dermal fibroblasts (HDFs) or human epidermal keratinocytes (HEKs)
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound/Aucubin stock solution
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
-
-
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh serum-free or low-serum medium containing various concentrations of this compound/aucubin. Include a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Initial Scratch Width - Scratch Width at Time X) / Initial Scratch Width] x 100
-
In Vivo Assay
Excisional Wound Healing Model in Rats
This protocol describes the creation of an excisional wound in a rat model to evaluate the topical application of this compound/aucubin.
-
Materials:
-
Male Wistar rats (200-250 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Electric clippers and hair removal cream
-
Surgical scissors and forceps
-
5 mm biopsy punch
-
This compound/Aucubin formulated in a suitable vehicle (e.g., hydrogel)
-
Positive control (e.g., a commercial wound healing cream)
-
Vehicle control (gel base)
-
Sterile dressings
-
Digital camera and caliper
-
-
Protocol:
-
Anesthetize the rats according to approved animal protocols.
-
Shave the dorsal thoracic region and clean the area with 70% ethanol.
-
Create a full-thickness excisional wound using a 5 mm biopsy punch.
-
Divide the animals into treatment groups: Vehicle control, this compound/Aucubin (different concentrations), and Positive control.
-
Topically apply the respective treatments to the wounds daily.
-
Photograph the wounds and measure the wound area using a caliper on days 0, 3, 7, 14, and 21.
-
Calculate the percentage of wound contraction using the formula: % Wound Contraction = [(Initial Wound Area - Wound Area on Day X) / Initial Wound Area] x 100
-
At the end of the study, euthanize the animals and collect the wound tissue for histological analysis (e.g., H&E staining for re-epithelialization and Masson's trichrome staining for collagen deposition).
-
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound in wound healing.
Experimental Workflow: In Vitro Scratch Assay
Caption: Workflow for the in vitro scratch assay to assess cell migration.
Logical Relationship: Aucubin to this compound Action
Caption: Conversion of Aucubin to its active form, this compound.
References
Application Notes & Protocols: Aucubigenin as a Standard for Phytochemical Analysis
Introduction
Aucubigenin is an iridoid, specifically the aglycone of the glycoside aucubin.[1][2][3] Aucubin is widely distributed in numerous plant families, including Cornaceae, Plantaginaceae, and Scrophulariaceae.[1][2][4] The biological activity of aucubin is often attributed to its conversion to this compound, which occurs through enzymatic or acidic hydrolysis, cleaving the O-glycosidic bond.[1][5] Due to its role as the active moiety, pure this compound serves as a critical reference standard in the phytochemical analysis, standardization of herbal products, and pharmacological research.[1][6] However, this compound is known to be unstable under acidic conditions and at elevated temperatures, necessitating careful handling and storage.[1][7]
Physicochemical Properties and Storage
This compound is a solid powder, soluble in DMSO.[7][8] Proper storage is crucial to maintain its integrity for use as an analytical standard.
| Property | Value | Reference |
| CAS Number | 64274-28-8 | [8] |
| Molecular Formula | C₉H₁₂O₄ | [8] |
| Molecular Weight | 184.19 g/mol | [8] |
| Exact Mass | 184.0736 | [7][8] |
| Appearance | Solid powder | [8] |
| Purity (Typical) | >98% (HPLC) | [8] |
| Solubility | Soluble in DMSO | [7][8] |
| Short-term Storage | Dry, dark, at 0 - 4 °C (days to weeks) | [7][8] |
| Long-term Storage | -20 °C (months to years) | [7][8] |
Application Notes
Use in Chromatography
This compound is an essential standard for the development and validation of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).[9][10] These methods are employed for the identification and quantification of this compound in plant extracts, herbal formulations, and biological samples. As the direct precursor, aucubin is also frequently quantified as a marker.[9]
Standardization of Herbal Products
For herbal products derived from plants like Eucommia ulmoides or Plantago species, this compound (or its parent glycoside, aucubin) content can be a key marker for quality control.[9][11] Using a certified reference standard of this compound ensures the accuracy and consistency of product batches, which is critical for both efficacy and safety.
Pharmacological and Drug Development Research
This compound exhibits a range of biological activities, including anti-inflammatory and antioxidant effects.[4][6][7] Researchers use the standard to accurately determine concentrations in in vitro and in vivo assays to study its mechanisms of action, pharmacokinetics, and potential as a lead compound for drug development.[1][6] For instance, its anti-inflammatory properties may be linked to the inhibition of nitric oxide (NO) production, while its antioxidant effects are associated with the Nrf2 signaling pathway.[1][7][12]
Experimental Protocols
Protocol 1: Preparation of this compound from Aucubin via Enzymatic Hydrolysis
This protocol describes the conversion of aucubin to its aglycone, this compound, using the enzyme emulsin.
Materials:
-
Aucubin standard
-
Emulsin from almonds
-
Phosphate buffer (pH optimized for enzyme activity)
-
Ethyl acetate
-
Deionized water
-
Vortex mixer, Centrifuge, Water bath
Procedure:
-
Dissolve Aucubin: Prepare a solution of aucubin in deionized water.
-
Enzymatic Reaction: Add emulsin to the aucubin solution. The reaction is optimally carried out at 37°C for approximately 60 minutes to balance enzymatic activity and substrate stability.[7]
-
Reaction Termination: Stop the reaction, for example, by heat inactivation or pH change.
-
Liquid-Liquid Extraction: Transfer the reaction mixture to a separatory funnel. Add an equal volume of ethyl acetate and mix thoroughly. Allow the layers to separate.
-
Isolate this compound: Collect the organic (ethyl acetate) phase containing the this compound. This low-temperature extraction step helps preserve the stability of the product.[7]
-
Drying: Dry the ethyl acetate extract over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain purified this compound.
-
Purity Check: Assess the purity of the obtained this compound using HPLC analysis. Purity levels should typically exceed 93%.[7]
Protocol 2: Quantitative Analysis of this compound by HPLC
This protocol provides a general method for the quantification of this compound. Method validation for linearity, precision, and accuracy is required.[9][10]
Instrumentation & Conditions:
-
HPLC System: With DAD or UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm)[13]
-
Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of formic or phosphoric acid) is common.[10][13] For example, a gradient system of water (0.05% formic acid) and methanol.[13]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: ~210 nm
-
Injection Volume: 10-20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., DMSO, methanol).[8] Create a series of calibration standards by serial dilution (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the extract or sample containing this compound in the mobile phase or a suitable solvent. Filter the solution through a 0.22 or 0.45 µm syringe filter before injection.[14]
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data
The following tables summarize quantitative data related to aucubin, the precursor to this compound, from various plant sources. This data is crucial for estimating the potential yield of this compound.
Table 1: Aucubin Content in Plantago Species Determined by HPLC [10]
| Plant Species | Aucubin Content (mg/g of dry extract) |
| P. atrata | 9.3 |
| P. lanceolata | 7.5 |
| P. holosteum | 5.4 |
| P. schwarzenbergiana | 2.1 |
| P. reniformis | 1.0 |
| P. bellardii | 0.5 |
| P. coronopus | 0.3 |
Table 2: HPTLC Method Validation for Aucubin Quantification [9]
| Parameter | Result |
| Linearity Range | 20-100 µg/mL (r² = 0.997) |
| Limit of Detection (LOD) | 6.6 µg/mL |
| Limit of Quantitation (LOQ) | 20 µg/mL |
| Recovery (Accuracy) | 95-98% |
| Intra-day Precision | < 4.9% |
| Inter-day Precision | < 7.2% |
| Aucubin Content in Vitex agnus-castus fruits | 43.5 mg/100 g dried fruits |
Visualizations
Caption: Workflow from plant material to this compound quantification.
References
- 1. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buy this compound | 64274-28-8 | >98% [smolecule.com]
- 8. medkoo.com [medkoo.com]
- 9. A Validated HPTLC-Densitometric Method for Assay of Aucubin in Vitexagnus-castusL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Extraction of aucubin from seeds of Eucommia ulmoides Oliv. using supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aucubin inhibited lipid accumulation and oxidative stress via Nrf2/HO-1 and AMPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of high liquid performance chromatography-tandem mass spectrometry method for simultaneous determination of geniposidic acid and aucubin in rat plasma for pharmacokinetic study after oral administration of Du-zhong tea extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Experimental Design: Aucubigenin Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aucubigenin, the aglycone of the iridoid glycoside aucubin, is a molecule of significant interest for its potential therapeutic activities. Understanding its pharmacokinetic profile is crucial for preclinical and clinical development. Since this compound is primarily formed in vivo through the deglycosylation of aucubin by intestinal microflora, a carefully designed pharmacokinetic study is essential to characterize its absorption, distribution, metabolism, and excretion (ADME). These application notes provide a comprehensive guide to designing and executing an in vivo pharmacokinetic study of this compound in a rat model, following the oral administration of its parent compound, aucubin.
It is important to note that while extensive pharmacokinetic data is available for aucubin, there is a notable lack of published specific pharmacokinetic parameters for its active aglycone, this compound. Therefore, this document provides a robust experimental framework to generate such data and presents available data for aucubin as a reference. Additionally, pharmacokinetic data for genipin, the aglycone of the related iridoid glycoside geniposide, is included as an illustrative example for an iridoid aglycone.
Data Presentation
Pharmacokinetic Parameters of Aucubin in Rats
The following table summarizes the pharmacokinetic parameters of aucubin in rats after intravenous and oral administration. This data is essential for understanding the behavior of the parent compound and serves as a baseline for interpreting the pharmacokinetics of its metabolite, this compound.
| Parameter | Intravenous (IV) Administration (40 mg/kg) | Oral (PO) Administration (100 mg/kg) | Reference |
| Half-life (t½) | 42.5 min | Not Reported | [1] |
| Total Body Clearance (CLt) | 7.2 mL/min/kg | Not Reported | [1] |
| Volume of Distribution (Vdss) | 346.9 mL/kg | Not Reported | [1] |
| Bioavailability (F%) | - | 19.3% | [1] |
Illustrative Pharmacokinetic Parameters of Genipin in Rats
Due to the lack of specific published data for this compound, the following table presents the pharmacokinetic parameters of genipin, the aglycone of geniposide, in rats after oral administration of genipin. This serves as a representative example of the type of data to be collected for an iridoid aglycone.
| Parameter | Oral (PO) Administration of Genipin (200 mg/kg) | Reference |
| Cmax | Not Detected (Genipin Sulfate was the major metabolite) | [2] |
| Tmax | Not Applicable | [2] |
| AUC | Not Reported for Genipin | [2] |
| Note | After oral administration of genipin, only its sulfate conjugate was detected in plasma, highlighting the rapid metabolism of the aglycone.[2] |
Experimental Protocols
Animal Model and Housing
-
Species: Male Sprague-Dawley rats (200-250 g).
-
Housing: Animals should be housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before oral administration of the test compound, with free access to water.
Dosing and Administration
-
Test Compound: Aucubin (purity >98%).
-
Vehicle: The vehicle for administration should be chosen based on the solubility of aucubin, for example, a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.
-
Dose: A single oral dose of 100 mg/kg of aucubin is recommended based on previous studies.[1]
-
Administration: The aucubin suspension should be administered via oral gavage using a gavage needle appropriate for the size of the rat. The volume administered should be calculated based on the individual animal's body weight (typically 10 mL/kg).
Blood Sample Collection
-
Sampling Time Points: Blood samples (approximately 0.3 mL) should be collected at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sampling Site: Blood can be collected from the tail vein or saphenous vein.
-
Sample Processing: Blood samples should be collected into heparinized tubes and immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The resulting plasma samples should be stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification of this compound and Aucubin
A sensitive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required for the simultaneous quantification of aucubin and this compound in rat plasma.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (IS) solution (e.g., a structurally similar compound not present in the sample).
-
Precipitate proteins by adding a suitable organic solvent such as acetonitrile or methanol.
-
Vortex and centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, optimized for both aucubin and this compound.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for aucubin, this compound, and the internal standard.
-
-
Method Validation: The bioanalytical method must be validated according to regulatory guidelines for accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, recovery, and stability.
Pharmacokinetic Data Analysis
The plasma concentration-time data for both aucubin and this compound will be analyzed using non-compartmental analysis with appropriate software (e.g., WinNonlin). The following pharmacokinetic parameters will be calculated:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity.
-
t½: Elimination half-life.
-
CL/F: Apparent total clearance.
-
Vd/F: Apparent volume of distribution.
Mandatory Visualizations
Caption: Experimental workflow for the in vivo pharmacokinetic study of this compound.
Caption: Metabolic conversion of aucubin to this compound in vivo.
References
- 1. Determination of aucubin by supramolecular solvent-based dispersive liquid-liquid microextraction and UPLC-MS/MS: Application to a pharmacokinetic study in rats with type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid and sensitive determination of aucubin in rat plasma by liquid chromatography-tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Maximizing Aucubigenin Yield from Aucubin Conversion
For researchers, scientists, and drug development professionals, the efficient conversion of Aucubin to its aglycone, Aucubigenin, is a critical step in harnessing its therapeutic potential. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this process, ensuring you can optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for converting Aucubin to this compound?
A1: The conversion of Aucubin to this compound is achieved through the hydrolysis of the O-glycosidic bond.[1] The two primary methods employed for this are:
-
Enzymatic Hydrolysis: This method utilizes enzymes like β-glucosidase or emulsin to specifically cleave the glycosidic linkage under mild conditions.
-
Acid Hydrolysis: This method involves the use of acids to catalyze the cleavage of the glycosidic bond. This approach is often faster but can lead to the degradation of the target compound if not carefully controlled.[1]
Q2: What factors can influence the yield of this compound?
A2: Several factors can significantly impact the final yield of this compound. These include:
-
pH: Aucubin is unstable in highly acidic environments.[1] The optimal pH will depend on the chosen conversion method. For enzymatic hydrolysis, the specific enzyme used will have an optimal pH range for its activity.
-
Temperature: Temperature affects the rate of both enzymatic and acid-catalyzed reactions. However, high temperatures can also lead to the degradation of Aucubin and this compound.[1]
-
Reaction Time: Sufficient time is required for the complete conversion of Aucubin. However, prolonged reaction times, especially under harsh conditions, can result in the degradation of this compound.
-
Enzyme Concentration (for enzymatic hydrolysis): The concentration of the enzyme will directly influence the rate of the reaction.
-
Purity of Starting Material: The purity of the initial Aucubin sample can affect the efficiency of the conversion and the ease of purification of the final product.
Q3: How can I monitor the progress of the conversion reaction?
A3: The progress of the conversion can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[2][3][4] By taking aliquots of the reaction mixture at different time points, you can quantify the decrease in the Aucubin peak and the increase in the this compound peak, allowing you to determine the reaction's endpoint.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Incorrect pH: Aucubin is pH-sensitive and degrades in highly acidic conditions.[1] The pH may be outside the optimal range for the chosen method. | For enzymatic hydrolysis, ensure the buffer pH matches the enzyme's optimum. For acid hydrolysis, start with milder acid concentrations and shorter reaction times. |
| Suboptimal Temperature: The reaction temperature may be too low, resulting in a slow conversion rate, or too high, causing degradation of Aucubin or this compound.[1] | Optimize the temperature for your specific protocol. For enzymatic reactions, adhere to the enzyme's optimal temperature range. For acid hydrolysis, consider a lower temperature for a longer duration. | |
| Enzyme Inactivity (Enzymatic Hydrolysis): The enzyme may have lost its activity due to improper storage or handling. | Use a fresh batch of enzyme and ensure it has been stored at the recommended temperature. Perform an activity assay on the enzyme before use. | |
| Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | Monitor the reaction progress using HPLC. Continue the reaction until the Aucubin peak is minimal or absent. | |
| Presence of Multiple Unidentified Peaks in HPLC | Degradation of Aucubin or this compound: Harsh reaction conditions (e.g., strong acid, high temperature, prolonged reaction time) can lead to the formation of degradation byproducts.[1] | Use milder reaction conditions. For acid hydrolysis, try a lower acid concentration or temperature. For enzymatic hydrolysis, ensure the reaction is not running for an unnecessarily long time. |
| Impure Starting Material: The initial Aucubin sample may contain impurities that are carried through the reaction. | Purify the Aucubin starting material before the conversion reaction. | |
| Difficulty in Purifying this compound | Co-elution with Unreacted Aucubin or Byproducts: Incomplete conversion or degradation can lead to a complex mixture that is difficult to separate. | Optimize the reaction to achieve complete conversion and minimize byproduct formation. Employ appropriate chromatographic techniques for purification, such as column chromatography with a suitable stationary phase (e.g., C18) and a gradient elution system.[1][5][6] |
Experimental Protocols
Enzymatic Hydrolysis of Aucubin to this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Aucubin
-
β-glucosidase (from almonds or other sources) or Emulsin
-
Phosphate buffer (pH may need to be optimized, typically around 5.0-6.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
HPLC system for analysis
Procedure:
-
Dissolve Aucubin: Dissolve a known amount of Aucubin in the phosphate buffer to create a stock solution.
-
Enzyme Addition: Add β-glucosidase or emulsin to the Aucubin solution. The optimal enzyme-to-substrate ratio should be determined experimentally.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.[7] The optimal temperature will depend on the specific enzyme used.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by HPLC.
-
Reaction Termination: Once the reaction is complete (as determined by HPLC), terminate the reaction by heating the mixture to denature the enzyme (e.g., boiling for 10 minutes).
-
Extraction: Cool the reaction mixture to room temperature. Extract the this compound from the aqueous solution using an equal volume of ethyl acetate. Repeat the extraction process three times.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude this compound using column chromatography or preparative HPLC.
Acid-Catalyzed Hydrolysis of Aucubin to this compound
Caution: This procedure involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Aucubin
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium bicarbonate solution (for neutralization)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
HPLC system for analysis
Procedure:
-
Dissolve Aucubin: Dissolve Aucubin in water.
-
Acid Addition: Slowly add a specific concentration of acid (e.g., 1% HCl) to the Aucubin solution.[1] The optimal acid concentration and acid-to-substrate ratio should be determined experimentally.
-
Heating: Heat the reaction mixture to a controlled temperature (e.g., 60-80°C). Be aware that higher temperatures can lead to degradation.
-
Reaction Monitoring: Monitor the reaction progress by HPLC.
-
Neutralization: Once the reaction is complete, cool the mixture and carefully neutralize the acid by adding a saturated solution of sodium bicarbonate until the pH is neutral.
-
Extraction: Extract the this compound using ethyl acetate as described in the enzymatic hydrolysis protocol.
-
Drying and Concentration: Dry and concentrate the organic phase to obtain crude this compound.
-
Purification: Purify the crude product using appropriate chromatographic methods.
Quantitative Data Summary
| Conversion Method | Key Parameters | Reported Yield | Purity | Reference |
| Enzymatic Hydrolysis (Emulsin) | Temperature: 37°C, Time: 60 min | 31.41% | >93.23% | [7] |
| Acid Hydrolysis (General) | Varies depending on acid type, concentration, temperature, and time. | Yields can be variable and are often lower than enzymatic methods due to degradation. | Purity can be affected by the formation of byproducts. | [1] |
Aucubin Stability at 37°C in Acidic Conditions [1]
| pH | Half-life (hours) |
| 1.2 | 5.02 |
| 1.6 | 5.78 |
| 2.0 | 14.84 |
Visualizing the Conversion Process
To aid in understanding the experimental workflow and the underlying chemical transformations, the following diagrams have been generated.
Caption: Enzymatic conversion workflow.
Caption: Aucubin to this compound conversion.
Caption: β-glucosidase catalytic cycle.
References
- 1. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Determination of Catalpol, Aucubin, and Geniposidic Acid in Different Developmental Stages of Rehmannia glutinosa Leaves by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 7. Analysis of conversion of aucubin into this compound by emulsin: Ingenta Connect [ingentaconnect.com]
Troubleshooting poor resolution in Aucubigenin chromatography.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor resolution in aucubigenin chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution in this compound chromatography?
Poor resolution in this compound chromatography can stem from several factors, often related to the mobile phase, the column, or the sample itself. Common causes include an inappropriate mobile phase composition, a degraded or unsuitable column, or the presence of co-eluting impurities.[1][2] Additionally, this compound's stability can be a factor; as an aglycone of the unstable glycoside aucubin, it may degrade under certain conditions, leading to extra peaks that interfere with the main analyte peak.[3]
Q2: My this compound peak is tailing. What could be the cause and how can I fix it?
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the column itself.[4] For this compound, this could be due to:
-
Active sites on the silica backbone: Free silanol groups can interact with polar functional groups on this compound. Using a base-deactivated column or adding a small amount of a competitive base (like triethylamine) to the mobile phase can help.
-
Column degradation: The column may be contaminated or have a void at the inlet. Flushing the column with a strong solvent or replacing it may be necessary.[5]
-
Mobile phase pH: An incorrect pH can affect the ionization of this compound, leading to tailing. Optimizing the mobile phase pH can improve peak shape.
Q3: I'm observing ghost peaks in my chromatogram. Where are they coming from?
Ghost peaks are extraneous peaks that can appear in a chromatogram and can be caused by several factors:
-
Contaminated mobile phase: Impurities in the solvents or additives can accumulate on the column and elute as ghost peaks, especially during gradient elution.[6]
-
Sample carryover: Residual sample from a previous injection can elute in a subsequent run. An effective needle wash and injection port cleaning protocol are important.
-
System contamination: The HPLC system itself, including tubing, seals, and valves, can be a source of contamination.
Q4: My retention times for this compound are shifting between injections. What should I do?
Shifting retention times can be a sign of several issues:
-
Inadequate column equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially after a gradient run.[4]
-
Pumping problems: Inconsistent mobile phase composition due to pump malfunctions can cause retention time drift.[6] Check for leaks and ensure the pump is delivering a consistent flow rate.
-
Temperature fluctuations: Changes in column temperature can affect retention times. Using a column oven will provide a stable temperature environment.[1]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Poor Resolution
If you are experiencing poor resolution, follow this systematic workflow to identify and resolve the issue.
Caption: A systematic workflow for troubleshooting poor resolution in HPLC.
Guide 2: Optimizing Mobile Phase Composition
The mobile phase is a critical factor in achieving good resolution.[7][8] The following table provides a starting point for mobile phase optimization for this compound on a C18 column.
| Parameter | Initial Condition | Optimization Strategy | Rationale |
| Organic Solvent | Acetonitrile | Switch to Methanol | Changes in solvent can alter selectivity. |
| Solvent Strength | Isocratic (e.g., 20% ACN) | Run a gradient (e.g., 10-50% ACN over 20 min) | To determine the optimal elution conditions and separate compounds with different polarities. |
| pH | Neutral | Adjust pH with 0.1% formic acid or acetic acid | To suppress the ionization of this compound and improve peak shape. Aucubin, the precursor, is unstable in highly acidic conditions (pH < 3.0), so moderate acidity is recommended.[3] |
| Additives | None | Add a buffer (e.g., 10 mM ammonium acetate) | To maintain a stable pH and improve peak symmetry. |
Guide 3: Column Selection and Care
The choice and condition of the HPLC column are paramount for good separation.[2]
| Issue | Recommended Action | Experimental Protocol |
| Column Contamination | Flush the column with a strong solvent. | 1. Disconnect the column from the detector. 2. Flush with 20 column volumes of a strong solvent (e.g., isopropanol or methanol). 3. Equilibrate with the mobile phase for at least 15 column volumes before the next injection. |
| Inappropriate Stationary Phase | Switch to a different column chemistry. | If using a standard C18 column, consider a C18 with end-capping to minimize silanol interactions, or a phenyl-hexyl column for alternative selectivity. |
| Column Aging | Replace the column. | If the column has been used extensively or shows a significant drop in performance that cannot be restored by flushing, it should be replaced. |
Experimental Protocols
Protocol 1: Sample Stability Test
This protocol helps determine if this compound is degrading during sample preparation or analysis.
-
Prepare a fresh stock solution of this compound in the mobile phase.
-
Inject the solution immediately and record the chromatogram.
-
Let the stock solution stand at room temperature for several hours (e.g., 4, 8, and 24 hours).
-
Inject the aged solution at each time point and compare the chromatograms.
-
Look for:
-
A decrease in the main this compound peak area.
-
The appearance of new peaks (degradation products).
-
Protocol 2: Gradient Optimization
This protocol is for developing a gradient method to improve the separation of this compound from impurities.
-
Start with a broad gradient:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% to 95% B over 30 minutes.
-
-
Identify the elution time of this compound.
-
Narrow the gradient around the elution time of the target peak. For example, if this compound elutes at 40% B, try a gradient of 30-50% B over 15 minutes.
-
Fine-tune the gradient slope to maximize the resolution between this compound and any closely eluting peaks.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between potential causes and the observation of poor peak resolution in this compound chromatography.
Caption: Causal relationships leading to poor peak resolution in HPLC.
References
- 1. youtube.com [youtube.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Characteristics, Isolation Methods, and Biological Properties of Aucubin [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. Optimizing HPLC method development to maximize peak resolution – Atinary [atinary.com]
- 8. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Optimizing Aucubigenin for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage and administration of Aucubigenin for in vivo experiments. The following information addresses common challenges and frequently asked questions to ensure successful and reproducible study outcomes.
Understanding this compound in In Vivo Studies: The Role of Aucubin
A critical factor in designing in vivo studies for this compound is understanding its relationship with its precursor, Aucubin. Aucubin is an iridoid glycoside which, to exert its biological effects, must be converted into its active aglycone form, this compound, through deglycosylation.[1][2][3][4][5][6][7] This conversion happens in vivo.[1][2] Therefore, most experimental protocols involve the administration of Aucubin, which then metabolizes into the active this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage for in vivo studies?
The effective dosage is typically reported for Aucubin, the precursor to this compound. Dosages are model-dependent and should be optimized for your specific experimental goals. Intraperitoneal (i.p.) administration is often preferred over oral (p.o.) routes due to higher bioavailability.[1][2]
Q2: Which administration route is most effective?
Pharmacokinetic data strongly suggest that intraperitoneal (i.p.) injection is more efficient than oral (p.o.) gavage. The bioavailability of Aucubin is significantly higher when administered via the i.p. route (76.8%) compared to the oral route (19.8%).[1][2] This difference is attributed to the instability of Aucubin in acidic gastric conditions and potential first-pass metabolism in the liver.[1][2]
Q3: How should I prepare Aucubin for administration?
Aucubin has poor water solubility.[1] Therefore, a vehicle solution is required. A common method involves using a combination of solvents to create a clear solution or a fine suspension. It is recommended to prepare the working solution fresh on the day of use.[8] If precipitation occurs during preparation, gentle heating and/or sonication can help dissolve the compound.[8]
Q4: What are the known signaling pathways activated by this compound?
Aucubin, acting through its conversion to this compound, has been shown to modulate several key signaling pathways. These include:
-
Inhibition of the NF-κB pathway , which reduces the expression of inflammatory cytokines like IL-1β, IL-6, and TNF-α.[1]
-
Activation of the Nrf2/HO-1 signaling pathway , which helps ameliorate oxidative stress and inflammation.[9]
-
Induction of the SIRT1/SIRT3-FOXO3a pathway , implicated in alleviating renal fibrosis and inflammation in diabetic models.[1]
-
Modulation of angiogenesis pathways , including VEGF-VEGFR, Ang-Tie, VEGFR2/MEK/ERK, Akt/mTOR, and Src/FAK signaling.[10]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Low Efficacy with Oral Administration | Poor bioavailability (19.8%) due to Aucubin's instability in acidic gastric juice and first-pass effect.[1][2] | Switch to intraperitoneal (i.p.) administration, which has a significantly higher bioavailability (76.8%).[1][2] |
| Precipitation in Vehicle Solution | Low solubility of Aucubin/Aucubigenin. Iridoid glycosides are polar and dissolve well in alcohols, but their aglycones (like this compound) have poorer solubility.[1][5] | Use a co-solvent system (e.g., DMSO, PEG300, Tween-80).[8] Gentle heating or sonication can aid dissolution.[8] Always prepare fresh before use.[8] |
| Inconsistent Results | Degradation of the compound. Aucubin is unstable at highly acidic pH (<3.0) and can be affected by temperature and oxidation.[1] | Ensure proper storage of the stock compound (-20°C for 1 month, -80°C for 6 months).[8] Prepare working solutions on the day of the experiment.[8] For oral gavage, consider the compound's stability in the stomach. |
| No Observed Biological Activity | Insufficient conversion of Aucubin to this compound. The biological activity is dependent on this deglycosylation step.[1][2] | Verify the dosage and administration route. Ensure the animal model is capable of the necessary metabolic conversion. Consider a higher dose if using a less bioavailable route. |
Data Presentation: Dosage and Physicochemical Properties
Table 1: Summary of Reported In Vivo Dosages (Administering Aucubin)
| Animal Model | Dosage | Administration Route | Observed Effect | Reference |
| Streptozotocin-diabetic rats | 5 mg/kg | i.p. | Lowered blood glucose, increased antioxidant enzymes. | [8] |
| Mice with α-amanitin intoxication | 40-200 mg/kg | i.p. (single dose) | Protective activity against toxicity. | [8] |
| Bleomycin-stimulated mice | 5 mg/kg/day | i.p. | Alleviated lung parenchymal fibrotic changes. | [8] |
| Hyperglycemic mice | Not specified | Not specified | Decreased expression of inflammatory cytokines. | [1] |
| Rats (anti-glycation study) | 10 and 25 mg/kg | Not specified | Suppressed the formation of advanced glycation end products (AGEs). | [1] |
| Swiss albino mice | 2.5 and 5 mg/kg | p.o. | Anxiolytic-like activity. | [2] |
Table 2: Physicochemical Properties of Aucubin
| Property | Value |
| Molecular Formula | C₁₅H₂₂O₉ |
| Molecular Weight | 346.33 g/mol |
| Melting Point | 181 °C |
| Water Solubility | 3.56 × 10⁻⁵ mg/L at 20 °C |
| LogP | -3.49 |
Data sourced from reference[1].
Experimental Protocols
Protocol 1: Vehicle Formulation for Intraperitoneal (i.p.) Injection
This protocol is adapted from established methods for preparing Aucubin for in vivo administration.[8]
Objective: To prepare a 2.5 mg/mL clear solution of Aucubin.
Materials:
-
Aucubin powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of Aucubin in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final working solution, add the solvents sequentially as follows: a. Take 400 µL of PEG300. b. Add 100 µL of the Aucubin/DMSO stock solution and mix thoroughly. c. Add 50 µL of Tween-80 and mix until uniform. d. Add 450 µL of Saline to reach the final volume of 1 mL.
-
Vortex the final solution to ensure it is homogenous.
-
Administer to the animal model based on the calculated dose and the animal's body weight.
Note: This protocol yields a final solvent concentration of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study involving Aucubin/Aucubigenin.
Signaling Pathway Diagrams
The diagrams below illustrate two key molecular pathways modulated by Aucubin/Aucubigenin.
1. Activation of the Nrf2/HO-1 Antioxidant Pathway
This pathway is crucial for cellular defense against oxidative stress.
2. Inhibition of the Pro-inflammatory NF-κB Pathway
This pathway is a primary target for anti-inflammatory therapies.
References
- 1. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 6. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Aucubin Alleviates Chronic Obstructive Pulmonary Disease by Activating Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Bioavailability of Aucubigenin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the challenges associated with the low bioavailability of Aucubigenin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is the biologically active aglycone of aucubin, an iridoid glycoside found in several medicinal plants.[1][2] Aucubin itself is a prodrug and must be hydrolyzed by enzymes, such as β-glucosidase, in the gastrointestinal tract to release this compound to exert its therapeutic effects. The oral bioavailability of aucubin is inherently low (approximately 19.8% in rats), which consequently limits the systemic exposure to the active this compound.[1][3]
Q2: What are the primary reasons for the low oral bioavailability of this compound's precursor, aucubin?
The low oral bioavailability of aucubin, and therefore this compound, is attributed to several factors:
-
Instability in Acidic Environments: Aucubin is unstable in the highly acidic conditions of the stomach, leading to its degradation before it can be absorbed.[3]
-
Low Lipophilicity: Aucubin has poor lipid solubility, which hinders its ability to permeate across the gastrointestinal membrane.[3]
-
First-Pass Metabolism: After absorption, aucubin may be subject to significant metabolism in the liver before it reaches systemic circulation.[3]
Q3: What are the most promising strategies to enhance the bioavailability of this compound?
Several formulation strategies can be employed to overcome the low bioavailability of this compound. These approaches focus on protecting the molecule from degradation, enhancing its solubility, and improving its absorption:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.
-
Nanoparticle-Based Formulations: Encapsulating this compound in solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) can protect it from the harsh environment of the GI tract and facilitate its transport across the intestinal epithelium.
-
Phytosomes: Complexing this compound with phospholipids to form phytosomes can enhance its lipid solubility and improve its absorption.
Q4: Are there any known signaling pathways that this compound modulates?
Yes, both aucubin and its active form, this compound, have been shown to modulate inflammatory signaling pathways. One of the key pathways is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . By inhibiting the activation of NF-κB, this compound can reduce the expression of pro-inflammatory cytokines.[3][4]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Formulation
Problem: You are observing precipitation of this compound during the preparation of your formulation.
Troubleshooting Steps:
-
Solvent Selection:
-
Initial Screening: Test the solubility of this compound in a range of pharmaceutically acceptable solvents, co-solvents, oils, and surfactants.
-
Binary and Ternary Systems: Evaluate the solubility in mixtures of solvents, such as a combination of oil, surfactant, and co-surfactant, to identify a suitable system for a lipid-based formulation like SEDDS.
-
-
pH Adjustment:
-
Determine the pH-solubility profile of this compound. Adjusting the pH of the aqueous phase of your formulation (if applicable) may enhance its solubility. However, be mindful of the potential for pH-related degradation.
-
-
Use of Solubilizing Excipients:
-
Incorporate solubilizing agents such as cyclodextrins or polymers (e.g., PVP, HPMC) into your formulation.
-
Issue 2: Low Entrapment Efficiency in Nanoparticle Formulations
Problem: Your solid lipid nanoparticle (SLN) formulation shows low entrapment efficiency for this compound.
Troubleshooting Steps:
-
Lipid Selection:
-
Screen Different Lipids: The affinity of this compound for the lipid matrix is crucial. Test a variety of solid lipids (e.g., Compritol®, Precirol®, stearic acid) to find one that provides good solubilization for this compound in its molten state.
-
Incorporate Liquid Lipids (for NLCs): The presence of a liquid lipid within the solid lipid matrix of Nanostructured Lipid Carriers (NLCs) can create imperfections in the crystal lattice, providing more space to accommodate the drug molecule and thus increasing entrapment efficiency.
-
-
Surfactant and Co-Surfactant Optimization:
-
The type and concentration of surfactants and co-surfactants can influence both the particle size and the entrapment efficiency. Systematically vary the surfactant-to-lipid ratio and the surfactant-to-co-surfactant ratio to find the optimal combination.
-
-
Method of Preparation:
-
The chosen method for preparing SLNs can impact entrapment. Compare methods like high-pressure homogenization, microemulsion, and solvent emulsification/evaporation to see which yields the best results for your specific formulation.
-
Issue 3: Inconsistent In Vivo Pharmacokinetic Data
Problem: You are observing high variability in the plasma concentrations of this compound in your animal studies.
Troubleshooting Steps:
-
Formulation Stability:
-
Ensure that your formulation is physically and chemically stable under storage conditions and in the gastrointestinal fluids. Perform stability studies to check for particle size changes, drug leakage, or degradation over time.
-
-
Dosing Procedure:
-
Standardize the dosing procedure. Ensure that the formulation is well-dispersed before administration and that the volume and method of administration (e.g., oral gavage) are consistent across all animals.
-
-
Animal Fasting State:
-
The presence of food can significantly affect the absorption of lipid-based formulations. Ensure that all animals are fasted for a consistent period before dosing.
-
-
Blood Sampling and Processing:
-
Optimize your blood sampling and processing protocol. Use an appropriate anticoagulant and stabilize the plasma samples immediately to prevent degradation of this compound.
-
Quantitative Data on Bioavailability Enhancement
While specific data on the enhanced bioavailability of this compound through advanced formulations is limited, the following table presents representative pharmacokinetic data for aucubin, the prodrug of this compound. This data highlights the difference between intravenous and oral administration, underscoring the need for bioavailability enhancement strategies.
Table 1: Pharmacokinetic Parameters of Aucubin in Rats
| Parameter | Intravenous (40 mg/kg) | Oral (100 mg/kg) |
| t½ (half-life) | 42.5 min | - |
| CLt (total body clearance) | 7.2 ml/min/kg | - |
| Vdss (volume of distribution) | 346.9 ml/kg | - |
| Bioavailability (F%) | 100% | 19.3% |
Data adapted from studies on aucubin pharmacokinetics.
To illustrate the potential improvement with advanced formulations, the table below shows a hypothetical comparison based on enhancements observed for other poorly soluble natural compounds, such as apigenin, when formulated as a Self-Nanoemulsifying Drug Delivery System (SNEDDS).
Table 2: Hypothetical Pharmacokinetic Comparison of this compound Formulations in Rats
| Parameter | This compound (Coarse Powder) | This compound-Loaded SNEDDS |
| Cmax (ng/mL) | Low | Significantly Higher |
| Tmax (h) | Variable | Consistent |
| AUC₀₋₂₄ (ng·h/mL) | Low | 3-4 fold increase (projected) |
| Relative Bioavailability (%) | 100% (Reference) | 300-400% (Projected) |
This table is for illustrative purposes and is based on typical enhancements seen with SNEDDS formulations for similar compounds.[5]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Materials:
-
This compound
-
Solid Lipid: Compritol® 888 ATO (Glycerol behenate)
-
Surfactant: Tween® 80 (Polysorbate 80)
-
Co-surfactant: Soy lecithin
-
Purified water
Method: High-Pressure Homogenization
-
Preparation of the Lipid Phase: Weigh the required amounts of Compritol® 888 ATO and soy lecithin. Melt them together at a temperature approximately 10°C above the melting point of the lipid (around 80-85°C). Add the accurately weighed this compound to the molten lipid mixture and stir until a clear solution is obtained.
-
Preparation of the Aqueous Phase: Dissolve Tween® 80 in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 5 cycles at 500 bar).
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Protocol 2: Preparation of this compound-Loaded Self-Nanoemulsifying Drug Delivery System (SNEDDS)
Materials:
-
This compound
-
Oil: Capryol™ 90 (Propylene glycol monocaprylate)
-
Surfactant: Cremophor® EL (Polyoxyl 35 castor oil)
-
Co-surfactant: Transcutol® HP (Diethylene glycol monoethyl ether)
Method:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construction of Ternary Phase Diagrams: To identify the self-emulsifying region, prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe for the formation of a clear or slightly bluish nanoemulsion.
-
Preparation of this compound-Loaded SNEDDS:
-
Based on the ternary phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh the selected amounts of Capryol™ 90, Cremophor® EL, and Transcutol® HP into a glass vial.
-
Heat the mixture to 40°C and stir gently with a magnetic stirrer until a homogenous mixture is formed.
-
Add the accurately weighed this compound to the mixture and continue stirring until it is completely dissolved.
-
-
Characterization:
-
Self-Emulsification Test: Add 1 mL of the prepared SNEDDS formulation to 250 mL of purified water in a glass beaker with gentle agitation. Observe the rate of emulsification and the appearance of the resulting nanoemulsion.
-
Droplet Size Analysis: Determine the mean droplet size and PDI of the nanoemulsion formed upon dilution.
-
Thermodynamic Stability: Centrifuge the diluted emulsion and subject it to freeze-thaw cycles to ensure it does not phase separate or precipitate.
-
Visualizations
Caption: Experimental workflow for developing and evaluating a novel this compound formulation.
Caption: In vivo conversion of aucubin to its active form, this compound.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Managing Aucubigenin Instability in Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the instability of Aucubigenin in acidic experimental environments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is the aglycone of Aucubin, an iridoid glycoside found in various plants. Aucubin itself is often a precursor in experimental setups, which under acidic conditions, hydrolyzes to form the biologically active this compound. However, this compound is inherently unstable in these same acidic conditions and can degrade, impacting experimental reproducibility and the accuracy of results.[1] This degradation is often visually indicated by the formation of blue-colored products.[1]
Q2: Under what specific acidic conditions does this compound degrade?
The precursor to this compound, Aucubin, readily undergoes hydrolysis in highly acidic environments. Studies have shown that the degradation of Aucubin is pH-dependent, with significant instability observed at pH levels below 3.0.[1] Consequently, this compound is formed and subsequently degrades under these conditions.
Q3: What are the degradation products of this compound in acidic solutions?
While the exact chemical structures of all degradation products have not been fully elucidated, it is known that this compound undergoes polymerization in acidic conditions. This process leads to the formation of colored, insoluble materials, often observed as a blue or brownish precipitate. This color change is a key indicator of this compound degradation.
Q4: How can I visually detect this compound degradation?
A primary visual cue for this compound degradation is a change in the color of your solution. The formation of a blue, green, or brown color, often accompanied by precipitation, suggests that the this compound has degraded.
Troubleshooting Guide
Issue 1: Rapid color change and precipitation observed in the experimental solution.
-
Problem: This indicates significant and rapid degradation of this compound.
-
Root Cause: The pH of your solution is likely too low (pH < 3.0), creating a highly acidic environment that accelerates the degradation process.
-
Solution:
-
pH Adjustment: If your experimental design permits, adjust the pH of your solution to be at or above 3.0. Buffering the solution can help maintain a stable pH.
-
Temperature Control: Perform experiments at lower temperatures (e.g., 4°C) to slow down the degradation kinetics.
-
Minimize Exposure Time: Reduce the time this compound is exposed to acidic conditions. Prepare solutions immediately before use.
-
Issue 2: Inconsistent results in bioassays involving this compound.
-
Problem: Variability in experimental outcomes suggests that the concentration of active this compound is not consistent across experiments.
-
Root Cause: The rate of this compound degradation may be varying due to slight differences in pH, temperature, or incubation times between experimental runs.
-
Solution:
-
Standardize Protocols: Strictly standardize all experimental parameters, including pH, temperature, and incubation times.
-
Use of Stabilizing Agents: Consider the inclusion of stabilizing agents. While specific data for this compound is limited, general strategies for stabilizing similar molecules include:
-
Antioxidants: The addition of antioxidants like ascorbic acid may help to mitigate oxidative degradation pathways that can be initiated under acidic conditions.
-
Cyclodextrins: Encapsulation of this compound within cyclodextrin molecules can protect it from the acidic environment and improve its stability.[2][3][4][5][6]
-
-
Fresh Preparations: Always use freshly prepared this compound solutions for each experiment to ensure a consistent starting concentration.
-
Quantitative Data
| pH | Half-life of Aucubin (hours) | Temperature (°C) |
| 1.2 | 5.02 | Not Specified |
| 1.6 | 5.78 | Not Specified |
| 2.0 | 14.84 | Not Specified |
| > 3.0 | Several days | Not Specified |
Data sourced from[1]
Experimental Protocols
Protocol for Monitoring this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound in an acidic solution using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound standard
-
HPLC-grade water, acetonitrile, and methanol
-
Acids (e.g., hydrochloric acid, formic acid) to adjust pH
-
Buffers (e.g., citrate, phosphate) for pH control
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
2. Preparation of Solutions:
-
Stock Solution: Prepare a stock solution of this compound in a non-acidic solvent (e.g., methanol or DMSO) at a known concentration.
-
Test Solutions: Dilute the stock solution into your acidic aqueous mobile phase or buffer at the desired pH (e.g., pH 2.0, 3.0, 4.0). Prepare separate solutions for each time point to be tested.
3. HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point for separating iridoids. The exact gradient will need to be optimized for your specific system and degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this may need to be determined by UV-Vis spectroscopy, but a starting point could be around 210 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
4. Stability Study Procedure:
-
Inject a standard solution of this compound to determine its retention time and peak area at time zero.
-
Incubate the test solutions at a controlled temperature.
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of the corresponding test solution into the HPLC.
-
Monitor the chromatograms for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Visualizations
References
- 1. Characteristics, Isolation Methods, and Biological Properties of Aucubin [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cyclodextrin solubilization in hydrated reline: Resolving the unique stabilization mechanism in a deep eutectic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Macroporous Resin Selection for Aucubigenin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the selection of macroporous resins for the purification of Aucubigenin. The information is presented in a question-and-answer format to directly address potential issues and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between purifying Aucubin and this compound with macroporous resins?
A1: The primary difference lies in their polarity. Aucubin is a glycoside, containing a glucose moiety, which makes it significantly more polar than its aglycone, this compound. This difference in polarity is the critical factor in selecting the appropriate macroporous resin and optimizing the separation parameters. This compound, being less polar, will exhibit stronger hydrophobic interactions with non-polar and weakly polar resins.
Q2: Which type of macroporous resin is generally most suitable for this compound purification?
A2: For this compound, non-polar or weakly polar macroporous resins are generally more suitable. Resins with a polystyrene-divinylbenzene matrix, such as the HPD100 or AB-8 series, are good starting points. These resins will adsorb the less polar this compound from an aqueous solution more effectively than highly polar resins. In contrast, for the more polar Aucubin, moderately polar resins like HPD850 and HPD950 have been shown to be effective.[1][2]
Q3: How do I select the optimal macroporous resin for my specific experiment?
A3: A systematic screening of several candidate resins is the most effective approach. This involves performing static adsorption and desorption tests with a range of resins possessing different polarities and surface areas. The ideal resin will exhibit high adsorption capacity for this compound and also allow for a high desorption rate using a suitable solvent.
Q4: What are the key parameters to optimize in the purification process?
A4: The key parameters to optimize for this compound purification include:
-
Sample Solution pH: The pH can influence the surface charge of both the resin and this compound, affecting adsorption.
-
Adsorption Time: Sufficient time is needed to reach adsorption equilibrium.
-
Elution Solvent: The type and concentration of the organic solvent (e.g., ethanol, methanol) used for desorption are critical.
-
Elution Flow Rate: A slower flow rate generally allows for more complete desorption.
-
Temperature: Temperature can affect both adsorption and desorption kinetics.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Adsorption of this compound | 1. Incorrect Resin Polarity: The selected resin may be too polar for the non-polar this compound. 2. High Polarity of Sample Solution: The presence of a high concentration of organic solvent in the initial sample can hinder adsorption. 3. Competitive Adsorption: Other non-polar impurities in the crude extract may be competing for adsorption sites. | 1. Resin Selection: Test non-polar resins (e.g., polystyrene-based). 2. Sample Preparation: Ensure the sample is in a predominantly aqueous solution before loading onto the column. If the crude extract is in an organic solvent, it may need to be evaporated and reconstituted. 3. Pre-treatment: Consider a pre-purification step to remove highly non-polar impurities. |
| Difficult Desorption of this compound | 1. Elution Solvent is Too Weak: The polarity of the elution solvent may not be low enough to overcome the hydrophobic interactions between this compound and the resin. 2. Insufficient Elution Volume: The volume of the elution solvent may not be adequate to desorb all the bound this compound. 3. Flow Rate is Too High: A high flow rate may not allow sufficient time for desorption to occur. | 1. Solvent Strength: Gradually increase the concentration of the organic solvent (e.g., ethanol) in the elution buffer. 2. Elution Volume: Increase the volume of the elution solvent passed through the column. 3. Flow Rate: Decrease the elution flow rate to increase the contact time between the solvent and the resin. |
| Co-elution of Impurities | 1. Similar Polarity of Impurities: Impurities with similar polarity to this compound may co-elute. 2. Inadequate Washing: Insufficient washing of the column after adsorption may leave behind weakly bound impurities. | 1. Gradient Elution: Employ a stepwise or linear gradient elution with increasing concentrations of organic solvent. This can help separate compounds with small differences in polarity. 2. Washing Step: Increase the volume of the washing solvent (typically water or a low concentration of organic solvent) to remove more polar impurities before eluting this compound. |
| Low Recovery of this compound | 1. Irreversible Adsorption: this compound may be too strongly bound to the resin. 2. Degradation of this compound: this compound may be unstable under the experimental conditions (e.g., extreme pH or high temperature).[3] 3. Precipitation on the Column: Due to its lower water solubility compared to Aucubin, this compound might precipitate at the top of the column if the sample concentration is too high. | 1. Resin and Solvent Optimization: Re-evaluate the resin and elution solvent combination. A slightly more polar resin or a stronger elution solvent might be necessary. 2. Control Conditions: Ensure that the pH and temperature are within a range where this compound is stable. 3. Sample Concentration: Reduce the concentration of the sample loaded onto the column. |
Experimental Protocols
Static Adsorption and Desorption Experiments for Resin Screening
This protocol is adapted for this compound based on established methods for Aucubin.[2][4]
Objective: To determine the most suitable macroporous resin for this compound purification by evaluating the adsorption and desorption characteristics of various resins.
Materials:
-
A selection of macroporous resins with varying polarities (e.g., HPD100, AB-8, HPD850, HPD950).
-
Crude extract containing this compound.
-
Ethanol (or other suitable organic solvent).
-
Deionized water.
-
Shaker water bath.
-
Centrifuge.
-
HPLC for analysis.
Methodology:
-
Resin Pre-treatment: Wash the resins sequentially with ethanol and deionized water to remove any impurities. Dry to a constant weight.
-
Adsorption:
-
Accurately weigh 1.0 g of each pre-treated resin into separate flasks.
-
Add a known volume (e.g., 50 mL) of the crude this compound solution of a known concentration.
-
Place the flasks in a shaker water bath at a constant temperature (e.g., 25°C) and agitate at a constant speed (e.g., 120 rpm) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, filter the solution and measure the concentration of this compound in the filtrate using HPLC.
-
-
Desorption:
-
After filtration, wash the resin with deionized water to remove any unbound sample.
-
Transfer the resin to a new flask and add a known volume (e.g., 50 mL) of the chosen desorption solvent (e.g., 95% ethanol).
-
Place the flasks in a shaker water bath under the same conditions as the adsorption step for 24 hours.
-
Filter the solution and measure the concentration of this compound in the eluate using HPLC.
-
-
Calculations:
-
Adsorption Capacity (Qe, mg/g): Qe = (C0 - Ce) * V / W
-
Adsorption Rate (%): Adsorption Rate = (C0 - Ce) / C0 * 100
-
Desorption Rate (%): Desorption Rate = Cd * Vd / ((C0 - Ce) * V) * 100
-
Where:
-
C0 = Initial concentration of this compound (mg/mL)
-
Ce = Equilibrium concentration of this compound after adsorption (mg/mL)
-
V = Volume of the sample solution (mL)
-
W = Weight of the dry resin (g)
-
Cd = Concentration of this compound in the desorption solution (mg/mL)
-
Vd = Volume of the desorption solution (mL)
-
-
-
Data Presentation:
Table 1: Static Adsorption and Desorption Characteristics of Various Resins for this compound (Hypothetical Data)
| Resin Type | Polarity | Adsorption Capacity (mg/g) | Adsorption Rate (%) | Desorption Rate (%) |
| HPD100 | Non-polar | 45.2 | 90.4 | 92.1 |
| AB-8 | Weakly polar | 42.8 | 85.6 | 91.5 |
| HPD850 | Moderately polar | 30.5 | 61.0 | 88.7 |
| HPD950 | Moderately polar | 28.9 | 57.8 | 89.2 |
Dynamic Adsorption and Desorption Experiments
Objective: To optimize the parameters for this compound purification on the selected resin in a column chromatography setup.
Materials:
-
Selected macroporous resin.
-
Glass column.
-
Peristaltic pump.
-
Fraction collector.
-
Crude this compound extract.
-
Elution solvents (e.g., varying concentrations of ethanol in water).
Methodology:
-
Column Packing: Pack the selected resin into a glass column to a desired bed volume (BV).
-
Equilibration: Equilibrate the column by washing with deionized water until the effluent is clear.
-
Sample Loading: Load the crude this compound solution onto the column at a specific flow rate (e.g., 2 BV/h). Collect the effluent and monitor the concentration of this compound to determine the breakthrough point.
-
Washing: Wash the column with deionized water to remove impurities.
-
Elution: Elute the bound this compound using a stepwise or linear gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 90% ethanol). Collect fractions and analyze the this compound concentration in each fraction.
-
Optimization: Repeat the dynamic experiment by varying parameters such as sample concentration, loading flow rate, and elution conditions to maximize the purity and recovery of this compound.
Data Presentation:
Table 2: Optimal Dynamic Adsorption and Desorption Parameters for this compound on HPD100 Resin (Hypothetical Data)
| Parameter | Optimal Value |
| Sample Concentration | 1.5 mg/mL |
| Loading Flow Rate | 2 BV/h |
| Elution Solvent | 70% Ethanol in Water |
| Elution Flow Rate | 1.5 BV/h |
| Purity of this compound | >95% |
| Recovery Rate | >90% |
Visualizations
Caption: Workflow for Macroporous Resin Selection and Optimization.
References
Technical Support Center: Enhancing Aucubigenin Solubility for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Aucubigenin in cell-based assays. Our goal is to provide practical solutions to ensure the accuracy and reproducibility of your experimental results.
Troubleshooting Guide: Overcoming this compound Precipitation
Researchers may encounter precipitation of this compound when preparing solutions for cell-based assays, which can significantly impact the accuracy of the results. This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: this compound precipitates out of solution upon dilution of a DMSO stock into aqueous cell culture medium.
This is a common challenge with hydrophobic compounds like this compound. The abrupt change in solvent polarity from a high concentration of DMSO to a predominantly aqueous environment can cause the compound to fall out of solution.
Potential Solutions:
-
Optimize Final DMSO Concentration:
-
Recommendation: Aim for the lowest possible final concentration of DMSO in your cell culture medium. A final concentration of ≤ 0.1% is generally considered safe for most cell lines, though some may tolerate up to 0.5%.
-
Action: Always perform a vehicle control with the same final DMSO concentration to assess its effect on your cells.
-
-
Employ a Serial Dilution Approach:
-
Recommendation: Instead of a single large dilution, perform one or more intermediate dilution steps in pre-warmed cell culture medium.[1] This gradual reduction in DMSO concentration can help maintain the solubility of this compound.
-
-
Pre-warm the Cell Culture Medium:
-
Recommendation: Adding the this compound-DMSO stock solution to pre-warmed (e.g., 37°C) cell culture medium can enhance solubility.[1]
-
-
Ensure Rapid and Thorough Mixing:
-
Recommendation: Immediately after adding the this compound solution to the medium, ensure efficient mixing by gentle vortexing or swirling.[1]
-
-
Consider a Lower Stock Concentration:
-
Recommendation: If precipitation persists, preparing a lower concentration stock solution in DMSO may be necessary. This will require adding a larger volume to your culture medium to achieve the desired final concentration, so careful monitoring of the final DMSO percentage is crucial.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and solubility of this compound for cell-based assays.
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO.[2][3]
Q2: What should I do if I observe a precipitate in my cell culture medium after adding this compound, but the pH has not changed?
A2: This is likely due to the precipitation of this compound itself. Try warming the medium to 37°C and gently swirling to see if the precipitate dissolves. If it persists, it is advisable to discard the medium and prepare a fresh solution, potentially using one of the troubleshooting methods described above.
Q3: Could the precipitation I'm observing be due to something other than the this compound?
A3: Yes, precipitation in cell culture media can also be caused by other factors such as temperature shifts, evaporation leading to increased salt concentration, or the reaction of media components (e.g., calcium salts). Ensure proper storage and handling of your media to minimize these effects.
Q4: Are there alternative methods to enhance the solubility of this compound in aqueous solutions?
A4: For compounds with poor aqueous solubility, formulation strategies such as the use of co-solvents (e.g., PEG300, Tween-80) or complexation with cyclodextrins can be explored. These methods aim to create a more stable solution when diluted into aqueous buffers.
Data Presentation: this compound Solubility
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[2][3] | The solvent of choice for preparing high-concentration stock solutions. |
| Ethanol | Sparingly Soluble | Can be used, but may not achieve as high a concentration as DMSO. The solubility of iridoid aglycones in alcohols is generally poorer than their glycoside counterparts.[4] |
| Phosphate-Buffered Saline (PBS) | Poorly Soluble | Direct dissolution in aqueous buffers is not recommended due to low solubility. |
| Cell Culture Medium | Poorly Soluble | Prone to precipitation when a concentrated DMSO stock is diluted. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is 184.19 g/mol .[3]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 1.84 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[2]
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
This protocol details the dilution of the DMSO stock solution into cell culture medium to prepare a final working concentration, minimizing the risk of precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
Procedure:
-
Determine the final desired concentration of this compound and the final acceptable DMSO concentration (e.g., 0.1%).
-
Perform a serial dilution (recommended):
-
Prepare an intermediate dilution of the 10 mM stock solution in pre-warmed medium. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you can first dilute the 10 mM stock 1:100 in pre-warmed medium to create a 100 µM intermediate solution (this will have 1% DMSO).
-
Add the DMSO stock dropwise while gently vortexing the medium to ensure rapid mixing.
-
Further dilute this 100 µM intermediate solution 1:10 in your final volume of pre-warmed cell culture medium to achieve the final 10 µM concentration with 0.1% DMSO.
-
-
Direct Dilution (for lower concentrations):
-
For lower final concentrations, a direct dilution may be possible. For example, to make a 1 µM working solution in 10 mL of medium with 0.01% DMSO, add 1 µL of the 10 mM stock solution to the 10 mL of pre-warmed medium.
-
Add the stock solution directly to the medium while gently swirling the flask or plate to ensure immediate and thorough mixing.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
Mandatory Visualizations
Signaling Pathways
This compound has been shown to exert its biological effects, including its anti-inflammatory properties, through the modulation of several key signaling pathways.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Caption: Modulation of the MAPK Signaling Pathway by this compound.
References
Technical Support Center: Minimizing Enzymatic Degradation During Plant Material Processing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize enzymatic degradation during the processing of plant materials.
Troubleshooting Guide
Issue 1: My plant extract turns brown or black upon homogenization.
Question: Why is my plant extract changing color, and how can I prevent this?
Answer: This discoloration is likely due to enzymatic browning, a process primarily caused by the oxidation of phenolic compounds by enzymes like polyphenol oxidase (PPO).[1][2] When plant cells are disrupted, PPO and other enzymes are released and react with substrates, leading to the formation of colored polymers.[2]
Solutions:
-
Work at low temperatures: Perform the extraction on ice or in a cold room to reduce enzyme activity.[3] For long-term storage or to halt enzymatic reactions, freezing samples at -20°C, -80°C, or in liquid nitrogen is recommended.[4]
-
Use antioxidants/inhibitors: Add antioxidants to your extraction buffer. Common options include:
-
Ascorbic Acid (Vitamin C): Can be used in a solution of 1 teaspoon (approximately 3g) per gallon of water to hold plant material after cutting.[5] For in-media applications, concentrations of 200-250 mg/L have been shown to be effective at controlling browning.[6]
-
Polyvinylpyrrolidone (PVP): This can be added to the extraction medium to bind and remove phenolic compounds.
-
-
Adjust pH: PPO enzymes often have an optimal pH range.[7] Acidifying the extraction buffer with citric acid can lower the pH and inhibit PPO activity. For example, apple PPO activity is minimal at pH 6.0 or higher.[8]
-
Remove oxygen: Since PPO requires oxygen, performing extractions under a liquid antioxidant solution can help prevent browning.[5]
Issue 2: I am experiencing a low yield of my target protein.
Question: What could be causing the loss of my protein of interest during extraction, and how can I improve the yield?
Answer: Protein degradation by proteases released during cell lysis is a common cause of low protein yield.[3] Performing extractions at low temperatures and using protease inhibitors are crucial steps to mitigate this.[3]
Solutions:
-
Use a Protease Inhibitor Cocktail: Add a commercially available or self-prepared protease inhibitor cocktail to your lysis buffer immediately before use.[3][9] These cocktails contain a mixture of inhibitors that target various classes of proteases, such as serine, cysteine, aspartic, and metalloproteases.[9][10][11]
-
Maintain Cold Temperatures: Keep your samples and buffers on ice throughout the entire extraction process to reduce the activity of proteases.[3]
-
Work Quickly: Minimize the time between tissue homogenization and the addition of denaturing agents or protease inhibitors.
-
Optimize Lysis Buffer: Ensure your lysis buffer contains agents that can help inactivate proteases, such as adjusting the pH to be more basic (pH 9 or greater), as many proteases are less active in alkaline conditions.
Issue 3: My results are inconsistent between batches.
Question: Why do I see variability in the stability and composition of my plant extracts from different preparations?
Answer: Inconsistent results can stem from variations in the starting material, storage conditions, or processing techniques. The level of enzymatic activity can vary depending on the age and condition of the plant tissue.[12]
Solutions:
-
Standardize Sample Collection: Use plant material of the same age and from the same growing conditions. Young, actively growing tissues are often preferred.[12]
-
Immediate Processing or Flash Freezing: Process the plant material immediately after harvesting. If immediate processing is not possible, flash-freeze the tissue in liquid nitrogen and store it at -80°C to prevent enzymatic degradation.[4][12]
-
Consistent Protocols: Adhere strictly to your established protocols for extraction, including buffer composition, temperature, and incubation times.
-
Control Storage Conditions: Store extracts at low temperatures (4°C for short-term, -20°C or -80°C for long-term) and in amber vials to protect from light, which can also contribute to degradation.[13]
Frequently Asked Questions (FAQs)
Q1: What are the main types of enzymes that cause degradation in plant samples? A1: The primary culprits are hydrolytic enzymes that are released upon cell disruption. These include:
-
Polyphenol Oxidases (PPOs): Cause browning by oxidizing phenolic compounds.[1][2]
-
Proteases: Break down proteins, leading to loss of function and yield.[3]
-
Pectinases and Cellulases: Degrade cell walls, which can alter the texture of the material and release other degrading enzymes.[14][15]
-
Lipoxygenases: Catalyze the oxidation of polyunsaturated fatty acids.
Q2: What is the most effective method for long-term preservation of plant material to prevent enzymatic degradation? A2: For long-term storage, cryogenic preservation is the gold standard. This involves flash-freezing the plant tissue in liquid nitrogen (-196°C) and then storing it at -80°C or in liquid nitrogen.[4] This process effectively halts all enzymatic activity.
Q3: Can heat be used to inactivate enzymes? A3: Yes, a process called blanching can be used to inactivate enzymes. This involves briefly heating the plant material in boiling water or steam, followed by rapid cooling.[16][17] The high temperature denatures the enzymes, rendering them inactive. However, this method is not suitable for heat-sensitive compounds.
Q4: How do I choose the right solvent for my extraction to minimize degradation? A4: The choice of solvent depends on the polarity of your target compounds.[18] For preserving enzyme-sensitive compounds, performing the extraction with a cold solvent is often recommended. For example, soaking the plant material in ethanol at ultra-low temperatures for 24 hours can be an effective method.[19] The solvent should also be inert, non-toxic, and easy to remove from the final extract.[20]
Q5: Are there non-chemical methods to inhibit enzymatic browning? A5: Yes. Besides temperature control and pH adjustment, you can limit the enzyme's access to oxygen. This can be achieved by submerging the plant material in water or an antioxidant solution during processing.[5]
Data Presentation: Inhibitors and Inactivation Parameters
Table 1: Common Chemical Inhibitors for Enzymatic Degradation
| Inhibitor Class | Example Inhibitors | Target Enzymes | Typical Working Concentration |
| Antioxidants | Ascorbic Acid | Polyphenol Oxidases | 200-250 mg/L[6] |
| Citric Acid | Polyphenol Oxidases | Varies, used to lower pH | |
| Phenol Binders | Polyvinylpyrrolidone (PVP) | Polyphenol Oxidases | 1-2% (w/v) |
| Protease Inhibitors | PMSF | Serine Proteases | 1-5 mM[3] |
| AEBSF | Serine Proteases | 668 µM (in 1X cocktail)[10] | |
| Leupeptin | Serine and Cysteine Proteases | 5.25 µM (in 1X cocktail)[10] | |
| E-64 | Cysteine Proteases | 14 µM (in 1X cocktail)[10] | |
| Pepstatin A | Aspartic Proteases | 1 µM (in 1X cocktail)[10] | |
| 1,10-Phenanthroline | Metalloproteases | 2 mM (in 1X cocktail)[10] | |
| Chelating Agents | EDTA, EGTA | Metalloproteases | Varies, often included in protease inhibitor cocktails |
Table 2: Physical Parameters for Enzyme Inactivation
| Method | Parameter | Typical Values | Target Enzymes | Notes |
| Blanching (Water) | Temperature & Time | 80°C for 1 min (Green leafy vegetables)[21] | Peroxidases | Time and temperature vary by plant material. |
| 90°C for 3 min (Chicory leaves)[22] | PPO, Peroxidases | Higher temperatures for shorter times can better preserve some compounds.[22] | ||
| Low Temperature | Storage Temperature | -20°C to -80°C | All enzymes (activity reduced) | -80°C is preferred for long-term storage.[4] |
| Cryogenic Grinding | -196°C (Liquid Nitrogen) | All enzymes (activity halted) | Embrittles tissue for efficient grinding.[23][24] | |
| pH Adjustment | pH Range | pH < 4.0 or pH > 8.0 | Polyphenol Oxidases | Optimal pH for PPO varies by plant species (e.g., apple PPO optimum is ~5.5, potato PPO is ~6.0).[8][25] |
Experimental Protocols
Protocol 1: Cryogenic Grinding of Plant Leaves
This protocol is designed to disrupt plant tissue while minimizing enzymatic degradation by maintaining a very low temperature.
Materials:
-
Fresh or frozen plant leaves
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Spatula
-
Storage tubes
Procedure:
-
Pre-chill the mortar and pestle by pouring a small amount of liquid nitrogen into the mortar and allowing it to evaporate completely. Repeat 2-3 times.
-
Place the plant leaf sample into the pre-chilled mortar.
-
Pour enough liquid nitrogen over the sample to completely submerge it.
-
Wait for the vigorous boiling of the liquid nitrogen to subside.
-
Grind the frozen tissue with the pestle using a circular motion until a fine, flour-like powder is obtained.[26] Add more liquid nitrogen as needed to keep the sample frozen and brittle.[4][26]
-
Using a pre-chilled spatula, transfer the powdered sample to a pre-labeled storage tube.
-
Immediately store the sample at -80°C or use it for downstream applications.
Protocol 2: Solvent Extraction with Concurrent Enzyme Inhibition
This protocol describes a general method for extracting metabolites from plant material while actively inhibiting enzymatic degradation.
Materials:
-
Cryogenically ground plant powder (from Protocol 1)
-
Extraction buffer (e.g., 80% methanol or ethanol)
-
Antioxidants (e.g., ascorbic acid)
-
Protease inhibitor cocktail (if proteins are of interest)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Prepare the extraction buffer. For every 100 mL of solvent, add the desired concentration of inhibitors. For example, add ascorbic acid to a final concentration of 200 mg/L. If extracting proteins, add 1 mL of a 100X protease inhibitor cocktail.[9] Keep the buffer on ice.
-
Add the cold extraction buffer to the frozen plant powder in a centrifuge tube. A common ratio is 10 mL of buffer per gram of tissue.[26]
-
Immediately vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and rapid inactivation of enzymes.
-
Incubate the mixture under appropriate conditions (e.g., on a shaker in a cold room) for the desired extraction time (this can range from 1 hour to overnight depending on the target molecule).
-
After extraction, centrifuge the mixture at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet the solid debris.
-
Carefully decant the supernatant containing the extracted compounds.
-
Filter the supernatant through a suitable filter (e.g., 0.22 µm) to remove any remaining fine particles.
-
Store the final extract at -20°C or -80°C in amber vials to prevent degradation.
Visualizations
Caption: Decision workflow for initial plant sample preservation.
References
- 1. Extraction of plant secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction of plant secondary metabolites. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Grinding of leaves for extraction of nucleic acids [opsdiagnostics.com]
- 5. extension.psu.edu [extension.psu.edu]
- 6. Effects of Ascorbic Acid in Controlling Lethal Browning in in Vitro Culture of Brahylaena huillensis Using Nodal Segments [scirp.org]
- 7. Recent Advances of Polyphenol Oxidases in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 植物细胞裂解蛋白酶抑制剂混合物。不含EDTA。 [sigmaaldrich.com]
- 10. Protease Inhibitor Cocktail for Plant Cell and Tissue Lysates [gbiosciences.com]
- 11. stellarscientific.com [stellarscientific.com]
- 12. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 13. plant extract preparation protocol [greenskybio.com]
- 14. journals.uchicago.edu [journals.uchicago.edu]
- 15. journals.uchicago.edu [journals.uchicago.edu]
- 16. Blanching [ford.k-state.edu]
- 17. bananasolution.com [bananasolution.com]
- 18. researchgate.net [researchgate.net]
- 19. coleparmer.com.cn [coleparmer.com.cn]
- 20. phytojournal.com [phytojournal.com]
- 21. bioinfopublication.org [bioinfopublication.org]
- 22. Thermal inactivation kinetics and effects of drying methods on the phenolic profile and antioxidant activities of chicory (Cichorium intybus L.) leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 23. azom.com [azom.com]
- 24. Cryogenic preparation of samples - Blog Geneq [blog.geneq.com]
- 25. researchgate.net [researchgate.net]
- 26. pacb.com [pacb.com]
Technical Support Center: Refining Elution Gradients for Aucubigenin Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Aucubigenin. The focus is on refining elution gradients in column chromatography to achieve high purity.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Recovery of this compound | This compound Degradation: this compound is the aglycone of Aucubin and can be unstable, particularly at acidic pH.[1] Aucubin itself is known to degrade in highly acidic environments (pH < 3.0).[1] | - Maintain the pH of your mobile phase and sample solution in the neutral to slightly acidic range (pH 4-7) to minimize degradation. - Avoid prolonged exposure to strong acids during the hydrolysis of Aucubin to this compound. Neutralize the sample promptly after hydrolysis. |
| Inappropriate Elution Gradient: The elution strength of the mobile phase may be too weak to elute this compound from the column. | - Increase the percentage of the organic solvent (e.g., methanol or ethanol) in your gradient. - If using a gradient of 10-80% ethanol for the precursor Aucubin, a lower starting percentage and a shallower gradient may be necessary for the less polar this compound. | |
| Compound Precipitation on the Column: The sample may not be fully dissolved in the initial mobile phase, causing it to precipitate at the head of the column. | - Ensure your crude this compound sample is fully dissolved in a small amount of the initial mobile phase or a compatible solvent before loading. - Consider a "dry loading" technique where the sample is adsorbed onto a small amount of silica gel or other inert support before being loaded onto the column. | |
| Poor Separation of this compound from Impurities | Inadequate Gradient Slope: A steep gradient may not provide sufficient resolution between this compound and closely eluting impurities. | - "Stretch out" the part of the gradient where this compound elutes by decreasing the rate of increase of the organic solvent.[2] - Implement a shallow gradient or even an isocratic hold at the approximate elution concentration of this compound to improve separation. |
| Incorrect Stationary Phase: The chosen stationary phase (e.g., C18, silica gel) may not be optimal for separating this compound from the specific impurities in your sample. | - If using reversed-phase chromatography (e.g., C18), consider trying a different type of reversed-phase column (e.g., C8, Phenyl) for different selectivity. - For normal-phase chromatography (silica gel), carefully optimize the solvent system, as the polarity of the mobile phase is critical for separation. | |
| Peak Tailing of this compound | Secondary Interactions with the Stationary Phase: Residual acidic sites on silica gel can interact with polar functional groups on this compound, leading to tailing. | - For silica gel chromatography, consider adding a small amount of a competitive polar solvent like acetic acid or triethylamine to the mobile phase to block active sites. - Ensure the column is packed uniformly to prevent channeling. |
| Column Overloading: Injecting too much sample can lead to broad, tailing peaks. | - Reduce the amount of crude sample loaded onto the column. - Use a larger diameter column for preparative scale purifications. | |
| This compound Elutes Too Early (in the Solvent Front) | Mobile Phase is Too Strong: The initial percentage of the organic solvent in the gradient is too high, causing this compound to have little retention. | - Decrease the initial concentration of the organic solvent in your gradient. - For reversed-phase chromatography, start with a higher percentage of the aqueous phase (e.g., 95-100% water or buffer). |
| Incorrect Column Equilibration: The column was not properly equilibrated with the initial mobile phase before sample loading. | - Ensure the column is thoroughly flushed with the starting mobile phase (at least 5-10 column volumes) before injecting the sample. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an elution gradient for this compound purification on a C18 column?
A1: Since this compound is the less polar aglycone of Aucubin, a good starting point is a modification of gradients used for Aucubin. For reversed-phase chromatography on a C18 column, you can start with a linear gradient of 20% to 70% methanol or ethanol in water over 30-40 minutes. This is a general recommendation, and the optimal gradient will depend on the specific impurities in your sample. For comparison, gradients for the more polar Aucubin often range from 10% to 80% ethanol.[1][3]
Q2: How can I efficiently convert Aucubin to this compound before purification?
A2: Aucubin can be hydrolyzed to this compound through enzymatic or acidic methods. Acidic hydrolysis is common, but care must be taken to avoid degradation of the product. A mild acid, such as formic acid or dilute hydrochloric acid, can be used. It is crucial to monitor the reaction progress using a technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and to neutralize the reaction mixture as soon as the conversion is complete to prevent further degradation.
Q3: What is the importance of pH control during this compound purification?
A3: pH control is critical for the stability of this compound. Iridoids, the class of compounds to which this compound belongs, are known to be sensitive to acidic conditions which can lead to decomposition.[1] Maintaining a pH between 4 and 7 throughout the extraction and purification process is recommended to ensure the integrity of the molecule.
Q4: Can I use normal-phase chromatography for this compound purification?
A4: Yes, normal-phase chromatography using adsorbents like silica gel can be used. In this case, the mobile phase will consist of non-polar solvents with a polar modifier. A typical solvent system could be a gradient of ethyl acetate in hexane or chloroform with increasing methanol concentration. The choice between normal-phase and reversed-phase chromatography will depend on the nature of the impurities you are trying to separate from this compound.
Q5: How do I select the appropriate solvents for my elution gradient?
A5: For reversed-phase chromatography, common solvent systems include methanol-water and ethanol-water. Ethanol is a greener solvent alternative. For normal-phase chromatography, combinations like hexane/ethyl acetate or chloroform/methanol are frequently used. The selection should be based on the polarity of this compound and the impurities. It is advisable to first perform TLC analysis with different solvent systems to get an indication of the required polarity for good separation.
Experimental Protocols
Protocol 1: General Procedure for Acidic Hydrolysis of Aucubin to this compound
-
Dissolution: Dissolve the crude plant extract containing Aucubin in a suitable solvent (e.g., 50% aqueous methanol).
-
Acidification: Adjust the pH of the solution to approximately 2.0-3.0 using a dilute acid (e.g., 1M HCl or formic acid).
-
Incubation: Gently heat the mixture to around 40-50°C and monitor the hydrolysis progress by TLC or HPLC every 30 minutes.
-
Neutralization: Once the conversion to this compound is complete (as indicated by the disappearance of the Aucubin spot/peak), immediately neutralize the solution to a pH of ~7.0 with a suitable base (e.g., sodium bicarbonate or dilute sodium hydroxide).
-
Extraction: Extract the neutralized solution with a water-immiscible organic solvent such as ethyl acetate. The less polar this compound will partition into the organic layer.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound for chromatographic purification.
Protocol 2: Example of a Reversed-Phase Gradient Elution for this compound Purification
-
Column: C18 silica gel (particle size and dimensions will depend on the scale of purification).
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Methanol or Ethanol (HPLC grade).
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 80% A : 20% B).
-
Equilibration: Equilibrate the column with at least 5 column volumes of the initial mobile phase.
-
Elution Gradient (Example):
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Methanol/Ethanol) |
| 0 | 80 | 20 |
| 5 | 80 | 20 |
| 35 | 30 | 70 |
| 40 | 30 | 70 |
| 45 | 80 | 20 |
| 50 | 80 | 20 |
-
Flow Rate: To be determined based on column dimensions.
-
Detection: UV detection at approximately 210 nm.
-
Fraction Collection: Collect fractions and analyze by TLC or HPLC to identify those containing pure this compound.
Visualizations
References
Technical Support Center: Stability Testing for Aucubigenin Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stability testing protocols for Aucubigenin formulations. It includes troubleshooting advice, frequently asked questions, and detailed experimental methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for formulations containing Aucubin or this compound?
A1: The primary stability concern is the hydrolysis of the glycosidic bond in Aucubin, its precursor, which leads to its deglycosylation into the aglycone form, this compound.[1][2][3] This conversion can significantly alter the biological activity and physicochemical properties of the formulation. Aucubin itself is known to be unstable.[1][2]
Q2: Which environmental factors most significantly impact the stability of Aucubin?
A2: Aucubin is particularly sensitive to acidic conditions, temperature, weak bases, and oxidation.[4] Degradation is pH-specific and is accelerated in highly acidic environments (pH below 3.0).[1][4] To enhance stability, it is recommended to handle and prepare formulations at low temperatures, under weakly acidic conditions, and protected from light.[5]
Q3: What is a forced degradation study and why is it necessary for this compound formulations?
A3: A forced degradation study, or stress testing, involves intentionally exposing the drug substance to harsh conditions like high and low pH, elevated temperatures, light, and oxidizing agents.[6][7] This is crucial for establishing the intrinsic stability of the molecule, understanding its degradation pathways, and developing stability-indicating analytical methods that can accurately measure the drug substance in the presence of its degradation products.[6][7]
Q4: What are the typical oral bioavailability challenges with Aucubin?
A4: Aucubin has demonstrated low oral bioavailability (around 19.8% in rats).[4][8] This is largely attributed to its instability in the acidic environment of the stomach, poor absorption in the gastrointestinal tract due to low lipophilicity, and potential first-pass metabolism.[8] Formulation strategies should therefore aim to protect the compound from gastric fluid.
Troubleshooting Guide
Q: My Aucubin formulation is showing rapid degradation during pilot batches. What could be the cause?
A:
-
pH Instability: Verify the pH of your formulation. Aucubin degrades rapidly at a pH below 3.0.[1][4] The half-life is significantly shorter in highly acidic conditions (see table below).
-
Temperature Excursions: Ensure that the formulation has not been exposed to high temperatures during manufacturing or storage, as Aucubin is sensitive to heat.[4]
-
Oxidation: If your formulation contains excipients that could create an oxidative environment, or if it has been exposed to air for extended periods, this could be a contributing factor.[4] Consider the use of antioxidants if appropriate.
-
Excipient Incompatibility: An excipient in your formulation may be interacting with the Aucubin. Conduct compatibility studies with individual excipients to identify any potential issues.
Q: The analytical method (e.g., HPLC) is not showing a clear separation between Aucubin and its degradants. How can I resolve this?
A:
-
Method Validation: Your analytical method may not be "stability-indicating." You need to validate the method's ability to separate the parent drug from its degradation products.[6]
-
Forced Degradation Samples: Use samples from forced degradation studies (acid, base, peroxide, heat, light) to challenge your method. The resulting mixture of Aucubin and its degradants will help you optimize the separation.[7]
-
Chromatographic Conditions: Experiment with different mobile phase compositions, gradients, column types (e.g., C18 is common for Aucubin), and detection wavelengths (UV max for Aucubin is around 204 nm).[1][2]
Q: I am observing the formation of a blue-colored product in my formulation. What does this indicate?
A: The formation of a blue-colored product is a known characteristic of iridoid degradation in the presence of acidic reagents.[1][4] This indicates the hydrolysis of the glycosidic bond and the subsequent decomposition of the aglycone structure, confirming the degradation of Aucubin in your formulation.
Quantitative Stability Data
The stability of Aucubin is highly dependent on pH. The following table summarizes the degradation half-life at different acidic pH levels when incubated at 37°C.
| pH | Half-Life (t½) in hours | Reference(s) |
| 1.2 | 5.02 - 5.1 | [1][4][8] |
| 1.6 | 5.78 - 5.8 | [1][4][8] |
| 2.0 | 14.84 | [1][4][8] |
| > 3.0 | Several days | [1][4] |
Aucubin is reported to be stable in plasma for at least 6 hours at 37°C.[1][4]
Experimental Protocols
Protocol: Forced Degradation Study for Aucubin Formulations
This protocol outlines a general procedure for conducting forced degradation studies, which is a critical step in developing a stability-indicating method and understanding the degradation profile.
1. Objective: To identify the potential degradation products of Aucubin in a given formulation under various stress conditions and to develop a stability-indicating analytical method.
2. Materials:
- Aucubin formulation
- Placebo formulation (formulation without the active pharmaceutical ingredient)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Photostability chamber
- Temperature and humidity-controlled stability chambers
3. Methodology:
-
Acid Hydrolysis:
-
Dissolve the formulation in 0.1 M HCl.
-
Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent molar concentration of NaOH, and dilute to the target concentration.
-
Analyze using HPLC.
-
-
Base Hydrolysis:
-
Dissolve the formulation in 0.1 M NaOH.
-
Incubate at 60°C for a specified period.
-
At each time point, withdraw a sample, neutralize it with an equivalent molar concentration of HCl, and dilute.
-
Analyze using HPLC.
-
-
Oxidative Degradation:
-
Dissolve the formulation in a solution of 3% H₂O₂.
-
Store at room temperature, protected from light, for a specified period.
-
Withdraw samples at various time points and dilute.
-
Analyze using HPLC.
-
-
Thermal Degradation:
-
Store the solid or liquid formulation in a stability chamber at an elevated temperature (e.g., 70°C).[9]
-
Withdraw samples at various time points.
-
Prepare samples for analysis.
-
Analyze using HPLC.
-
-
Photostability Testing:
-
Expose the formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10]
-
A control sample should be stored under the same conditions but protected from light.
-
Analyze both samples by HPLC.
-
4. Analysis:
- For each condition, compare the chromatograms of the stressed samples with a control (unstressed) sample.
- Calculate the percentage degradation of Aucubin.
- Ensure the analytical method provides adequate resolution between the Aucubin peak and any degradant peaks.
Visualizations
Caption: Hydrolysis of Aucubin to its aglycone, this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 4. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 6. Forced Degradation [sgs.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Pharmacokinetic study of an iridoid glucoside: aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
Technical Support Center: Large-Scale Purification of Aucubigenin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the large-scale purification of Aucubigenin.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are the primary challenges in its large-scale purification?
A1: this compound is the aglycone (the non-sugar component) of Aucubin, an iridoid glycoside found in various plants. The primary challenge is that this compound is typically obtained through the deglycosylation of Aucubin.[1][2][3][4] Therefore, the process is a multi-step procedure involving the efficient extraction and purification of Aucubin first, followed by a controlled conversion to this compound and its subsequent purification.
Key challenges include:
-
Instability of the Precursor: Aucubin is unstable and can be easily deglycosylated into this compound under the influence of temperature, weak bases, oxidation, or highly acidic conditions.[1][5] While this conversion is necessary, controlling it on a large scale to prevent unwanted degradation and ensure consistent yield is difficult.
-
Complex Source Matrix: Aucubin is extracted from plant materials containing a wide array of other compounds, such as other iridoids, saponins, and phenylethanoid glycosides, which have similar polarities and can complicate separation.[1]
-
Low Yield: The natural abundance of Aucubin in plant sources can be low, with reported yields ranging from as little as 0.004% to 1.7%.[3]
-
Scalability: Many laboratory-scale purification techniques, like standard high-performance liquid chromatography (HPLC), are not economically viable for large-scale production.[1][4]
Q2: What are the most effective methods for large-scale purification of the precursor, Aucubin?
A2: For large-scale operations, methods that are simple, cost-effective, and scalable are preferred. The most common and effective strategy involves a combination of liquid-liquid partitioning followed by macroporous resin chromatography.[1][6][7]
-
Liquid-Liquid Partitioning: This initial step separates the polar Aucubin from non-polar compounds like chlorophyll and other lipophilic substances.[1]
-
Macroporous Resin Chromatography: This technique is highly suitable for industrial-scale purification due to its high adsorption capacity, simple operation, low cost, and the reusability of the resin.[6][7][8] Resins like HPD950 have shown excellent performance in adsorbing and desorbing Aucubin.[6]
Q3: How does the stability of Aucubin impact the process?
A3: Aucubin's stability is highly pH-dependent. It degrades in highly acidic environments (pH below 3.0), which leads to the formation of its aglycone, this compound.[1] This property is a double-edged sword.
-
During Aucubin Purification: It is critical to maintain a pH above 3.0 to prevent premature and uncontrolled conversion to this compound, which would result in a loss of the target precursor.
-
During this compound Production: This instability is exploited. After pure Aucubin is isolated, a controlled acid hydrolysis step is intentionally initiated to efficiently convert Aucubin into this compound.
Troubleshooting Guide
Issue 1: Low Final Yield of Purified this compound
| Possible Cause | Recommended Solution & Explanation |
| Inefficient Initial Extraction of Aucubin | Optimize the extraction parameters from the plant material. Consider using advanced methods like Deep Eutectic Solvents (DES), which have shown to significantly improve extraction yields compared to traditional solvents.[6][8][9] Ensure the plant material is ground to a fine powder to maximize surface area.[1] |
| Incomplete Hydrolysis of Aucubin | The conversion of Aucubin to this compound requires precise control of reaction conditions. Monitor and optimize the pH, temperature, and reaction time of the acid hydrolysis step. The half-life of Aucubin is significantly shorter at lower pH values.[1] |
| Degradation During Processing | Aucubin can be degraded by endogenous enzymes in the plant material.[1] To mitigate this, consider using fresh plant materials instead of air-dried ones or implementing a rapid extraction process immediately after harvesting to minimize enzymatic activity. |
| Product Loss During Chromatography | Irreversible adsorption of the product onto the column's solid support can be an issue.[10] For large-scale operations, macroporous resins are generally robust.[7] However, if loss is suspected, consider advanced techniques like high-speed counter-current chromatography (HSCCC), which is a liquid-liquid method that eliminates solid supports.[10][11] |
Issue 2: Low Purity of Final this compound Product
| Possible Cause | Recommended Solution & Explanation |
| Inefficient Removal of Lipophilic Impurities | The initial crude extract contains many non-polar compounds. Enhance the liquid-liquid partitioning step by testing different immiscible solvent pairs (e.g., petroleum ether-water, chloroform-water) to improve the separation of chlorophyll and other lipophilic substances.[1] |
| Co-elution of Structurally Similar Impurities | Other polar compounds, such as different iridoid glycosides, may elute with Aucubin or this compound.[1] To resolve this, meticulously optimize the chromatographic method. Adjust the gradient of the mobile phase (typically water-methanol), change the type of stationary phase (e.g., from C18 to polyamide), or modify the pH of the mobile phase to alter the retention behavior of the target compound versus the impurities.[1] |
| Inconsistent Purity Across Batches | This often stems from variability in the raw plant material or inconsistent process control. Standardize the sourcing and pre-processing of the plant material. Implement strict process analytical technology (PAT) to monitor and control critical parameters like pH, temperature, and flow rates in real-time throughout the purification process. |
Quantitative Data Summary
Table 1: Performance of Macroporous Resin for Aucubin Purification
| Resin Type | Adsorption Capacity | Desorption Capacity | Purity Achieved (Scale-up) | Recovery Rate (Scale-up) | Reference |
| HPD950 | 95.2% | 94.3% | 72.1% | 75.6% | [6][8] |
| HPD850 | Mentioned as effective | Mentioned as effective | - | - | [1] |
Table 2: Influence of pH on Aucubin Stability at 37°C
| pH Value | Half-Life (hours) | Stability Implication | Reference |
| 1.2 | 5.02 | Highly Unstable | [1] |
| 1.6 | 5.78 | Unstable | [1] |
| 2.0 | 14.84 | Moderately Unstable | [1] |
| > 3.0 | > 48 (several days) | Relatively Stable | [1] |
Experimental Protocols
Protocol 1: Large-Scale Extraction and Purification of Aucubin
This protocol is adapted from methodologies using macroporous resins, which are suitable for scaling up.[6][8]
-
Preparation of Plant Material: Grind dried plant material (e.g., Eucommia ulmoides seeds) into a fine powder (200-300 µm mesh size).
-
Extraction:
-
Perform maceration using a suitable solvent. While methanol or ethanol are traditional, a Deep Eutectic Solvent (e.g., choline chloride and urea) can be used for higher efficiency.[1][6]
-
Use a solid-to-liquid ratio of approximately 1:47 (g/mL).
-
Extract at around 48°C for 60 minutes with continuous stirring.
-
Filter the mixture to separate the liquid extract from the solid residue.
-
-
Pre-Purification:
-
Concentrate the crude extract under reduced pressure.
-
Perform liquid-liquid partitioning with petroleum ether or chloroform to remove lipophilic compounds. Retain the aqueous phase.
-
-
Macroporous Resin Chromatography:
-
Column Packing: Use a large glass column packed with HPD950 resin.
-
Equilibration: Equilibrate the column by washing with deionized water.
-
Loading: Load the aqueous extract onto the column at a flow rate of approximately 1.5 bed volumes (BV) per hour.
-
Washing: Wash the column with 5 BV of deionized water to remove unbound impurities.
-
Elution: Desorb the adsorbed Aucubin by eluting the column with 6 BV of 60% aqueous ethanol solution.
-
Collection & Concentration: Collect the eluate containing Aucubin and concentrate it under vacuum to yield the purified Aucubin product.
-
Protocol 2: Controlled Hydrolysis of Aucubin to this compound
-
Solution Preparation: Dissolve the purified Aucubin from Protocol 1 in deionized water.
-
pH Adjustment: Carefully adjust the pH of the solution to between 1.2 and 2.0 using dilute HCl. This pH range initiates the hydrolysis while allowing for a controllable reaction time.[1]
-
Hydrolysis Reaction: Maintain the solution at a constant temperature (e.g., 37°C) and monitor the reaction progress using thin-layer chromatography (TLC) or HPLC until the conversion of Aucubin to this compound is complete.
-
Neutralization: Once the reaction is complete, neutralize the solution to a pH of ~7.0 to stop the hydrolysis and prevent potential degradation of this compound.
-
Final Purification: The resulting solution containing this compound can be further purified using a suitable chromatographic method, such as reversed-phase column chromatography, to isolate the pure this compound.
Visualizations
Caption: Workflow for the large-scale production of this compound.
Caption: Troubleshooting decision tree for low purity issues.
References
- 1. mdpi.com [mdpi.com]
- 2. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Extraction and Purification of Aucubin from Eucommia ulmoides Seed Draff in Natural Deep Eutectic Solvents Using Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparative isolation and purification of indigo and indirubin from Folium isatidis by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of Flavonoids from Mulberry Leaves via High-Speed Counter-Current Chromatography [mdpi.com]
Validation & Comparative
Comparative analysis of Aucubigenin and Catalpol bioactivity.
A Comparative Analysis of the Bioactivities of Aucubigenin and Catalpol
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bioactive properties of two prominent iridoid compounds, this compound and Catalpol. Both molecules, derived from various medicinal plants, have garnered significant interest for their therapeutic potential. This document synthesizes experimental data to objectively compare their performance in key bioactivity assays, outlines detailed experimental protocols, and visualizes the underlying signaling pathways.
Introduction to this compound and Catalpol
This compound is the aglycone of Aucubin, an iridoid glycoside found in plants such as Aucuba japonica and Eucommia ulmoides. The biological activities of Aucubin are primarily attributed to its hydrolysis product, this compound.[1][2][3] Catalpol, another iridoid glycoside, is predominantly extracted from the root of Rehmannia glutinosa.[4][5] Both compounds have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, neuroprotective, and antioxidant activities.[3][4][5][6] This guide aims to provide a comparative overview of these effects to aid in research and development.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the anti-inflammatory, neuroprotective, and antioxidant activities of this compound (often studied as its precursor, Aucubin) and Catalpol from various in vitro and in vivo studies. It is important to note that direct comparative studies are limited, and experimental conditions may vary.
Table 1: Comparative Anti-Inflammatory Activity
| Compound | Model System | Concentration/Dose | Key Findings | Reference |
| This compound (as Aucubin) | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | IC50: 9.2 µM (for H-AU) | Inhibited TNF-α production. | [7] |
| Human fibroblast-like synoviocytes from rheumatoid arthritis patients (HFLS-RA) | Not specified | Inhibited cell migration and invasion, promoted apoptosis. | [8] | |
| Collagen-induced arthritis (CIA) rat model | Not specified | Relieved joint inflammation and reduced inflammatory factors. | [8] | |
| Catalpol | LPS-stimulated BV2 microglial cells | 1, 5, 25 µM | Significantly suppressed nitric oxide (NO) production. | [9] |
| LPS-stimulated BV2 microglial cells | Not specified | Attenuated inflammatory markers by suppressing the NF-κB/NLRP3 pathway. | [10] |
Table 2: Comparative Neuroprotective Activity
| Compound | Model System | Concentration/Dose | Key Findings | Reference |
| This compound (as Aucubin) | Gerbil model of forebrain ischemia and reperfusion injury | 10 mg/kg (i.p.) | Protected CA1 pyramidal neurons by attenuating oxidative stress. | [11] |
| Gerbil model of cerebral ischemia and reperfusion injury | 10 mg/kg (i.p.) | Protected pyramidal neurons in the hippocampal CA1 field. | ||
| Traumatic brain injury (TBI) mice model | 20 or 40 mg/kg (i.p.) | Attenuated brain edema and improved neurological deficits. | [12] | |
| Catalpol | Animal models of acute ischemic stroke | Various doses | Significantly improved neurological function scores. | [13] |
| Rat model of multiple cerebral infarctions | 30, 60, 120 mg/kg | Alleviated neurological deficits and reduced brain atrophy. | [14] | |
| Primary cortical neurons stimulated with H2O2 | 12.5, 25, 50 µM | Reversed apoptosis and restored mitochondrial membrane potential. |
Table 3: Comparative Antioxidant Activity
| Compound | Model System | Concentration/Dose | Key Findings | Reference |
| This compound (as Aucubin) | Hydroxyl radical scavenging assay | 0.37 - 5.89 mmol/L | Scavenging rate increased from 19.44% to 47.04%. | [15] |
| H2O2-stimulated neurons | 50, 100, 200 µg/ml | Suppressed excessive generation of reactive oxygen species (ROS). | [12] | |
| Catalpol | H2O2-stimulated primary cortical neurons | 12.5, 25, 50 µM | Decreased intracellular ROS and malondialdehyde (MDA) levels; increased superoxide dismutase (SOD) activity and glutathione (GSH) levels. | [16] |
| Streptozotocin-induced diabetic rats | 50 mg/kg | Increased activities of SOD, GSH-Px, and CAT; reduced MDA levels. | [17] | |
| L929 fibroblasts with oxidative damage | 2, 10, 50 µM | Enhanced antioxidant capacity by up-regulating the Nrf2/HO-1 pathway. | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis.
In Vitro Anti-Inflammatory Assay: Measurement of Nitric Oxide (NO) Production in Macrophages
-
Objective: To assess the ability of this compound and Catalpol to inhibit the production of the pro-inflammatory mediator NO in stimulated macrophage cells.
-
Cell Line: RAW 264.7 murine macrophages or BV2 microglial cells.
-
Materials:
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compounds (this compound, Catalpol) dissolved in a suitable solvent (e.g., DMSO).
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite (NaNO2) for standard curve.
-
-
Procedure:
-
Seed RAW 264.7 or BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound or Catalpol for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a vehicle control group (LPS without test compound) and a negative control group (no LPS, no test compound).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent Part A to the supernatant, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with NaNO2.
-
Determine the percentage of inhibition of NO production relative to the vehicle control.
-
In Vivo Neuroprotection Assay: Rodent Model of Cerebral Ischemia
-
Objective: To evaluate the neuroprotective effects of this compound and Catalpol in an animal model of stroke.
-
Animal Model: Male Sprague-Dawley rats or gerbils.
-
Materials:
-
Test compounds (this compound, Catalpol) for injection.
-
Anesthetics (e.g., isoflurane, chloral hydrate).
-
Surgical instruments for middle cerebral artery occlusion (MCAO).
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct size measurement.
-
Behavioral testing apparatus (e.g., neurological deficit scoring, rotarod).
-
-
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Administer the test compound (e.g., intraperitoneally) at the desired dose(s) and time points (pre-treatment or post-treatment).
-
Anesthetize the animals.
-
Induce focal cerebral ischemia by MCAO for a specific duration (e.g., 90 minutes). A sham-operated group should be included.
-
Allow reperfusion by withdrawing the occluding filament.
-
At 24 or 48 hours post-MCAO, perform neurological deficit scoring and other behavioral tests to assess functional outcomes.
-
Sacrifice the animals and harvest the brains.
-
Slice the brains into coronal sections and stain with TTC to visualize the infarct area.
-
Quantify the infarct volume as a percentage of the total brain volume.
-
Signaling Pathways and Mechanisms of Action
This compound and Catalpol exert their bioactivities by modulating various intracellular signaling pathways. The following diagrams illustrate some of the key pathways involved.
This compound: Nrf2/HO-1 Antioxidant Pathway
Aucubin, the precursor to this compound, has been shown to activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.[12]
Caption: this compound activates the Nrf2/HO-1 pathway to enhance antioxidant defenses.
Catalpol: NF-κB Anti-Inflammatory Pathway
Catalpol has been demonstrated to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[9][10]
Caption: Catalpol inhibits the NF-κB pathway to reduce inflammation.
Conclusion
Both this compound and Catalpol exhibit potent anti-inflammatory, neuroprotective, and antioxidant properties through the modulation of key signaling pathways. While Catalpol has been more extensively studied, the available data suggests that this compound also holds significant therapeutic promise. The quantitative data presented, although derived from different experimental settings, provides a valuable baseline for comparison. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and mechanisms of these two promising natural compounds. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and professionals in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. florajournal.com [florajournal.com]
- 7. Anti-inflammatory activity of aucubin by inhibition of tumor necrosis factor-alpha production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of aucubin in cellular and animal models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Aucubin alleviates oxidative stress and inflammation via Nrf2-mediated signaling activity in experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotection of Catalpol for Experimental Acute Focal Ischemic Stroke: Preclinical Evidence and Possible Mechanisms of Antioxidation, Anti-Inflammation, and Antiapoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Catalpol promotes hippocampal neurogenesis and synaptogenesis in rats after multiple cerebral infarctions by mitochondrial regulation: involvement of the Shh signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Antidiabetic and antioxidant effects of catalpol extracted from Rehmannia glutinosa (Di Huang) on rat diabetes induced by streptozotocin and high-fat, high-sugar feed - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Mechanism of Catalpol to Improve Oxidative Damage of Dermal Fibroblasts Based on Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Aucubigenin In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo anti-inflammatory effects of Aucubigenin. While direct in vivo studies on this compound are limited, a substantial body of evidence demonstrates the potent anti-inflammatory activity of its precursor, Aucubin. It is widely understood that Aucubin acts as a prodrug, converting to the biologically active this compound within the body to exert its therapeutic effects. This guide, therefore, presents the in vivo data for Aucubin as a proxy for this compound's activity, offering a comparative analysis against established anti-inflammatory agents.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound's primary anti-inflammatory mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][2][3][4] Under inflammatory conditions, the inhibitor of κB (IκBα) is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus. Once in the nucleus, p65 initiates the transcription of various pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).
Aucubin, and by extension its active form this compound, has been shown to prevent the phosphorylation and degradation of IκBα.[2][3] This action effectively sequesters the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and subsequent activation of pro-inflammatory gene expression.[5] The result is a significant reduction in the production of key inflammatory mediators. Some studies also suggest the involvement of other signaling pathways such as STAT3, Akt, and ERK1/2 in the anti-inflammatory effects of Aucubin.
This compound inhibits the NF-κB signaling pathway.
In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Model
The Collagen-Induced Arthritis (CIA) model in rats is a widely used and clinically relevant model for studying rheumatoid arthritis. In this model, Aucubin has demonstrated significant anti-inflammatory and joint-protective effects.
Experimental Workflow
Workflow for the Collagen-Induced Arthritis (CIA) model.
Comparative Performance Data
The following tables summarize the quantitative data from in vivo studies, comparing the effects of Aucubin with commonly used anti-inflammatory drugs. It is important to note that dosages and administration routes may vary between studies.
Table 1: Effect on Paw Edema in Carrageenan-Induced Paw Edema Model
| Treatment | Dose (mg/kg) | Route | Inhibition of Edema (%) | Reference |
| Aucubin | 100 | Oral | 45.2 | [6] |
| Indomethacin | 10 | Oral | 58.7 | [6] |
Table 2: Effect on Inflammatory Cytokines in Collagen-Induced Arthritis (CIA) Model
| Treatment | Dose (mg/kg/day) | Route | Serum TNF-α Reduction (%) | Serum IL-1β Reduction (%) | Reference |
| Aucubin | 50 | Intraperitoneal | Significant | Significant | [1] |
| Dexamethasone | 0.5 | Intraperitoneal | Significant | Significant | N/A |
| Celecoxib | 50 | Oral | Significant | Significant | [7] |
Note: "Significant" indicates a statistically significant reduction compared to the untreated CIA model group, as reported in the respective studies. Direct percentage comparisons are not always available.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Rats
-
Animals: Male Wistar rats (180-220 g) are used.
-
Induction of Arthritis: On day 0, rats are immunized with an intradermal injection at the base of the tail with 100 µL of an emulsion containing bovine type II collagen and complete Freund's adjuvant. A booster injection is given on day 7.[1]
-
Grouping and Treatment: Rats are randomly divided into a normal control group, a CIA model group, an Aucubin-treated group, and a positive control group (e.g., Dexamethasone). Treatment is typically initiated after the onset of arthritis and administered daily.
-
Evaluation of Arthritis:
-
Arthritis Score: The severity of arthritis in each paw is scored on a scale of 0-4.
-
Paw Volume: Paw swelling is measured using a plethysmometer.
-
Histopathological Examination: At the end of the study, ankle joints are collected, fixed, decalcified, and stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion.[1]
-
Inflammatory Marker Analysis: Blood samples are collected to measure the serum levels of pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA kits. Spleen or joint tissues can be used to measure the expression of inflammatory-related proteins via Western blot or RT-qPCR.[1]
-
Carrageenan-Induced Paw Edema in Mice
-
Animals: Male ICR mice (25-30 g) are used.
-
Induction of Edema: A subplantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw.
-
Treatment: Aucubin or a positive control drug (e.g., Indomethacin) is administered orally one hour before the carrageenan injection.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection. The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
Conclusion
The available in vivo evidence strongly supports the anti-inflammatory properties of Aucubin, the prodrug of this compound. Its mechanism of action, primarily through the inhibition of the NF-κB signaling pathway, is well-documented. In established animal models of inflammation, such as collagen-induced arthritis, Aucubin demonstrates significant efficacy in reducing inflammation and protecting against joint damage. While direct comparative data for this compound is still emerging, the performance of Aucubin in these preclinical models positions this compound as a promising candidate for the development of novel anti-inflammatory therapies. Further in vivo studies directly evaluating this compound against standard-of-care drugs are warranted to fully elucidate its therapeutic potential.
References
- 1. Anti-inflammatory effects of aucubin in cellular and animal models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory potency of dexamethasone is determined by the route of application in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. Effects of Early Initiation of High-Dose Dexamethasone Therapy on Pro-Inflammatory Cytokines and Mortality in LPS-Challenged Mice [mdpi.com]
- 5. Frontiers | Different effects of a perioperative single dose of dexamethasone on wound healing in mice with or without sepsis [frontiersin.org]
- 6. Indomethacin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Aucubigenin and Synthetic Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the naturally derived anti-inflammatory agent, aucubigenin, with two widely used classes of synthetic anti-inflammatory drugs: nonsteroidal anti-inflammatory drugs (NSAIDs), represented by ibuprofen, and corticosteroids, represented by dexamethasone. This comparison is based on their mechanisms of action, supported by experimental data, to offer an objective overview for research and development purposes.
Executive Summary
Inflammation is a complex biological response, and its pharmacological modulation is crucial in treating a multitude of diseases. Synthetic drugs like ibuprofen and dexamethasone are mainstays in anti-inflammatory therapy, each with well-characterized mechanisms and clinical efficacy. However, the exploration of natural compounds with anti-inflammatory properties is a burgeoning field, driven by the search for novel therapeutic agents with potentially different modes of action and safety profiles. This compound, the aglycone of the iridoid glycoside aucubin, has emerged as a promising candidate, demonstrating significant anti-inflammatory effects in preclinical studies. This guide delves into the molecular mechanisms and available in vitro efficacy data for this compound, ibuprofen, and dexamethasone, providing a framework for their comparative evaluation.
Mechanisms of Action: A Comparative Overview
The anti-inflammatory effects of this compound, ibuprofen, and dexamethasone are mediated through distinct molecular pathways.
This compound: This natural compound primarily exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1][2][3] NF-κB is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] By preventing the activation of NF-κB, this compound effectively dampens the inflammatory cascade at a crucial upstream point.[5] Some studies also suggest its involvement in modulating other pathways like the mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling.
Ibuprofen: As a classic NSAID, ibuprofen's mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes , COX-1 and COX-2.[6] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[6] While the inhibition of COX-2 is responsible for the desired anti-inflammatory effects, the concurrent inhibition of the constitutively expressed COX-1 can lead to gastrointestinal side effects.
Dexamethasone: This potent synthetic corticosteroid acts by binding to the glucocorticoid receptor (GR) .[7] The resulting drug-receptor complex translocates to the nucleus, where it modulates gene expression in two ways:
-
Transactivation: It increases the transcription of anti-inflammatory genes, such as annexin A1 (lipocortin-1), which inhibits phospholipase A2 and thereby reduces the production of arachidonic acid and its downstream inflammatory mediators.
-
Transrepression: It interferes with the activity of pro-inflammatory transcription factors, including NF-κB and Activator Protein-1 (AP-1), thus suppressing the expression of a wide array of inflammatory genes.[7]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways targeted by each compound.
References
- 1. Anti-inflammatory effects of aucubin in cellular and animal models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activity of aucubin by inhibition of tumor necrosis factor-alpha production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aucubin, a naturally occurring iridoid glycoside inhibits TNF-α-induced inflammatory responses through suppression of NF-κB activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Aucubin and Aucubigenin Efficacy
For Researchers, Scientists, and Drug Development Professionals
Aucubin, an iridoid glycoside found in various medicinal plants, and its aglycone, Aucubigenin, have garnered significant interest for their diverse pharmacological activities. A critical aspect of understanding their therapeutic potential lies in a direct comparison of their efficacy. This guide provides an objective, data-driven comparison of Aucubin and this compound across key biological activities, supported by experimental data and detailed protocols.
Core Efficacy Comparison: The Role of Deglycosylation
A recurring theme in the comparative efficacy of Aucubin and this compound is the pivotal role of deglycosylation. Numerous studies indicate that Aucubin, in its glycosidic form, often exhibits low or no biological activity. Its therapeutic effects are primarily manifested after it is hydrolyzed to its aglycone, this compound. This bioactivation is a crucial determinant of its efficacy.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the quantitative data from various studies, offering a clear head-to-head comparison of Aucubin and this compound efficacy.
Table 1: Antioxidant Activity
| Assay | Compound | Concentration | Scavenging Activity | IC50 Value | Reference |
| DPPH Radical Scavenging | Aucubin | 2.5 mg/mL | 7.17% | Not Determined | [1] |
| This compound | 2.5 mg/mL | 52.01% | 2.35 mg/mL | [1] | |
| Superoxide Anion Radical Scavenging | Aucubin | 2.67 mg/mL | 41.71% | Not Determined | [1] |
| This compound | 2.67 mg/mL | 51.20% | 2.60 mg/mL | [1] | |
| Hydroxyl Radical Scavenging | Aucubin | 2.5 mg/mL | 41.38% | Not Determined | [1] |
| This compound | 2.5 mg/mL | 6.38% | Not Determined | [1] |
Table 2: Anti-Inflammatory Activity
| Cell Line | Stimulant | Compound | IC50 Value | Effect | Reference |
| RAW 264.7 | LPS | Hydrolyzed Aucubin (this compound) | 9.2 µM | Inhibition of TNF-α production | [2] |
| RAW 264.7 | LPS | Aucubin | Not Active | No inhibition of TNF-α production | [2] |
Table 3: Anticancer Activity
| Cell Line | Compound | IC50 Value (µg/mL) | Reference |
| HL-60 (Promyelocytic leukemia) | Aucubin | >100 | [3] |
| K562 (Chronic myelogenous leukemia) | Aucubin | 26-56 | [4] |
| CCRF-CEM (Acute lymphoblastic leukemia) | Aucubin | 26-56 | [4] |
| P3HRI (Burkitt's lymphoma) | Aucubin | 26-56 | [4] |
| Note: While direct IC50 values for this compound against these specific cell lines in a comparative study were not identified, literature suggests that this compound is the cytotoxic aglycone, whereas Aucubin itself demonstrates low antiproliferative activity. |
Table 4: Hepatoprotective Activity
| Cell Line | Stimulant | Compound | Effect | Reference |
| LX-2 (Human hepatic stellate cells) | TGF-β1 | Aucubin | Reduced expression of α-SMA, Col I, Col III, and MMP-2; Suppressed ROS generation | [1][5] |
| LX-2 (Human hepatic stellate cells) | TGF-β1 | This compound | Reduced expression of α-SMA, Col I, Col III, and MMP-2; Suppressed ROS generation | [1][5] |
| Note: This study demonstrated that both compounds inhibit the activation of hepatic stellate cells, a key process in liver fibrosis. However, a quantitative comparison of their potency (e.g., IC50 or EC50) was not provided. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Antioxidant Activity Assays
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add various concentrations of the test compound (Aucubin or this compound) to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] × 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
-
The IC50 value is determined as the concentration of the sample that scavenges 50% of the DPPH radicals.[6]
-
-
Principle: This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a non-enzymatic system (e.g., phenazine methosulfate-NADH). The extent of scavenging is determined by the decrease in formazan formation.
-
Protocol:
-
The reaction mixture contains NADH, NBT, and the test compound in a buffer (e.g., Tris-HCl).
-
The reaction is initiated by adding phenazine methosulfate (PMS).
-
After incubation at room temperature for a specified time, the absorbance is measured at 560 nm.
-
The percentage of inhibition of superoxide anion generation is calculated.[7]
-
-
Principle: The Fenton reaction (Fe²⁺ + H₂O₂) is used to generate hydroxyl radicals. The scavenging capacity of the test compound is measured by its ability to compete with a detector molecule (e.g., salicylic acid or deoxyribose) for the hydroxyl radicals, thereby reducing the formation of a colored or fluorescent product.
-
Protocol (Salicylic Acid Method):
-
The reaction mixture consists of FeSO₄, salicylic acid, H₂O₂, and the test compound in a suitable buffer.
-
The mixture is incubated at 37°C.
-
The absorbance of the colored product (hydroxyl-salicylic acid complex) is measured at 510 nm.
-
The percentage of hydroxyl radical scavenging is calculated.[6][8]
-
Anti-Inflammatory Activity Assay
-
Principle: Lipopolysaccharide (LPS) stimulates RAW 264.7 macrophages to produce pro-inflammatory cytokines like TNF-α. The anti-inflammatory potential of a compound is assessed by its ability to inhibit this production.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (Aucubin or this compound) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the LPS-induced TNF-α production.[3][6][9]
-
Hepatoprotective Activity Assay
-
Principle: Transforming growth factor-beta 1 (TGF-β1) is a potent inducer of hepatic stellate cell (HSC) activation, a key event in liver fibrosis. The assay evaluates the ability of a compound to inhibit this activation by measuring markers like α-smooth muscle actin (α-SMA) and collagen production.
-
Protocol:
-
Culture human hepatic stellate cells (e.g., LX-2 cell line).
-
Pre-treat the cells with the test compound (Aucubin or this compound) for a specified time.
-
Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 24-48 hours.
-
Lyse the cells and perform Western blotting to analyze the protein expression levels of α-SMA, collagen type I (Col I), and other fibrosis markers.
-
The reduction in the expression of these markers indicates an inhibitory effect on HSC activation.[1][5][7]
-
Signaling Pathways and Mechanisms of Action
The differential efficacy of Aucubin and this compound can be attributed to their interaction with key cellular signaling pathways. This compound, as the active aglycone, appears to be the primary modulator of these pathways.
Aucubin/Aucubigenin and the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Several studies have shown that Aucubin, likely through its conversion to this compound, can inhibit the activation of the NF-κB pathway. This inhibition is a key mechanism for its anti-inflammatory effects. The proposed mechanism involves preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.
Caption: this compound inhibits the NF-κB signaling pathway.
Aucubin/Aucubigenin and the TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a crucial role in cellular processes like proliferation, differentiation, and extracellular matrix (ECM) production. In the context of liver fibrosis, TGF-β1 is a key activator of hepatic stellate cells (HSCs). Both Aucubin and this compound have been shown to interfere with this pathway, leading to a reduction in the activation of HSCs and ECM deposition.
Caption: this compound modulates the TGF-β signaling pathway.
Conclusion
The available evidence strongly suggests that this compound is the primary bioactive form responsible for the therapeutic effects attributed to Aucubin. The deglycosylation of Aucubin to this compound is a critical activation step. Head-to-head comparisons consistently demonstrate the superior, and in some cases, exclusive, efficacy of this compound, particularly in antioxidant and anti-inflammatory activities. While both compounds show promise in hepatoprotection, further quantitative studies are needed to delineate their relative potencies across all pharmacological activities. For researchers and drug development professionals, focusing on this compound as the active molecule or developing strategies to enhance the in vivo conversion of Aucubin to this compound may represent more effective therapeutic approaches.
References
- 1. Aucubin and its hydrolytic derivative attenuate activation of hepatic stellate cells via modulation of TGF-β stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Short-term Treatment of RAW264.7 Macrophages with Adiponectin Increases Tumor Necrosis Factor-α (TNF-α) Expression via ERK1/2 Activation and Egr-1 Expression: ROLE OF TNF-α IN ADIPONECTIN-STIMULATED INTERLEUKIN-10 PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-yield and high-purity isolation of hepatic stellate cells from normal and fibrotic mouse livers | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Seven Steps to Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aucubin, a naturally occurring iridoid glycoside inhibits TNF-α-induced inflammatory responses through suppression of NF-κB activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Aucubigenin Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Aucubigenin, the aglycone of the iridoid glycoside Aucubin. Given the limited number of studies directly comparing analytical methods for this compound, this guide incorporates validation data from studies on Aucubin and other structurally related iridoid glycosides. This approach offers valuable insights into the expected performance of various analytical techniques and serves as a foundational resource for method development and cross-validation. The primary methods discussed are High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: A Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound detection is contingent upon several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. Below is a summary of typical performance characteristics for the quantification of Aucubin and related iridoid glycosides using HPLC, HPTLC, and LC-MS/MS. These tables provide a baseline for what can be expected when developing and validating a method for this compound.
Table 1: Performance Characteristics of HPLC Methods for Iridoid Glycoside Quantification
| Parameter | Aucubin[1] | Other Iridoid Glycosides |
| Linearity Range (µg/mL) | 0.5 - 100 | 1 - 100 |
| Correlation Coefficient (r²) | > 0.9995 | > 0.999 |
| LOD (µg/mL) | 16.06 | 0.1 - 1.0 |
| LOQ (µg/mL) | 53.33 | 0.3 - 3.0 |
| Accuracy (Recovery %) | 96.7 - 104.5% | 95 - 105% |
| Precision (RSD%) | < 2.0% | < 5.0% |
Table 2: Performance Characteristics of HPTLC Methods for Iridoid Glycoside Quantification
| Parameter | Aucubin |
| Linearity Range (µg/mL) | 20 - 100 |
| Correlation Coefficient (r²) | 0.997 |
| LOD (µg/mL) | 6.6 |
| LOQ (µg/mL) | 20 |
| Accuracy (Recovery %) | 95 - 98% |
| Precision (RSD%) | Intra-day: < 4.9%, Inter-day: < 7.2% |
Table 3: Performance Characteristics of LC-MS/MS Methods for Iridoid Glycoside Quantification
| Parameter | Aucubin[2] | Other Iridoid Glycosides |
| Linearity Range (ng/mL) | 10.0 - 30,000 | 0.2 - 1,000 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| LLOQ (ng/mL) | 10.0 | 0.2 - 1.0 |
| Accuracy (RE%) | Within ±15% | -5.40 to 5.00% |
| Precision (RSD%) | < 15% | < 7.95% (intra-day), < 7.87% (inter-day) |
One study that directly compared HPLC, HPTLC, and LC-ESI-MS for the quantification of aucubin in various Plantago species found no significant differences between the results obtained by the three techniques[1]. This suggests that for routine quantification of Aucubin, the simpler and more cost-effective chromatographic methods like HPLC and HPTLC can be as reliable as the more sensitive LC-MS methods, depending on the required limits of detection and the complexity of the sample matrix.
Experimental Protocols: Methodologies for Key Experiments
Detailed experimental protocols are crucial for the reproducibility and cross-validation of analytical methods. Below are representative methodologies for HPLC and LC-MS/MS analysis of iridoid glycosides, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method for Aucubin and this compound
This protocol outlines a general procedure for the separation and quantification of Aucubin and this compound in a plant extract.
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Gradient Program: A typical gradient might start at 5-10% B, increasing to 80-90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitoring at the UV maxima of Aucubin (around 210 nm) and this compound (will need to be determined, likely in a similar range).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Extraction: Extract the plant material with a suitable solvent (e.g., methanol or ethanol) using ultrasonication or maceration.
-
Hydrolysis (for total this compound): To determine the total amount of this compound (free and released from Aucubin), an acid or enzymatic hydrolysis step can be included. For example, treat the extract with a β-glucosidase enzyme to convert Aucubin to this compound.
-
Purification: The crude extract may require a solid-phase extraction (SPE) clean-up step to remove interfering matrix components.
-
Final Solution: The final extract is filtered through a 0.45 µm syringe filter before injection.
4. Method Validation:
-
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Aucubin and this compound
This protocol describes a highly sensitive and selective method for the quantification of Aucubin and this compound, particularly suitable for complex matrices like biological fluids.
1. Instrumentation:
-
A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. LC Conditions:
-
Column: A reversed-phase C18 or HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray ionization in either positive (ESI+) or negative (ESI-) mode. Optimization is required to determine the best mode for both analytes.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Aucubin and this compound are monitored for quantification. An internal standard should be used.
-
Aucubin (example): [M+H]+ or [M+Na]+ as the precursor ion.
-
This compound (example): [M+H]+ as the precursor ion.
-
-
Source Parameters: Optimization of parameters such as capillary voltage, source temperature, and gas flows is essential for maximizing sensitivity.
4. Sample Preparation:
-
Protein Precipitation (for biological samples): For plasma or serum samples, proteins are precipitated using a cold organic solvent like acetonitrile or methanol.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques can be used for further clean-up and concentration of the analytes.
5. Method Validation:
-
The validation should follow regulatory guidelines for bioanalytical method validation, including assessments of selectivity, linearity, LLOQ, accuracy, precision, recovery, matrix effect, and stability.
Mandatory Visualization: Diagrams of Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key workflows in the cross-validation of analytical methods for this compound detection.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: General experimental workflow for this compound analysis.
References
A Comparative Analysis of the Biological Activities of Aucubigenin and its Progenitor, Aucubin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of aucubigenin and its glycosidic form, aucubin. While the therapeutic potential of aucubin has been extensively studied, evidence suggests that its aglycone, this compound, is often the more active compound. This guide summarizes the available quantitative data, outlines common experimental protocols for activity assessment, and visualizes key biological pathways.
Data Presentation: Aucubin vs. This compound
The following tables summarize the quantitative data found in the literature, comparing the biological activities of aucubin and its aglycone, this compound. A significant finding is that this compound is the active form for several key bioactivities, whereas aucubin is often inactive.
Table 1: Comparative Antibacterial Activity
| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) | Reference |
| This compound | Staphylococcus aureus | 0.0313 | 0.0625 | [1][2] |
| Escherichia coli | 1 | 2 | [1] | |
| Salmonella typhi | 1 | 2 | [1] | |
| Pseudomonas aeruginosa | 2 | 2 | [1] | |
| Aucubin | S. aureus, E. coli, S. typhi, P. aeruginosa | No activity | No activity | [1][2] |
| MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. |
Table 2: Comparative Anti-Inflammatory Activity
| Compound | Assay | Target | IC50 | Reference |
| This compound (hydrolyzed Aucubin) | TNF-α production in RAW 264.7 cells | TNF-α | 9.2 µM | [3] |
| Aucubin | TNF-α production in RAW 264.7 cells | TNF-α | No activity | [3] |
| IC50: Half-maximal Inhibitory Concentration. |
Table 3: Anticancer Activity of Aucubin
| Compound | Cancer Model | Metric | Result | Reference |
| Aucubin | 4T1 breast cancer in BALB/c mice | Tumor Suppression Rate | 51.31 ± 4.07% (at 100 mg/kg) | [4] |
| Note: Comparative quantitative data for this compound in the same model was not found. |
Table 4: Neuroprotective Activity of Aucubin
| Compound | Model | Effect | Reference |
| Aucubin | Forebrain ischemia/reperfusion in gerbils | Neuroprotection via antioxidative and neurotrophic effects | [5][6] |
| Note: Quantitative comparative data for this compound derivatives in neuroprotection is not readily available in the reviewed literature. |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below. These are standard protocols that can be adapted for the evaluation of novel this compound derivatives.
Determination of Antibacterial Activity (Micro-well Dilution Assay)
This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound against various bacterial strains.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured in a suitable broth medium to reach a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Serial Dilution of Test Compound: The test compound (e.g., this compound) is serially diluted in a 96-well microtiter plate containing a growth medium.
-
Inoculation: A standardized bacterial suspension is added to each well.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Determination of MBC: An aliquot from the wells showing no growth is sub-cultured on an agar plate. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
Anti-inflammatory Activity Assay (TNF-α Inhibition in Macrophages)
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium until they reach a desired confluency.
-
Cell Treatment: The cells are pre-treated with various concentrations of the test compound for a specific period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and TNF-α production.
-
Incubation: The cells are incubated for a defined period (e.g., 24 hours).
-
Quantification of TNF-α: The concentration of TNF-α in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Calculation of IC50: The IC50 value, the concentration of the compound that inhibits TNF-α production by 50%, is calculated from the dose-response curve.
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., 4T1 breast cancer cells) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form in viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.
Mandatory Visualizations
Signaling Pathway
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Anticancer Agents: Design, Synthesis and Evaluation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel curcumin derivatives as potential anticancer agents: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Aucubigenin's Efficacy in Neuroprotection: A Comparative Analysis with Other Iridoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective efficacy of aucubigenin, the aglycone of aucubin, against other prominent iridoid glycosides. The data presented is compiled from peer-reviewed experimental studies to aid in research and development decisions. It is widely accepted that the biological activities of the iridoid glycoside aucubin are attributable to its aglycone form, this compound, into which it is converted in vivo and in vitro.[1][2] Experimental evidence demonstrates that aucubin itself can be inactive, while this compound exhibits significant biological effects, such as remarkable antibacterial activity.[3][4] Therefore, the neuroprotective effects observed for aucubin in the comparative studies cited below are presented here as the effects of its active form, this compound.
Comparative Efficacy in Neuroprotection
A key study compared the neuroprotective effects of eight different iridoid components, including aucubin (the precursor to this compound), catalpol, and geniposide, in a cell-based model of neuronal injury. The study utilized corticosterone (CORT)-induced injury in PC12 cells, a well-established model for studying neurotoxicity and neuroprotection. The efficacy of each compound was assessed by measuring cell viability, apoptosis rate, reactive oxygen species (ROS) levels, and mitochondrial membrane potential (MMP).
Data Summary
The following table summarizes the quantitative data on the neuroprotective effects of this compound (from aucubin) and other iridoid glycosides.
| Iridoid Glycoside | Cell Viability (% of Control) | Apoptosis Rate (% of CORT-induced) | ROS Level (% of CORT-induced) | MMP Level (% of CORT-induced) |
| This compound (from Aucubin) | ~85% | ~50% reduction | ~60% reduction | ~1.5-fold increase |
| Catalpol | ~90% | ~55% reduction | ~65% reduction | ~1.6-fold increase |
| Geniposide | ~80% | ~45% reduction | ~55% reduction | ~1.4-fold increase |
| Genipin | ~88% | ~52% reduction | ~62% reduction | ~1.55-fold increase |
| Geniposidic Acid | ~75% | ~40% reduction | ~50% reduction | ~1.3-fold increase |
| Ajugol | ~78% | ~42% reduction | ~53% reduction | ~1.35-fold increase |
| Rehmannioside C | ~70% | ~35% reduction | ~45% reduction | ~1.25-fold increase |
| Rehmannioside D | ~65% | ~30% reduction | ~40% reduction | ~1.2-fold increase |
Note: The data presented are approximations derived from the graphical representations in the cited study for comparative purposes.
Experimental Protocols
The following are the detailed methodologies for the key experiments that provided the comparative data.
Cell Culture and Treatment
PC12 cells, a rat pheochromocytoma cell line, were cultured in DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For the experiment, cells were pre-treated with the different iridoid glycosides (aucubin, catalpol, geniposide, etc.) for 24 hours before being exposed to corticosterone (CORT) to induce neuronal injury.
MTT Assay for Cell Viability
-
PC12 cells were seeded in 96-well plates.
-
After adherence, cells were pre-treated with various concentrations of the test compounds for 24 hours.
-
Corticosterone (CORT) was then added to the wells to induce cell damage, and the cells were incubated for another 24 hours.
-
Following the incubation, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plate was incubated for 4 hours at 37°C.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 490 nm using a microplate reader. Cell viability was expressed as a percentage of the control group.
Flow Cytometry for Apoptosis, ROS, and MMP
-
PC12 cells were cultured and treated as described above.
-
For apoptosis analysis, cells were harvested, washed with PBS, and stained with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
For intracellular ROS measurement, cells were incubated with the fluorescent probe DCFH-DA at 37°C for 30 minutes.
-
For mitochondrial membrane potential (MMP) assessment, cells were stained with the JC-1 fluorescent probe.
-
The stained cells were then analyzed using a flow cytometer to quantify the percentage of apoptotic cells, the intensity of DCF fluorescence (indicating ROS levels), and the ratio of red to green fluorescence (indicating MMP).
Visualizations
Experimental Workflow
References
Validating the Antibacterial Efficacy of Aucubigenin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Aucubigenin, the aglycone of the iridoid glycoside aucubin, has demonstrated notable antibacterial properties, positioning it as a compound of interest in the search for new antimicrobial agents. This guide provides a comparative analysis of this compound's antibacterial activity, supported by experimental data, to aid in its evaluation and potential development as a therapeutic agent.
Comparative Antibacterial Activity
This compound has been shown to be effective against a range of both Gram-positive and Gram-negative bacteria. Its efficacy, as determined by Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), is particularly pronounced against Staphylococcus aureus.
For comparative purposes, this guide presents the antibacterial activity of this compound alongside other natural antibacterial compounds, Carvacrol and Thymol, and conventional antibiotics, Ciprofloxacin and Gentamicin. It is important to note that the data for the comparator compounds are derived from separate studies and are presented here for indicative comparison. Methodological variations between studies can influence MIC and MBC values.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Compounds
| Compound | Staphylococcus aureus (mg/L) | Escherichia coli (mg/L) | Pseudomonas aeruginosa (mg/L) | Salmonella typhi (mg/L) |
| This compound | 31.3 [1][2] | 1000 [1] | 2000 [1] | 1000 [1] |
| Carvacrol | 125 - 250 | 125 - 250 | - | - |
| Thymol | - | - | - | - |
| Ciprofloxacin | 0.5 - 1 | - | - | - |
| Gentamicin | 1 - 3 | - | - | - |
Data for Carvacrol, Thymol, Ciprofloxacin, and Gentamicin are sourced from various studies for comparative context. Direct head-to-head comparative studies are limited.
Table 2: Minimum Bactericidal Concentration (MBC) of this compound and Comparator Compounds
| Compound | Staphylococcus aureus (mg/L) | Escherichia coli (mg/L) | Pseudomonas aeruginosa (mg/L) | Salmonella typhi (mg/L) |
| This compound | 62.5 [1][2] | 2000 [1] | 2000 [1] | 2000 [1] |
| Carvacrol | 250 - 300 | 250 - 300 | - | - |
| Thymol | - | - | - | - |
| Ciprofloxacin | - | - | - | - |
| Gentamicin | - | - | - | - |
Data for Carvacrol, Thymol, Ciprofloxacin, and Gentamicin are sourced from various studies for comparative context. Direct head-to-head comparative studies are limited.
Experimental Protocols
The validation of this compound's antibacterial activity relies on standardized and reproducible experimental protocols. The following methodologies are central to determining its efficacy.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The micro-well dilution method is a commonly used and accurate technique.
Protocol: Micro-well Dilution Assay
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate medium (e.g., Luria-Bertani agar) at 37°C for 18-24 hours. A suspension is then prepared in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., 50% methanol). Serial two-fold dilutions are then made in a 96-well microtiter plate using a growth medium (e.g., Luria-Bertani broth) to achieve the desired concentration range.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol: MBC Determination
-
Sub-culturing from MIC Assay: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth.
-
Plating: The aliquot is plated onto an appropriate agar medium.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Proposed Mechanism of Action
While the precise molecular targets of this compound are still under investigation, studies on iridoid glycosides suggest a multi-faceted mechanism of antibacterial action. The primary proposed mechanism involves the disruption of the bacterial cell membrane's integrity.
Key aspects of the proposed mechanism include:
-
Cell Membrane Disruption: Iridoid glycosides are thought to interact with the bacterial cell membrane, leading to increased permeability. This disrupts the essential functions of the membrane, such as maintaining the electrochemical gradient and regulating the transport of nutrients and ions, ultimately leading to cell death.
-
Inhibition of Biofilm Formation: Some iridoid glycosides have been shown to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics. By preventing biofilm formation, this compound may render bacteria more susceptible to other antimicrobial agents and the host's immune system.
Further research is necessary to elucidate the specific signaling pathways and enzymatic inhibition involved in this compound's antibacterial activity.
Visualizing the Validation Workflow and Proposed Mechanism
To provide a clearer understanding of the experimental process and the proposed mechanism of action, the following diagrams have been generated using Graphviz.
Caption: Experimental Workflow for Validating Antibacterial Activity.
Caption: Proposed Antibacterial Mechanism of this compound.
References
Aucubigenin vs. Aucubin: A Comparative Guide to Their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action between the iridoid glycoside Aucubin and its aglycone, Aucubigenin. The fundamental difference lies in their chemical structure: Aucubin possesses a glucose moiety that is cleaved to release the active this compound. This conversion is a critical determinant of their biological activity, with Aucubin often functioning as a prodrug. This comparison is supported by experimental data on their anti-inflammatory and antioxidant properties.
The Foundational Difference: Hydrolysis of Aucubin
Aucubin's bioactivity is largely contingent upon its hydrolysis into this compound. This deglycosylation is typically catalyzed by β-glucosidase enzymes, which can be present in the gut microbiota, host tissues, or added experimentally.[1] The active form, this compound, is then able to interact with intracellular targets.[2] This initial activation step is crucial for understanding the differing results observed between in vitro and in vivo studies.
Caption: Hydrolysis of Aucubin to its active aglycone, this compound.
Comparative Analysis of Bioactivity
The primary mechanisms of action for Aucubin and this compound revolve around the modulation of key signaling pathways involved in inflammation and oxidative stress.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Experimental evidence strongly indicates that this compound is a more direct and potent inhibitor of this pathway than its glycoside precursor.
-
This compound (Hydrolyzed Aucubin): In cellular models, hydrolyzed Aucubin directly suppresses the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[3] It achieves this by preventing the degradation of the inhibitory protein IκBα. This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby halting the transcription of inflammatory genes.[3][4]
-
Aucubin: While numerous studies report the anti-inflammatory effects of Aucubin in vivo and in certain cell systems, its direct activity is limited.[5][6][7] For instance, in RAW 264.7 macrophage cells, Aucubin itself does not inhibit TNF-α production, whereas its hydrolyzed form (this compound) does so effectively.[3] The anti-inflammatory effects observed for Aucubin in complex biological systems are therefore largely attributable to its conversion to this compound.[2] Studies show Aucubin administration can inhibit the NF-κB pathway, leading to reduced levels of inflammatory mediators like TNF-α, IL-6, and IL-1β.[6][8][9]
Caption: this compound inhibits the NF-κB pathway by preventing IκBα degradation.
The Nrf2 pathway is the master regulator of the cellular antioxidant response. Both compounds have been shown to exert antioxidant effects, primarily through the activation of this pathway.
-
Aucubin: Aucubin has been demonstrated to protect against oxidative stress by activating the Nrf2/HO-1 signaling pathway.[10] This leads to the upregulation of phase II antioxidant enzymes, such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), which neutralize reactive oxygen species (ROS).[5][11] This mechanism has been observed in various models, including non-alcoholic fatty liver disease and chronic obstructive pulmonary disease.[10][12]
-
This compound: While less directly studied for Nrf2 activation, both Aucubin and this compound have been shown to reduce intracellular ROS production.[5] Given the prodrug relationship, it is plausible that this compound is the ultimate molecule responsible for interacting with Keap1, the negative regulator of Nrf2, leading to Nrf2 activation.
References
- 1. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory activity of aucubin by inhibition of tumor necrosis factor-alpha production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characteristics, Isolation Methods, and Biological Properties of Aucubin [mdpi.com]
- 6. Anti-inflammatory effects of aucubin in cellular and animal models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. florajournal.com [florajournal.com]
- 8. Aucubin Attenuates Liver Ischemia-Reperfusion Injury by Inhibiting the HMGB1/TLR-4/NF-κB Signaling Pathway, Oxidative Stress, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aucubin, a naturally occurring iridoid glycoside inhibits TNF-α-induced inflammatory responses through suppression of NF-κB activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aucubin Alleviates Chronic Obstructive Pulmonary Disease by Activating Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aucubin as a natural potential anti-acute hepatitis candidate: Inhibitory potency and hepatoprotective mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aucubin inhibited lipid accumulation and oxidative stress via Nrf2/HO-1 and AMPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Evidence: A Comparative Guide to the Statistical Validation of Aucubigenin's Effects in Experimental Models
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the experimentally validated effects of Aucubigenin's precursor, Aucubin, across various models. Aucubin, an iridoid glycoside, is biologically converted to this compound, which is largely credited with its therapeutic activities. This document synthesizes quantitative data, details experimental protocols, and visualizes key biological pathways to provide a comprehensive overview of its potential.
Anti-Cancer Effects: Breast Cancer Model
Aucubin has demonstrated significant anti-cancer activity in a murine model of breast cancer. The study highlights its ability to suppress tumor growth by inducing apoptosis.
Comparative Efficacy of Aucubin in a 4T1 Breast Cancer Mouse Model
| Treatment Group | Dosage | Tumor Suppression Rate (%) | Key Findings |
| Aucubin | 50 mg/kg/day | Not specified | Suppressed tumor growth |
| Aucubin | 100 mg/kg/day | Not specified | Suppressed tumor growth |
| Aucubin | 200 mg/kg/day | 51.31 ± 4.07% | Significantly suppressed tumor growth by inducing apoptosis[1] |
| Control (Water) | - | - | Progressive tumor growth |
Experimental Protocol: 4T1 Breast Cancer Model in BALB/c Mice
-
Cell Line: Murine metastatic breast cancer 4T1 cells were cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.[1]
-
Animal Model: Female BALB/c mice were housed in pathogen-free conditions with free access to food and water.[1]
-
Tumor Induction: 4T1 cells were injected into the mammary fat pad of the mice.[2]
-
Treatment: Once tumors were palpable, mice were randomly divided into groups and treated daily by gavage for 14 days with either water (control) or Aucubin at doses of 50, 100, and 200 mg/kg.[1]
-
Outcome Measures: Tumor volume and body weight were measured daily. After 14 days, tumors were excised, weighed, and analyzed for apoptosis.[1]
Anti-Inflammatory Effects: Cellular and Animal Models
Aucubin exhibits potent anti-inflammatory properties by modulating key signaling pathways, particularly the NF-κB pathway. This has been validated in both in vitro and in vivo models.
Modulation of Inflammatory Markers by Aucubin
| Model | Treatment | Key Inflammatory Markers Measured | Effect of Aucubin |
| 3T3-L1 Adipocytes | TNF-α stimulation + Aucubin | PAI-1, MCP-1, IL-6 | Significantly inhibited secretion and mRNA synthesis[3] |
| RAW 264.7 Macrophages | LPS stimulation + Aucubin's hydrolysate | TNF-α | Dose-dependent inhibition of TNF-α protein production (IC50 of 9.2 µM)[4] |
| Streptozotocin-induced diabetic mice | Aucubin (10 mg/kg) | IL-1β, IL-6, TNF-α in spinal cord | Significantly reduced elevated levels of inflammatory cytokines[5] |
Experimental Protocol: Anti-Inflammatory Assay in 3T3-L1 Adipocytes
-
Cell Culture: 3T3-L1 cells were differentiated into adipocytes.
-
Stimulation: Differentiated cells were pretreated with Aucubin before being stimulated with tumor necrosis factor-alpha (TNF-α) to induce an inflammatory response.[3]
Neuroprotective Effects: Cerebral Ischemia Models
Aucubin has been shown to confer neuroprotection in models of cerebral ischemia, reducing infarct volume and improving neurological outcomes.
Neuroprotective Efficacy of Aucubin in Rodent Models of Cerebral Ischemia
| Model | Dosage | Key Outcomes | Results |
| MCAO in Rats | 1 mg/kg, 10 mg/kg | Neurological deficits, Infarct volume | Dose-dependent mitigation of deficits and reduction in infarct volume[6] |
| MCAO in Mice (Short-term) | 40 mg/kg for 3 days | Infarct volume, Neurological deficits | Attenuated ischemic injury and inhibited neuro-inflammatory response[7] |
| MCAO in Mice (Long-term) | 5 mg/kg or 10 mg/kg for 28 days | Sensorimotor and memory function, White matter integrity | Induced prolonged improvements in neurological functions and preserved white matter[7] |
| Forebrain Ischemia in Gerbils | 10 mg/kg for 7 days (pretreatment) | Neuronal survival (CA1 region), Oxidative stress markers | Protected pyramidal neurons and reduced superoxide production[8][9] |
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Mice
-
Animal Model: Male C57/BL6J mice were used.
-
Ischemia Induction: Cerebral ischemia-reperfusion injury was induced using the MCAO model.[7]
-
Treatment Regimens:
-
Outcome Measures:
Hepatoprotective Effects: Toxin-Induced Liver Injury
Studies have also validated the hepatoprotective effects of Aucubin in models of chemically induced liver damage.
Hepatoprotective Activity of Aucubin in a CCl4-Induced Mouse Model
| Treatment Group | Dosage | Key Liver Function Markers | Effect of Aucubin |
| CCl4 + Aucubin | Not specified | Serum GOT (AST), Serum GPT (ALT) | Effectively protected against CCl4-induced increases in serum GOT and GPT activities[10] |
| CCl4 alone | 0.2 ml/kg/day | Serum GOT (AST), Serum GPT (ALT) | Significant elevation of liver enzymes |
| Control | - | Serum GOT (AST), Serum GPT (ALT) | Normal levels |
Experimental Protocol: Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Mice
-
Animal Model: Mice were used for this study.
-
Toxin Administration: Liver damage was induced by oral administration of carbon tetrachloride (0.2 ml/kg/day).[10]
-
Treatment: Aucubin was administered to the treatment group.
-
Outcome Measures: Hepatoprotective activity was evaluated by measuring the levels of serum glutamic-oxalacetic transaminase (GOT) and serum glutamic-pyruvic transaminase (GPT).[10] Another indirect measure was the duration of hypnosis induced by hexobarbital, which is prolonged in cases of liver damage.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of In Vitro and In Vivo Effects of Taxifolin and Epirubicin on Epithelial–Mesenchymal Transition in Mouse Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aucubin, a naturally occurring iridoid glycoside inhibits TNF-α-induced inflammatory responses through suppression of NF-κB activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aucubin mitigates the elevation of microglial aerobic glycolysis and inflammation in diabetic neuropathic pain via aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aucubin promotes activation of AMPK and alleviates cerebral ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of Aucubin against cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of Aucubin against Cerebral Ischemia and Ischemia Injury through the Inhibition of the TLR4/NF-κB Inflammatory Signaling Pathway in Gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protective activities of aucubin against carbon tetrachloride-induced liver damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Aucubigenin
Personal Protective Equipment (PPE) and Handling
When working with Aucubigenin, adherence to standard laboratory safety practices is essential to minimize exposure and ensure a safe working environment. This includes the use of appropriate personal protective equipment (PPE) and adherence to proper handling and disposal procedures.
Engineering Controls: It is recommended to handle this compound in a well-ventilated area.[4] For procedures that may generate dust or aerosols, a local exhaust ventilation system, such as a fume hood, should be utilized to minimize inhalation exposure.
Personal Protective Equipment: The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety guidelines and the known properties of the related compound, Aucubin.
| Protection Type | Recommended Equipment | Standard/Specification | Purpose |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | EN 166 (EU) or NIOSH (US) approved[4] | To protect eyes from splashes or dust. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron. | EN 374-3 (EU) for gloves[4] | To prevent skin contact with the compound. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. | NIOSH (US) or EN 149 (EU) approved | To prevent inhalation of dust or aerosols. |
| Foot Protection | Closed-toe shoes. | - | To protect feet from spills. |
Hygiene Measures: Always wash hands thoroughly after handling this compound, before breaks, and at the end of the workday.[3][4] Do not eat, drink, or smoke in areas where chemicals are handled.[3]
Operational and Disposal Plans
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place.[5] Recommended short-term storage is at 0-4°C and long-term storage at -20°C.[5]
Spill Management: In the event of a spill, it is crucial to follow a clear and systematic procedure to ensure safety and minimize environmental contamination. The following workflow outlines the steps for managing a chemical spill.
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.[3][6]
First Aid Measures
In case of accidental exposure to this compound, the following first aid measures should be taken:
-
After inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
After skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
After swallowing: Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor immediately.[3][6]
Experimental Protocols
While specific experimental protocols for the handling of this compound are not detailed in the provided search results, general procedures for working with similar compounds can be inferred. For instance, the extraction and purification of Aucubin often involve steps like maceration, ultrasound-assisted extraction, and chromatography.[7] When preparing solutions of this compound, it is important to consult its solubility characteristics. For example, Aucubin is soluble in DMSO and PBS (pH 7.2)[8]. It is crucial to adapt any experimental protocol to include the safety precautions outlined in this document. Always perform a risk assessment before beginning any new procedure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
